molecular formula C18H27BClNO2 B071818 (R)-BOROPHE-(+)-PINANEDIOL-HCL CAS No. 178455-03-3

(R)-BOROPHE-(+)-PINANEDIOL-HCL

Cat. No.: B071818
CAS No.: 178455-03-3
M. Wt: 335.7 g/mol
InChI Key: CXRPMGWYFYLFMY-SKAYQWHWSA-N
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Description

(R)-BOROPHE-(+)-PINANEDIOL-HCL is a high-purity, enantiomerically pure chiral reagent of significant value in advanced organic and medicinal chemistry research. This compound serves as a versatile precursor for the synthesis of chiral boronic acid derivatives, which are pivotal in asymmetric Suzuki-Miyaura cross-coupling reactions. Its mechanism of action is rooted in the (R)-configuration and the rigid, stereodefined (+)-pinanediol framework, which acts as a highly effective chiral auxiliary. This structure facilitates the transfer of chirality during the formation of carbon-carbon bonds, enabling researchers to access enantiomerically enriched biaryl compounds, complex natural products, and pharmaceutical intermediates with high stereoselectivity.

Properties

IUPAC Name

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPMGWYFYLFMY-SKAYQWHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719330
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178455-03-3
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

  • A Technical Guide to (R)-BOROPHE-(+)-PINANEDIOL-HCL for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the precise construction of chiral molecules is a cornerstone of innovation, particularly within pharmaceutical and agrochemical development. Among the arsenal of reagents enabling such precision, chiral boronic esters stand out for their versatility and reliability. This guide provides a comprehensive technical overview of this compound, a key building block whose unique structural features offer exceptional control in asymmetric synthesis. As a senior application scientist, my objective is to distill the complex attributes of this compound into a practical framework, empowering researchers to harness its full potential. We will delve into its fundamental properties, explore the mechanistic rationale behind its applications, and provide actionable protocols, all grounded in established scientific principles.

Fundamental Chemical Identity and Properties

A thorough understanding of a reagent's intrinsic properties is the foundation of its effective and safe use in any experimental design.

This compound is the hydrochloride salt of the pinanediol ester of (R)-α-aminophenylalanine boronic acid. The (+)-pinanediol moiety serves as a chiral auxiliary, imparting stereochemical control in subsequent reactions.

Table 1: Core Chemical and Physical Properties

PropertyData
CAS Number 178455-03-3[1][2][3][4]
Molecular Formula C₁₈H₂₇BClNO₂[1][4]
Molecular Weight 335.68 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥95%
Storage Temperature 2-8°C, under inert atmosphere[5]

Structural Elucidation and Stereochemistry

The efficacy of this compound as a chiral building block is intrinsically linked to its three-dimensional structure. The rigid bicyclic pinanediol group effectively shields one face of the boron atom, creating a sterically hindered environment that directs the approach of reagents in a highly predictable manner. This is the key to its utility in asymmetric synthesis.

G cluster_workflow Key Structural Features A (R)-Stereocenter at the α-carbon B Boronic Acid Ester A->B Core reactive site D Phenyl Group A->D Influences reactivity and solubility E Amine Hydrochloride A->E Provides basicity and nucleophilicity C (+)-Pinanediol Chiral Auxiliary B->C Imparts stereocontrol

Caption: Logical relationships of the key structural features of this compound.

Applications in Synthetic Chemistry

The primary utility of this compound is as a stable, crystalline solid that serves as a precursor to the corresponding boronic acid. This makes it a valuable reagent in a variety of synthetic transformations.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Boronic acids and their esters are cornerstone reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The pinanediol ester of (R)-BoroPhe can be coupled with a wide array of aryl and heteroaryl halides or triflates.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the aryl halide/triflate (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 3.0 equiv.). The use of an inert atmosphere is critical to prevent the degradation of the catalyst and boronic ester.

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and water (4:1). Degassing the solvent removes oxygen, which can oxidatively deactivate the palladium catalyst.

  • Reaction: Heat the mixture (e.g., to 90 °C) and monitor by an appropriate method (TLC or LC-MS).

  • Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts and the base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants Reactants Assembly (Boronic Ester, Aryl Halide, Catalyst, Base) Reaction_Setup Reaction Setup (Inert Atmosphere, Degassed Solvent) Reactants->Reaction_Setup Heating Heating and Monitoring Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Pure Coupled Product Purification->Product

Caption: A streamlined workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protease Inhibitor Synthesis

Boronic acids are known for their ability to act as transition-state analogue inhibitors of serine proteases, forming a reversible covalent bond with the catalytic serine residue.[7] this compound serves as a key intermediate in the synthesis of such inhibitors, which are valuable in drug discovery.[6][7]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the chemical integrity of this compound and to ensure laboratory safety.

Table 2: Safety and Handling Guidelines

AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a lab coat.[8][9]To prevent skin and eye irritation.[8][9]
Handling Use in a well-ventilated area or fume hood.[8][9][10] Avoid creating dust.[10]To minimize inhalation of the powdered solid.[8][9]
Storage Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5]The boronic ester is sensitive to moisture and can hydrolyze. Low temperatures and an inert atmosphere slow degradation.
Incompatibilities Avoid strong oxidizing agents.To prevent unwanted chemical reactions.
Spill Response Absorb spills with an inert material and dispose of in accordance with local regulations.[8][9]To prevent environmental contamination and ensure safe cleanup.

Conclusion

This compound is a sophisticated and highly valuable chiral building block. Its well-defined stereochemistry, conferred by the pinanediol auxiliary, allows for a high degree of control in asymmetric synthesis. A comprehensive understanding of its properties, coupled with meticulous handling and adherence to established protocols, will enable researchers to fully leverage this reagent in the synthesis of complex, high-value molecules for a range of applications, from pharmaceuticals to advanced materials.

References

  • LookChem. (R)-BorohomoPhe-(+)-Pinanediol-HCl. Available at: [Link]

  • Ivy Fine Chemicals. This compound [CAS: 178455-03-3]. Available at: [Link]

  • HXCHEM. (R)-BoroPhe-(+)-Pinanediol HCl/CAS:178455-03-3. Available at: [Link]

  • AZA Mid-Year Meeting. This compound. Available at: [Link]

  • Chongqing Chemdad Co. ,Ltd. (R)-BoroPro-(+)-Pinanediol-HCl. Available at: [Link]

  • MIT. Safety Data Sheet. Available at: [Link]

  • SOLUBILITY DATA SERIES. Available at: [Link]

Sources

A Technical Guide to the Structure Elucidation of (R)-BoroPhe-(+)-Pinanediol-HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (R)-BoroPhe-(+)-Pinanediol-HCl, a chiral aminoboronic acid derivative of significant interest in medicinal and agrochemical research. The systematic name for this compound is (R)-2-phenyl-1-((3aS,4R,6R,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][2][3]dioxaborol-2-yl)ethan-1-amine hydrochloride.[4] This document outlines an integrated analytical approach, combining spectroscopic and crystallographic techniques with a validated synthesis protocol. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for confirming the identity, purity, and absolute stereochemistry of this and related compounds. We delve into the causality behind experimental choices, ensuring a self-validating system for characterization, grounded in authoritative scientific principles.

Introduction: The Significance of a Chiral Boron Building Block

This compound is a critical chiral building block used in the synthesis of complex molecules, particularly pharmaceutical agents. Boronic acids are valued in drug discovery for their ability to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[5] This mechanism is central to the function of FDA-approved drugs such as the proteasome inhibitor Bortezomib.[5] The (+)-pinanediol group serves as a chiral auxiliary and a protecting group, enhancing the stability and simplifying the handling of the otherwise labile aminoboronic acid.[2][5] The hydrochloride salt form improves crystallinity and solubility.

Given the precise stereochemical requirements for biological activity, unambiguous confirmation of the molecule's three-dimensional structure is paramount. This guide presents a logical, multi-faceted workflow to achieve this confirmation.

Part 1: Spectroscopic Characterization

Spectroscopy provides the first layer of structural evidence, offering detailed information about the molecular framework and functional groups. The interpretation of these spectra in concert provides a powerful, non-destructive method for initial structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule characterization. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.

  • ¹¹B NMR Spectroscopy: This is often the most informative starting point. The boron atom in a pinanediol ester is tricoordinate (sp² hybridized).[6] However, in the presence of the amine and in certain solvents, it can exist in equilibrium with a tetracoordinate (sp³ hybridized) state. The ¹¹B NMR spectrum provides a clear signature of the boron environment. A chemical shift (δ) in the range of 27-35 ppm is characteristic of a trigonal, sp²-hybridized boronic ester, confirming the successful formation of the dioxaborolane ring.[7][8][9] This distinguishes it from the free boronic acid or a tetracoordinate borate species, which would appear further upfield.[9][10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity and stereochemical relationships between protons. Key expected signals include:

    • Aromatic Protons: A multiplet between 7.1-7.4 ppm corresponding to the five protons of the phenyl group.

    • Pinanediol Protons: A series of complex multiplets in the upfield region (0.8-2.5 ppm ), including characteristic singlets for the three methyl groups of the pinane framework.

    • Benzylic and α-Amino Protons: The protons on the ethyl chain adjacent to the phenyl ring and the boron atom will appear as multiplets, with their exact shifts and coupling patterns providing crucial conformational information.

  • ¹³C NMR Spectroscopy: This spectrum confirms the carbon skeleton of the molecule. While the carbon atom directly attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation, other key signals, such as those from the aromatic ring and the pinanediol moiety, will be clearly visible and diagnostic.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the molecular ion of the free base, [M+H]⁺, corresponding to the loss of HCl. For the molecular formula C₁₈H₂₆BNO₂, the expected monoisotopic mass of the free base is 299.21 Da. The calculated mass of the protonated molecule [C₁₈H₂₇BNO₂]⁺ would be approximately 300.22 Da.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include:

  • N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹ , typical for an ammonium salt (R-NH₃⁺).

  • B-O Stretch: Strong, characteristic bands typically found in the 1300-1400 cm⁻¹ region, confirming the presence of the boronic ester.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

Technique Expected Result / Key Feature Structural Inference
¹¹B NMR Single broad peak, δ ≈ 27-35 ppmConfirms trigonal sp² boronic ester
¹H NMR Signals for phenyl, ethyl, and pinanediol moietiesConfirms proton framework and connectivity
Mass Spec (ESI+) [M+H]⁺ peak at m/z ≈ 300.22Confirms molecular formula of the free base
IR Spectroscopy Broad N-H stretch (2400-3200 cm⁻¹), Strong B-O stretch (1300-1400 cm⁻¹)Confirms ammonium salt and boronic ester group

Part 2: A Validated Synthesis Protocol

Understanding the synthesis provides context for potential impurities and validates the proposed structure. The most common route to α-aminoboronic esters is the Matteson homologation, a reliable and highly diastereoselective method.[2]

Experimental Protocol: Matteson Homologation Approach
  • Starting Material: The synthesis typically begins with a precursor like Dichloromethylboronic acid (+)-pinanediol ester.

  • Grignard Reaction: The precursor is reacted with a benzyl Grignard reagent (e.g., Benzylmagnesium chloride) at low temperature (-78 °C) in a suitable solvent like Tetrahydrofuran (THF). This reaction inserts the benzyl group, forming an α-chloroboronic ester intermediate. The bulky pinanediol group directs the stereochemistry of this addition with high fidelity.

  • Nucleophilic Displacement: The chloride is then displaced with a nitrogen nucleophile. A common choice is lithium hexamethyldisilazide (LiHMDS), followed by acidic workup to remove the silyl groups and form the primary amine.[2]

  • Salt Formation: The resulting free amine is treated with anhydrous HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the desired (R)-BoroPhe-(+)-Pinanediol as its hydrochloride salt, which can be purified by recrystallization.[2]

Causality Insight: The choice of (+)-pinanediol is critical; its rigid, chiral structure effectively shields one face of the boron atom, forcing the incoming nucleophile (the benzyl group) to attack from the opposite face, thereby establishing the desired (R) stereocenter at the carbon atom bearing the boron. The low temperature (-78 °C) is essential to prevent epimerization and side reactions.

Synthesis Workflow Diagram

G cluster_0 Matteson Homologation for this compound A Dichloromethylboronic acid (+)-pinanediol ester C (R)-α-Chloro-phenylethylboronic acid (+)-pinanediol ester A->C C-C Bond Formation B Benzylmagnesium chloride (Grignard Reagent) -78 °C, THF B->C E (R)-BoroPhe-(+)-Pinanediol (Free Base) C->E Nucleophilic Substitution D 1. LiHMDS 2. Acidic Workup D->E G This compound (Final Product) E->G Salt Formation F Anhydrous HCl in Diethyl Ether F->G

Caption: Matteson homologation synthesis workflow.

Part 3: Definitive Structure Confirmation via X-ray Crystallography

While spectroscopy provides compelling evidence, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional structure, definitively confirming both the connectivity and the absolute stereochemistry of all chiral centers.[3]

Protocol for Crystallographic Analysis
  • Crystal Growth: High-purity this compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol). A less polar anti-solvent (e.g., diethyl ether, hexanes) is slowly diffused into this solution in a sealed vial at a constant, cool temperature. Slow evaporation is another viable method. The goal is to allow single, well-ordered crystals to form over several days.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure. The final refined structure will provide precise bond lengths, bond angles, and, most importantly, the absolute configuration of the stereocenters, which can be confirmed using the Flack parameter.

The resulting crystal structure serves as the ultimate validation, confirming that the stereochemistry at the α-carbon is indeed (R) and that the pinanediol auxiliary has the expected (1S,2S,3R,5S) configuration.

Part 4: Integrated Data Analysis Workflow

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a multi-step process that requires a convergence of evidence. By initiating with a validated synthesis, followed by a comprehensive suite of spectroscopic analyses (¹¹B NMR, ¹H NMR, MS, IR), and culminating in the definitive proof of single-crystal X-ray diffraction, researchers can establish the identity, purity, and absolute stereochemistry of this vital chiral building block with the highest degree of scientific integrity. This integrated workflow ensures that the material proceeding into further research and development is precisely what it is intended to be, a cornerstone of trustworthy and reproducible science.

References

  • Štíbrányi, Z., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

  • Zhu, L., et al. (2016). Synthesis of biologically active boron-containing compounds. RSC Advances. Available at: [Link]

  • The Royal Society of Chemistry (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

  • ResearchGate (n.d.). Single-crystal X-ray structures a, The activated pinacol boronic ester.... Available at: [Link]

  • Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • The Royal Society of Chemistry (2020). Supporting information for: Examination of pinanediol - boronic acid ester formation in aqueous media. Available at: [Link]

  • Wiley-VCH (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • ERA (n.d.). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Available at: [Link]

  • Kao, C.-L., et al. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link]

  • ResearchGate (2017). Syntheisis of α-amino pinanediol boronic ester (5). Available at: [Link]

  • Matteson, D. S., et al. (1986). Synthesis and properties of pinanediol .alpha.-amido boronic esters. Organometallics. Available at: [Link]

  • PubMed (2020). Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Available at: [Link]

  • Boron Molecular (n.d.). 2-Phenylethyl-1-boronic acid pinacol ester. Available at: [Link]

  • Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Available at: [Link]

  • PubChem (n.d.). (1-Amino-2-phenylethyl)boronic acid. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of (R)-BoroPhe-(+)-Pinanediol-HCl

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral α-Aminoboronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry. Their unique ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites has led to the development of potent and targeted therapies, most notably the proteasome inhibitor Bortezomib for treating multiple myeloma.[1][2][3] The (R)-BoroPhe-(+)-Pinanediol moiety represents a critical chiral building block, providing the stereochemical precision necessary for developing next-generation protease inhibitors and other targeted therapeutics.

This guide provides a comprehensive overview of the synthetic pathway to (R)-BoroPhe-(+)-Pinanediol-HCl. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful synthesis, purification, and characterization.

Core Principles: Why This Pathway?

The synthesis of a chiral α-aminoboronic acid is not trivial. The chosen pathway must address three fundamental challenges:

  • Installation of the Boron Moiety: Creating the C-B bond with regioselectivity.

  • Control of Stereochemistry: Establishing the desired (R) configuration at the α-carbon.

  • Stability and Handling: Protecting the inherently sensitive boronic acid group during synthesis.

The strategy detailed herein leverages two powerful chemical concepts to overcome these challenges: the Matteson Homologation and the use of (+)-Pinanediol as a chiral auxiliary.

The Power of (+)-Pinanediol: A Dual-Role Reagent

(+)-Pinanediol, derived from the readily available natural product (+)-α-pinene, is the cornerstone of this synthesis.[4] Its utility is twofold:

  • Chiral Auxiliary: The rigid, bicyclic structure of pinanediol creates a sterically defined environment around the boron atom. This steric hindrance directs incoming reagents to attack from the less hindered face, enabling highly diastereoselective reactions.[4] This is the key to establishing the correct stereochemistry at the α-carbon.

  • Protecting Group: Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines, and can be unstable under various reaction conditions.[2][5] Esterification with pinanediol forms a stable five-membered ring that masks the reactive B(OH)₂ group. Pinanediol boronic esters are generally more stable to chromatography on silica gel compared to other boronic esters, simplifying purification.[4][6]

The Matteson Homologation: Stereoselective C-C Bond Formation

The Matteson homologation is a robust method for the asymmetric synthesis of α-chiral boronic esters. The general approach involves the reaction of a boronic ester with a dihalomethane in the presence of a strong base, followed by nucleophilic displacement. This process lengthens the carbon chain by one carbon while installing a new stereocenter with high diastereoselectivity, dictated by the pinanediol auxiliary.[7]

The Synthetic Pathway: A Detailed Walkthrough

The synthesis of this compound is a multi-step process that builds the molecule methodically, ensuring stereochemical integrity at each stage.

Overall Synthesis Workflow

The logical flow begins with the protection of a simple starting boronic acid, followed by a series of stereoselective transformations to build the final α-amino acid structure.

G cluster_0 Stage 1: Foundation cluster_1 Stage 2: Stereocenter Construction cluster_2 Stage 3: Amination cluster_3 Stage 4: Finalization A Benzylboronic Acid Pinanediol Ester Formation C Matteson Homologation: α-Chloro Boronic Ester Synthesis A->C B Starting Materials: - Benzylboronic acid - (+)-Pinanediol B->A E Nucleophilic Substitution: Formation of α-Amino Boronic Ester C->E D Key Reagents: - LDA - Dichloromethane D->C G Deprotection & Salt Formation: This compound E->G F Key Reagents: - LiHMDS F->E H Key Reagents: - Anhydrous HCl H->G

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols & Mechanistic Insights

What follows are detailed, step-by-step protocols grounded in established chemical literature. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding.

Step 1: Synthesis of Benzylboronic Acid (+)-Pinanediol Ester

Objective: To protect the starting boronic acid with the chiral auxiliary, setting the stage for asymmetric induction.

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzylboronic acid (1.0 eq), (+)-pinanediol (1.05 eq), and toluene (approx. 10 mL per gram of boronic acid).[4]

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 2-4 hours).[4]

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude ester is often of sufficient purity to be used directly in the next step.

Expert Insights (E-E-A-T):

  • Why a Dean-Stark Trap? The esterification is a reversible equilibrium reaction.[5] By physically removing the water byproduct, the equilibrium is driven towards the product side (Le Châtelier's principle), ensuring a high yield.

  • Anhydrous Conditions: All solvents and glassware must be scrupulously dry. Any extraneous water will hinder the reaction's completion.[5]

  • Stoichiometry: A slight excess of (+)-pinanediol is used to ensure the complete consumption of the starting boronic acid.

Step 2: Matteson Homologation for (R)-α-Chloro-β-phenylethylboronic Acid (+)-Pinanediol Ester

Objective: To create the C-C bond alpha to the boron atom and establish the key stereocenter with high diastereoselectivity.

Protocol:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flask and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA) in situ.[4]

  • In a separate flask, dissolve the benzylboronic acid (+)-pinanediol ester (1.0 eq) from Step 1 and dichloromethane (1.2 eq) in anhydrous THF.

  • Add the solution from step 3 to the freshly prepared LDA solution at -78 °C. Stir the mixture for 30-60 minutes.[4]

  • (Optional but recommended) Add anhydrous zinc chloride (1.1 eq) in THF to the reaction mixture at -78 °C and allow it to warm slowly to room temperature overnight.[4] This can improve yields and selectivity.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights (E-E-A-T):

  • Why LDA at -78 °C? LDA is a strong, non-nucleophilic base, ideal for deprotonating the carbon adjacent to the boron atom to form a boronate-stabilized carbanion. The low temperature is critical to prevent side reactions and ensure kinetic control, which is essential for high diastereoselectivity.

  • Role of Dichloromethane: Dichloromethane serves as the source of the "CH₂Cl" group that is added to the starting ester.

  • Purification Caveats: While pinanediol esters are relatively stable, prolonged exposure to silica gel can cause degradation.[5] It is advisable to use a less polar eluent system (e.g., hexane/ethyl acetate), use a shorter column, or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[5]

Step 3: Nucleophilic Substitution to form the α-Amino Boronic Ester

Objective: To displace the chloride with an amine equivalent, forming the protected α-amino boronic ester.

Protocol:

  • Dissolve the purified α-chloro boronic ester (1.0 eq) from Step 2 in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add a solution of Lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF.[4]

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The intermediate N-silylated product is formed.[4]

  • The reaction is typically worked up by quenching with saturated ammonium chloride, followed by extraction as described in Step 2.

Expert Insights (E-E-A-T):

  • Why LiHMDS? LiHMDS serves as the source of the protected amine. It is a strong nucleophile that readily displaces the chloride. The resulting N-silylated product is stable enough for isolation but is often carried directly to the next deprotection step. The bulky silyl groups also help prevent side reactions.

Step 4: TMS Deprotection and Hydrochloride Salt Formation

Objective: To remove the temporary silyl protecting group from the nitrogen and form the stable, crystalline hydrochloride salt of the final product.

Protocol:

  • Dissolve the crude N-silylated product from Step 3 in a suitable solvent like diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether) until the precipitation of a solid is complete.

  • Isolate the white solid product, this compound, by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Expert Insights (E-E-A-T):

  • Anhydrous HCl is Crucial: The use of anhydrous HCl is critical to prevent hydrolysis of the pinanediol boronic ester, which is sensitive to aqueous acid.[4][5] The goal is to selectively cleave the N-Si bond and protonate the resulting free amine to form the hydrochloride salt.

  • Product Stability: The hydrochloride salt form significantly improves the stability and handling properties of the final compound, making it a readily weighable, non-hygroscopic solid.

Product Characterization & Data

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

ParameterSpecificationSource
Chemical Name (R)-2-phenyl-1-((3aS,4R,6R,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][4][5][8]dioxaborol-2-yl)ethan-1-amine hydrochloride[9]
CAS Number 178455-03-3[10][11][12]
Molecular Formula C₁₈H₂₇BClNO₂[10][12]
Molecular Weight 335.68 g/mol [10][12]
Appearance White to off-white solid[10][13]
Purity ≥97% (typically by HPLC)[10]

Recommended Analytical Techniques:

  • ¹H NMR: To confirm the overall structure and presence of characteristic peaks for the phenyl, pinanediol, and backbone protons.

  • ¹¹B NMR: To verify the presence of the boronic ester. A characteristic signal should be observed.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the free base.

  • HPLC: To determine the purity and, with a chiral column, the enantiomeric or diastereomeric excess.

Troubleshooting and Advanced Considerations

ChallengeLikely Cause(s)Recommended Solution(s)
Low Yield in Esterification Incomplete water removal; impure starting materials.Ensure the Dean-Stark trap is functioning correctly and reflux until water collection ceases. Use pure, dry boronic acid and pinanediol.[5]
Multiple Products after Homologation Reaction temperature too high; impure LDA.Maintain strict temperature control at -78 °C. Use freshly prepared or high-quality commercial LDA.
Product Degradation on Silica Gel Hydrolysis of the boronic ester by acidic silica.Minimize contact time with silica. Use a less polar eluent or add ~1% triethylamine to the eluent to neutralize acidic sites.[5] Consider crystallization as an alternative purification method.[4][5]
Ester Hydrolysis during Workup Aqueous workup performed under acidic or basic conditions.Perform aqueous workups under neutral pH conditions whenever possible.[5]

Conclusion

The synthesis of this compound is a prime example of modern asymmetric synthesis, leveraging a robust chiral auxiliary to construct a valuable pharmaceutical intermediate with high stereochemical control. A thorough understanding of the underlying principles—the dual role of pinanediol and the mechanism of the Matteson homologation—is paramount for success. By carefully controlling reaction conditions, particularly temperature and moisture, and employing appropriate purification strategies, researchers can reliably produce this critical building block for the advancement of targeted drug discovery programs.

References

  • BenchChem.
  • Iwasaki, T., et al. (2006). A High-Yield Synthesis of 4-Borono-DL-phenylalanine.
  • BenchChem. Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters. BenchChem.
  • Kabalka, G. W., et al. (2000). A concise synthesis of enantiomerically pure 4-Borono-L-phenylalanine from L-tyrosine. Journal of Organometallic Chemistry, 680(1-2), 158-161.
  • CymitQuimica. This compound Product Page. CymitQuimica.
  • ResearchGate. A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine.
  • Zaidlewicz, M., et al. (2004). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy. ARKIVOC, 2004(iii), 11-21.
  • ResearchGate. Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters.
  • Google Patents. US8765997B2 - Process for preparing 4-borono-L-phenylalanine.
  • Kliman, M., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(13), 2570-2579.
  • Tocopharm. Exploring (R)-BoroLeu-(+)
  • Guidechem. (R)-BoroPhe-(+)-Pinanediol 186906-12-7 wiki. Guidechem.
  • Google Patents. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.
  • Benchchem. This compound Product Page. Benchchem.
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  • Universidad de Sonora.
  • D'Andrea, S. V., & Pellacani, L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3497-3501.
  • Vedejs, E., & Fields, S. C. (1996). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 61(10), 3463-3467.
  • Yang, W., & Gao, X. (2014). Synthesis of biologically active boron-containing compounds. RSC Advances, 4(94), 52025-52038.
  • D'Andrea, S. V., & Pellacani, L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • Ivy Fine Chemicals. This compound [CAS: 178455-03-3]. Ivy Fine Chemicals.
  • Guidechem. (R)-BoroPhe-(+)-Pinanediol 186906-12-7 wiki. Guidechem.
  • ChemicalBook. (R)-BoroPro-(+)-Pinanediol-HCl | 147208-69-3. ChemicalBook.
  • Chemrio. (R)-BorohomoPhe-(+)-Pinanediol-HCl. Chemrio.
  • Google Patents. KR20150066724A - Manufacturing method for Bortezomib and new intermediate thereof.
  • ChemicalBook. This compound | 178455-03-3. ChemicalBook.

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(R)-BoroPhe-(+)-Pinanediol-HCl: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, boron-containing compounds have emerged as a compelling class of molecules, largely due to their unique ability to form reversible covalent bonds with biological targets.[1] This guide provides an in-depth technical exploration of the mechanism of action of (R)-BoroPhe-(+)-Pinanediol-HCl, a chiral α-aminoboronic acid derivative. We will delve into the fundamental principles governing its interaction with serine proteases, the strategic role of its constituent parts, and the experimental methodologies used to elucidate its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Boronic Acid Warhead: A Reversible Covalent Interaction

The cornerstone of the mechanism of action for this compound lies in the electrophilic nature of its boron atom. Boronic acids act as transition-state analogs for the hydrolysis of peptide bonds by serine proteases.[2] The active site of a serine protease features a catalytic triad, most commonly composed of serine, histidine, and aspartate residues. The serine hydroxyl group acts as a potent nucleophile, attacking the carbonyl carbon of the scissile peptide bond.

The boron atom in this compound, with its vacant p-orbital, readily accepts the lone pair of electrons from the catalytic serine's hydroxyl group.[3] This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate adduct.[2] This covalent complex mimics the tetrahedral intermediate formed during normal peptide bond hydrolysis, effectively sequestering the enzyme and inhibiting its catalytic activity. The reversibility of this bond is a key advantage, potentially reducing the off-target effects and toxicity associated with irreversible inhibitors.

G cluster_0 Serine Protease Active Site cluster_1 (R)-BoroPhe-(+)-Pinanediol Ser195 Serine-OH BoroPhe Boronic Acid (B(OH)₂) Ser195->BoroPhe Nucleophilic Attack His57 Histidine Asp102 Aspartate Tetrahedral Adduct Reversible Covalent Tetrahedral Adduct BoroPhe->Tetrahedral Adduct Forms Tetrahedral Adduct->Ser195 Reversible

Figure 1: Reversible covalent inhibition of a serine protease.

Structural Components and Their Functional Significance

The structure of this compound is a deliberate assembly of functional components, each contributing to its overall activity and utility.

ComponentChemical Structure/FeatureFunction
(R)-Phenylalanine Side Chain Benzyl groupProvides specificity for the S1 pocket of chymotrypsin-like serine proteases, which preferentially bind large hydrophobic residues.
Boronic Acid -B(OH)₂The "warhead" that forms a reversible covalent bond with the catalytic serine residue of the target protease.
(+)-Pinanediol Chiral bicyclic diolActs as a chiral auxiliary during synthesis to ensure the correct (R)-stereochemistry at the α-carbon. It also serves as a protecting group for the boronic acid, enhancing its stability and ease of handling.[4]
Hydrochloride Salt -HClImproves the solubility and stability of the compound in aqueous solutions for experimental use.

The stereochemistry at the α-carbon is crucial for potent inhibition. The (R)-configuration mimics the natural L-amino acid substrate, allowing for optimal positioning within the enzyme's active site.

Primary Biological Target: Chymotrypsin-like Serine Proteases

While boronic acids can inhibit a range of serine proteases, the phenylalanine side chain of this compound directs its specificity towards chymotrypsin and other chymotrypsin-like proteases.[5] The S1 subsite of chymotrypsin is a deep, hydrophobic pocket that favorably accommodates large aromatic or hydrophobic amino acid residues like phenylalanine. Peptidic boronic acids incorporating a phenylalanine at the P1 position have demonstrated exceptionally high affinity for chymotrypsin, with some inhibitors exhibiting picomolar Kᵢ values.

Experimental Protocols

Synthesis of this compound via Matteson Homologation

The asymmetric synthesis of α-aminoboronic acids like this compound is commonly achieved through the Matteson homologation reaction.[4] This powerful method allows for the stereocontrolled introduction of a carbon unit adjacent to the boron atom.

Step-by-Step Methodology:

  • Esterification: Phenylboronic acid is first esterified with (+)-pinanediol to form the chiral boronic ester.

  • Homologation: The chiral boronic ester is reacted with dichloromethyllithium at low temperature (-100 °C) to generate an α-chloroboronic ester intermediate.[4]

  • Nucleophilic Displacement: The α-chloro group is then displaced with an azide nucleophile (e.g., sodium azide).

  • Reduction: The resulting α-azido boronic ester is reduced to the corresponding α-amino boronic ester, typically through catalytic hydrogenation (e.g., using Pd/C and H₂).[4]

  • Deprotection and Salt Formation: The pinanediol protecting group is removed by transesterification with another boronic acid (e.g., phenylboronic acid) in a biphasic system, followed by treatment with HCl to yield the final hydrochloride salt.[4]

Figure 2: Synthetic workflow for this compound.

Chymotrypsin Inhibition Assay

To quantify the inhibitory potency of this compound, a standard enzymatic assay for chymotrypsin can be employed.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 80 mM Tris-HCl, pH 7.8).[6]

    • Prepare a stock solution of a chromogenic or fluorogenic chymotrypsin substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), in an appropriate solvent (e.g., DMSO).[7]

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the chymotrypsin solution.[7]

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.

    • Initiate the enzymatic reaction by adding the substrate to each well.[7]

    • Monitor the rate of product formation by measuring the change in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations and fit the data to the Morrison equation for tight-binding inhibitors or determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the substrate.

Conclusion

This compound exemplifies the strategic design of potent and specific enzyme inhibitors. Its mechanism of action is centered on the reversible covalent interaction between its boronic acid moiety and the catalytic serine of chymotrypsin-like proteases. The phenylalanine side chain confers specificity for the S1 pocket of these enzymes, while the (+)-pinanediol group serves as a crucial chiral auxiliary and protecting group. The detailed synthetic and enzymatic assay protocols provided in this guide offer a framework for the further investigation and application of this and similar boronic acid-based inhibitors in drug discovery and chemical biology research.

References

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Available at: [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI. Available at: [Link]

  • Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. PMC. Available at: [Link]

  • Benzamidomethaneboronic acid: synthesis and inhibition of chymotrypsin. PubMed. Available at: [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC. Available at: [Link]

  • The binding of boronic acids to chymotrypsin. PubMed. Available at: [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Available at: [Link]

  • Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. PubMed. Available at: [Link]

  • Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. PNAS. Available at: [Link]

  • Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. PubMed. Available at: [Link]

  • P1 Phenethyl peptide boronic acid inhibitors of HCV NS3 protease. PubMed. Available at: [Link]

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(R)-BOROPHE-(+)-PINANEDIOL-HCL CAS number 178455-03-3.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-BoroPhe-(+)-Pinanediol-HCl (CAS: 178455-03-3): A Chiral Building Block for Modern Drug Discovery

Executive Summary

This compound, with CAS number 178455-03-3, is a pivotal chiral building block in the fields of medicinal chemistry and drug development.[1] As a protected derivative of (R)-2-amino-1-phenylethane boronic acid, it offers enhanced stability and handling properties crucial for multi-step organic synthesis.[1] The core utility of this compound lies in the unique ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic residues in enzyme active sites, a mechanism that has been successfully leveraged in FDA-approved drugs like the proteasome inhibitor Bortezomib.[1][2] This guide provides a comprehensive overview of its chemical properties, the scientific rationale for its use, a representative synthetic workflow, key applications, and essential safety protocols, designed for researchers and scientists engaged in the synthesis of complex, high-value molecules.

Physicochemical Properties & Characterization

This compound is a white to off-white solid, valued for its specific stereochemistry which is critical for targeted biological activity.[3] The (+)-pinanediol group serves as a chiral auxiliary and a protecting group, preventing premature decomposition or unwanted side reactions of the boronic acid functional group.[4]

Table 1: Core Compound Specifications
PropertyValueSource(s)
CAS Number 178455-03-3[5][6]
Molecular Formula C₁₈H₂₇BClNO₂[5][6][7]
Molecular Weight 335.68 g/mol [3][6][8]
IUPAC Name (R)-2-phenyl-1-((3aS,4R,6R,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][5][6][8]dioxaborol-2-yl)ethan-1-amine hydrochloride[3][7]
Purity Typically ≥95%[3][7]
Physical Form Off-white solid[3]
Storage Store at +2 to +8 °C in an inert atmosphere[8][9]
Analytical Characterization

The structural integrity and purity of this compound are paramount for its successful application in synthesis. Characterization typically involves a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, while chiral NMR techniques can verify the enantiomeric purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for assessing purity.[10] However, due to the potential for boronate esters to hydrolyze, method development requires careful consideration of mobile phase composition and pH to ensure accurate and reproducible results.[10]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the expected structure.

The Scientific Rationale: Reversible Covalent Inhibition

The growing interest in boronic acids in drug discovery stems from their unique mechanism of action.[2] Unlike traditional inhibitors that rely on non-covalent interactions or irreversible covalent bonds, boronic acids act as "warheads" that can form a reversible covalent bond with serine or threonine hydroxyl groups commonly found in the active sites of enzymes, such as proteases.[1]

This interaction is powerful yet transient, offering a balance between the high potency of covalent inhibitors and the reduced risk of off-target toxicity associated with irreversible binders.[1] The boron atom, being electron-deficient, readily accepts a lone pair of electrons from the hydroxyl oxygen of a serine residue, forming a stable but reversible tetrahedral boronate adduct.

G cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Reversible Complex Enzyme Target Enzyme (e.g., Protease) Serine Serine Residue -CH₂-OH Complex Tetrahedral Boronate Adduct (Inhibited State) Serine->Complex Nucleophilic Attack BoronicAcid (R)-BoroPhe Derivative R-B(OH)₂ BoronicAcid->Complex Covalent Bond Formation Complex->Serine Dissociation Complex->BoronicAcid Bond Reversal (Equilibrium)

Caption: Reversible covalent inhibition mechanism.

Synthesis and Workflow

The synthesis of chiral boronic esters like this compound is a well-established process in organic chemistry, leveraging the reliability of boronic esterification to protect the boronic acid and maintain stereochemical integrity.[4]

G Start Precursor: (R)-Phenylalanine Boronic Acid Reaction Esterification Reaction (Condensation) Start->Reaction Reagent Reagent: (+)-Pinanediol Reagent->Reaction Product_Ester Product: (R)-BoroPhe-(+)-Pinanediol Reaction->Product_Ester Reaction_HCl HCl Salt Formation Product_Ester->Reaction_HCl Final_Product Final Product: This compound Reaction_HCl->Final_Product

Caption: General synthetic workflow diagram.

Protocol: Representative Synthesis of a Pinanediol Boronic Ester

The following protocol is a generalized representation based on established methods for boronic ester formation.[4] Causality: The choice of a chiral diol like (+)-pinanediol is critical; its rigid bicyclic structure provides excellent stereochemical control during esterification and subsequent reactions.[4] The final conversion to a hydrochloride salt enhances the compound's stability and improves its handling characteristics as a solid.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting boronic acid precursor in an appropriate anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Diol: Add an equimolar amount of (+)-pinanediol to the solution.

  • Dehydration: The key to driving the esterification equilibrium is the removal of water. This can be accomplished by adding a dehydrating agent (e.g., anhydrous magnesium sulfate) or through azeotropic removal with a Dean-Stark apparatus if using a solvent like toluene.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, filter off the dehydrating agent. Remove the solvent under reduced pressure to yield the crude pinanediol ester.

  • Purification: Purify the crude product using column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified ester in a suitable solvent (e.g., diethyl ether). Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

  • Isolation: Collect the resulting solid by filtration, wash with a cold, non-polar solvent to remove impurities, and dry under vacuum to yield the final product.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is incorporated into more complex molecules, particularly those targeting proteases and other enzymes. It is a crucial building block for creating libraries of compounds for screening and for the targeted synthesis of lead candidates.[11]

Workflow: Use in Peptide Coupling for Protease Inhibitor Synthesis

This workflow illustrates how the compound can be used to synthesize a dipeptide boronic acid, a common motif in protease inhibitors.

G start This compound CAS: 178455-03-3 Free Amine step1 Peptide Coupling | {Coupling Agents (EDC, HOBt)} | {Base (DIPEA)} start->step1 reagent1 N-Protected Amino Acid (e.g., Boc-Leu-OH) Carboxylic Acid reagent1->step1 intermediate Protected Dipeptide Boronic Ester Boc-Leu-BoroPhe-(+)-Pinanediol step1->intermediate step2 Deprotection | {Acidic Conditions (TFA or HCl)} | {Removal of Boc and Pinanediol Groups} intermediate->step2 final Final Active Inhibitor Dipeptide Boronic Acid H-Leu-BoroPhe-OH step2->final

Caption: Workflow for protease inhibitor synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound.

Table 2: Hazard and Safety Information
IdentifierDescriptionSource(s)
Signal Word Warning[3]
GHS Pictogram GHS07 (Exclamation Mark)[3]
H302 Harmful if swallowed[3][8][12]
H315 Causes skin irritation[3][8][12]
H319 Causes serious eye irritation[3][8][12]
H335 May cause respiratory irritation[8][12]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles with side shields.[12]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[12]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid breathing dust.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] For long-term stability, storage at +2 to +8 °C under an inert atmosphere is recommended.[8][9]

  • Incompatibilities: Keep away from strong oxidizing agents and moisture.

Conclusion

This compound stands as a testament to the progress in rational drug design. Its value is derived from a combination of factors: the validated therapeutic potential of the boronic acid warhead, the stereochemical purity conferred by its chiral nature, and the enhanced stability provided by the pinanediol protecting group. For researchers in drug discovery, this compound is not merely a reagent but a strategic tool that facilitates the efficient and reliable synthesis of sophisticated enzyme inhibitors and other targeted therapeutics, paving the way for the next generation of medicines.

References

  • Luminix Health. (n.d.). (R)-BorPhe-(+)-pinanediol hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). (R)-BorohomoPhe-(+)-Pinanediol-HCl. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Feasibility Analysis of (R)-BoroLeu-( )-Pinanediol-HCl from Top Manufacturer. Retrieved from [Link]

  • Carl ROTH. (2021). Safety Data Sheet - Hydrochloric acid. Retrieved from [Link]

  • AZA Mid-Year Meeting. (n.d.). This compound. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (R)-BoroPro-(+)-Pinanediol-HCl. Retrieved from [Link]

  • Silva, V. L. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. Retrieved from [Link]

  • Akwabi-Ameyaw, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4983. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 625-634. Retrieved from [Link]

  • MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

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(R)-BOROPHE-(+)-PINANEDIOL-HCL molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-BoroPhe-(+)-Pinanediol-HCl for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. As a pivotal chiral building block, this boronic acid derivative holds significant promise in the synthesis of targeted therapeutics and advanced agrochemicals. This document provides an in-depth exploration of its chemical properties, mechanism of action, synthesis, and applications, grounded in established scientific principles.

Core Physicochemical Properties

This compound is a chiral boronic acid derivative. The pinanediol group serves as a protective moiety, which enhances the stability and handling of the boronic acid functionality for use in various synthetic applications[1].

A summary of its key quantitative data is presented below for easy reference.

PropertyValueReference(s)
Molecular Weight 335.68 g/mol [2][3]
Molecular Formula C₁₈H₂₇BClNO₂[2]
CAS Number 178455-03-3[2][3]
Appearance Off-white solid[3]
Purity Typically ≥95%[3]
Synonym (R)-2-phenyl-1-((3aS,4R,6R,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][2][4][5]dioxaborol-2-yl)ethan-1-amine hydrochloride[3]

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a boronic acid derivative of the amino acid phenylalanine, which is protected as an ester with (+)-pinanediol, a chiral auxiliary. This specific stereochemistry is crucial for its application in asymmetric synthesis. The rigid bicyclic structure of the pinanediol group provides excellent stereochemical control during chemical reactions[6].

G cluster_0 Enzyme Active Site cluster_1 (R)-BoroPhe-(+)-Pinanediol Derivative Serine_OH Serine Residue (Nucleophile) Reversible_Complex Reversible Covalent Tetrahedral Intermediate Serine_OH->Reversible_Complex Forms Boron_Atom Electrophilic Boron Atom Boron_Atom->Serine_OH Nucleophilic Attack Boron_Atom->Reversible_Complex Forms

Caption: Reversible covalent inhibition mechanism.

Synthesis and Manufacturing Overview

The synthesis of this compound typically involves the formation of a stable boronic ester linkage between a phenylalanine-derived boronic acid precursor and the chiral (+)-pinanediol auxiliary.[6] This process leverages the rigid bicyclic framework of pinanediol to achieve high stereochemical control.[6]

A generalized workflow for the synthesis is as follows:

G start Starting Materials (Phenylalanine derivative, Boron source) step1 Formation of Phenylalanine Boronic Acid Precursor start->step1 step2 Esterification with (+)-Pinanediol step1->step2 step3 Purification of Boronic Ester step2->step3 step4 Formation of Hydrochloride Salt step3->step4 end This compound step4->end

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (R)-BOROPHE-(+)-PINANEDIOL-HCL

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 178455-03-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from material safety data sheets of analogous compounds, chemical suppliers, and the scientific literature to establish a framework for safe and effective laboratory use. The pinanediol protecting group enhances the stability of the boronic acid moiety, making it a valuable reagent in medicinal chemistry; however, its inherent reactivity and status as a hydrochloride salt necessitate rigorous adherence to safety protocols.[1]

This compound is a chiral boronic acid derivative widely used as a building block in synthetic organic chemistry.[1] The hydrochloride salt form improves handling and stability compared to the free base. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 178455-03-3[2][3][4]
Molecular Formula C₁₈H₂₇BClNO₂[2][3]
Molecular Weight 335.7 g/mol [2][3][5]
Appearance White to off-white solid[2]
Purity Typically ≥97%[2][3]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Hazard Identification and Toxicological Profile

GHS Classification

The compound is classified as hazardous. The following GHS classifications are based on supplier information and data for analogous boronic acid derivatives.[3][6][7][8]

Hazard ClassHazard CodeHazard StatementPictogram
Acute Toxicity, OralH302Harmful if swallowed.GHS07 (Exclamation Mark)
Acute Toxicity, InhalationH332Harmful if inhaled.GHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritation.GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritation.GHS07 (Exclamation Mark)
Corrosivity (from HCl)H314Causes severe skin burns and eye damage (potential upon hydrolysis).GHS05 (Corrosion)
Respiratory IrritationH335May cause respiratory irritation.GHS07 (Exclamation Mark)
Mechanistic and Class-Specific Hazards
  • Corrosivity of Hydrochloride: As a hydrochloride salt, the compound is acidic and can release hydrochloric acid, a highly corrosive substance, particularly in the presence of moisture or in aqueous solutions.[9][10][11] This presents a significant risk of chemical burns to skin, eyes, and the respiratory tract.

  • Boronic Acid Mutagenicity: Recent studies have indicated that some boronic acids and related reagents can exhibit mutagenic properties in the Ames assay.[12] While the mutagenicity of this specific compound is unconfirmed, this class-level finding warrants handling it as a potential mutagen and taking precautions to minimize exposure.

  • Irritant Properties: The pinanediol ester and the boronic acid functional group are known to cause skin, eye, and respiratory irritation.[6][7][8] This is the basis for the H315, H319, and H335 hazard statements.

Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory to ensure personnel safety.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to control airborne dust and vapors.[9][13]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.[13]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]Protects against dust particles and splashes of solutions, which can cause serious eye irritation or burns.[6][8]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness) inspected for integrity before use.[6][14]Prevents skin contact, which can cause irritation and potential burns.[6]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.[8][15]Protects skin from accidental spills and contamination.[8]
Respiratory Protection Not typically required if work is conducted within a certified fume hood. For large spills or emergencies, a NIOSH-approved respirator with acid gas cartridges is necessary.[9]Protects against inhalation of harmful dust or acidic vapors.[8][9]

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing risks associated with this compound.

Storage
  • Container: Keep the container tightly sealed to prevent moisture ingress and degradation.[13]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) as recommended.[3] This mitigates potential hydrolysis from ambient moisture and oxidation.

  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Compatibility: Store away from strong bases, oxidizing agents, and moisture.[13]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling the compound from storage to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup Phase start Don Appropriate PPE hood Verify Fume Hood Functionality start->hood gather Gather Materials & Glassware hood->gather retrieve Retrieve Compound from 2-8°C Storage gather->retrieve equilibrate Allow Container to Equilibrate to Room Temp retrieve->equilibrate weigh Weigh Solid Under Inert Atmosphere (if possible) equilibrate->weigh dissolve Slowly Add Solid to Solvent with Stirring weigh->dissolve quench Quench Reaction & Neutralize dissolve->quench waste Dispose of Waste in Labeled Container quench->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate remove_ppe Remove PPE & Wash Hands decontaminate->remove_ppe

Caption: Standard workflow for handling this compound.

Protocol: Weighing and Dispensing the Solid Compound
  • Preparation: Don all required PPE as specified in Section 3.2. Ensure the chemical fume hood is operational.

  • Equilibration: Remove the sealed container from the 2-8°C storage. Allow it to warm to ambient temperature for at least 20-30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Inert Atmosphere Transfer: If available, transfer the container into a glovebox or glove bag with an inert atmosphere for weighing.

  • Weighing: Carefully unseal the container. Using a clean, dry spatula, promptly weigh the desired amount of solid into a tared, dry container. Work efficiently to minimize exposure to air.

  • Sealing: Immediately and tightly reseal the main container. Purge with inert gas before returning to cold storage.

  • Cleanup: Clean any residual dust from the spatula and weighing area using a cloth lightly dampened with an appropriate solvent (e.g., ethanol), followed by a dry cloth. Dispose of cleaning materials as hazardous waste.

Emergency Procedures

Prompt and correct response to an emergency is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing.[10] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][16] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[16] Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.
Accidental Release (Spill) Response

The appropriate response depends on the scale of the spill.

G spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<1 g) assess->small_spill Is it small and contained? large_spill Large Spill (>1 g) or Outside Hood assess->large_spill No absorb Cover with Dry Absorbent (e.g., sand, vermiculite) small_spill->absorb Yes evacuate Evacuate Immediate Area Alert Others & Supervisor large_spill->evacuate contact_ehs Contact Emergency Services / EH&S evacuate->contact_ehs sweep Carefully Sweep into a Labeled Waste Container absorb->sweep clean Clean Spill Area with a Neutralizing Agent sweep->clean

Caption: Decision-making flowchart for spill response.

  • Small Spill (inside a fume hood):

    • Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.[9]

    • Wipe the area with a cloth dampened with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize any acidic residue, followed by water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[9]

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean it up yourself.

Waste Disposal

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Collect waste in a designated, compatible, and clearly labeled container.

  • Aqueous waste streams should be neutralized before collection.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[15] Do not dispose of this chemical down the drain.[15]

References

  • AZA Mid-Year Meeting. This compound. [Link]

  • University of Washington. Standard Operating Procedure - Hydrochloric Acid. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • MIT. Safety Data Sheet - Hydrochloric Acid. [Link]

  • Chongqing Chemdad Co., Ltd. (R)-BoroPro-(+)-Pinanediol-HCl. [Link]

  • Organic Process Research & Development. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Ivy Fine Chemicals. This compound [CAS: 178455-03-3]. [Link]

  • Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]

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A Technical Guide to Chiral Boronic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Chiral boronic acid derivatives have emerged from the realm of synthetic curiosities to become a cornerstone of modern medicinal chemistry. The unique electronic properties of the boron atom—specifically its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles—confer upon these molecules a distinct pharmacological profile. When combined with the stereochemical precision of a chiral scaffold, these derivatives become highly specific and potent modulators of biological targets. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and analytical characterization of chiral boronic acids, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect cornerstone drugs such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam to illustrate the profound impact of this chemical class on treating diseases ranging from cancer to infectious disease.

The Boron Advantage: Fundamentals of Boronic Acids and Chirality in Drug Design

The Unique Chemistry of the Boron Atom

Boronic acids, characterized by a C–B(OH)₂ functional group, possess a vacant p-orbital, rendering the boron atom a mild Lewis acid. This allows it to readily accept a lone pair of electrons from nucleophilic residues like the hydroxyl group of a serine or threonine in an enzyme's active site. This interaction facilitates a shift in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), forming a stable yet reversible covalent adduct.[1][2] This ability to act as a "covalent mimic" of the tetrahedral transition states of many enzymatic reactions is a key driver of their inhibitory potency.[3][4]

The Imperative of Chirality in Pharmacology

Biological systems are inherently chiral. Receptors, enzyme active sites, and nucleic acids present three-dimensional, stereospecific environments. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic. Therefore, controlling the stereochemistry of a drug candidate is not merely an academic exercise but a critical component of designing safe and effective medicines.

Chiral Boronic Acids: A Privileged Pharmacophore

The fusion of a boronic acid warhead with a chiral scaffold creates a powerful pharmacophore. The chiral framework is responsible for orienting the molecule within the target's binding pocket, ensuring high-affinity and specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This precise positioning places the boronic acid moiety in perfect proximity to a key catalytic residue, enabling the formation of the reversible covalent bond that underpins its mechanism of action. This synergistic relationship between the chiral body and the boron "warhead" is exemplified by the clinical success of numerous boronic acid-based drugs.

Synthetic Strategies for Enantioenriched Boronic Acids

The generation of boronic acids with high enantiomeric purity is a formidable challenge that has spurred significant innovation in asymmetric synthesis.

Foundational Methods: The Matteson Asymmetric Homologation

A cornerstone of chiral boronic ester synthesis is the Matteson homologation, which utilizes (α-haloalkyl)boronic esters.[5][6] This method allows for the iterative and highly stereocontrolled installation of adjacent chiral centers. The high diastereoselectivity, often exceeding 100:1, is achieved through the use of C₂-symmetric chiral diol auxiliaries, such as pinanediol, which direct the approach of the incoming nucleophile.[5][7]

Experimental Protocol: Generalized Matteson Asymmetric Homologation

  • Preparation of the Boronic Ester: A solution of the starting boronic acid is refluxed with the chiral diol (e.g., (+)-pinanediol) in a suitable solvent (e.g., toluene) with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored until no more water is collected. The solvent is then removed under reduced pressure to yield the chiral boronic ester, which is used without further purification.

  • Formation of the Borate Complex: The chiral boronic ester is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A solution of (dichloromethyl)lithium (LiCHCl₂), pre-formed or generated in situ, is added dropwise. The reaction is stirred at -78 °C for 1-2 hours to form the tetracoordinate borate "ate" complex.

  • Rearrangement and Homologation: A Lewis acid, typically anhydrous zinc chloride (ZnCl₂), is added to the reaction mixture. The flask is then allowed to warm slowly to room temperature and stirred overnight. The ZnCl₂ facilitates the rearrangement by coordinating to the chloride, promoting its departure and the subsequent 1,2-migration of the alkyl/aryl group from boron to the adjacent carbon with inversion of configuration at that carbon.

  • Work-up and Purification: The reaction is quenched with an aqueous buffer and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting α-chloro boronic ester is purified by column chromatography on silica gel. The high stability of pinanediol esters makes them amenable to standard purification techniques.[5]

Modern Catalytic Asymmetric Methods

While the Matteson homologation is robust, modern drug discovery demands more efficient and versatile catalytic methods.

  • Catalytic Asymmetric Hydroboration (CAHB): This method involves the addition of a boron-hydride bond across a prochiral alkene, directed by a chiral catalyst, typically a rhodium or iridium complex. The use of directing groups, such as phosphonates or oximes on the substrate, can guide the boron to a specific face of the double bond, enabling the synthesis of chiral tertiary boronic esters with high enantioselectivity.[8][9]

  • Enantioselective 1,2-Boronate Rearrangements: These reactions provide access to chiral building blocks from readily available achiral boronic esters.[10] Catalysts, often based on lithium complexes, can induce an enantioselective rearrangement of an intermediate boronate complex, establishing a new stereocenter.[10]

  • Organocatalytic Approaches: The use of small organic molecules, such as cinchona alkaloid derivatives, as catalysts has opened new avenues for the enantioselective synthesis of complex boronic acid structures like benzoxaboroles.[11] These catalysts activate substrates through non-covalent interactions to create a chiral environment for the key bond-forming step.[11]

General Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Isolation Start Starting Materials (Achiral Boronic Acid, Chiral Auxiliary/Catalyst) Reaction Asymmetric Reaction (e.g., Homologation, Hydroboration) Start->Reaction Quench Reaction Quenching & Aqueous Work-up Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Chromatography Column Chromatography Dry->Chromatography Final Isolated Chiral Boronic Ester Chromatography->Final

Caption: General workflow for the synthesis and purification of chiral boronic esters.

Applications in Medicinal Chemistry: Mechanism-Driven Examples

The true power of chiral boronic acids is revealed in their application as targeted therapeutics.

Enzyme Inhibition: The Power of Reversible Covalent Bonding
Drug Name (Brand)ChiralityTarget EnzymeTherapeutic IndicationMechanism of Action
Bortezomib (Velcade®)Dipeptide Boronic Acid20S core of the 26S ProteasomeMultiple Myeloma, Mantle Cell LymphomaReversible covalent inhibition of the chymotrypsin-like activity via interaction with a key threonine residue.[12][13][14][15]
Vaborbactam (in Vabomere®)Cyclic Boronic AcidSerine β-Lactamases (e.g., KPC)Complicated Urinary Tract InfectionsForms a covalent adduct with the catalytic serine, mimicking the transition state of β-lactam hydrolysis.[1][16][17][18]
Tavaborole (Kerydin®)BenzoxaboroleFungal Leucyl-tRNA Synthetase (LeuRS)Onychomycosis (Toenail Fungus)Traps tRNALeu in the editing site of the enzyme, inhibiting protein synthesis.[19][20][21][22]

Case Study 1: Bortezomib (Velcade®) - A Proteasome Inhibitor

Bortezomib is a first-in-class proteasome inhibitor that revolutionized the treatment of multiple myeloma.[12] Its mechanism hinges on the boron atom, which forms a stable, reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like active site of the 26S proteasome.[12][13] This inhibition disrupts the degradation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[13][15] The dipeptide backbone provides the necessary chirality and recognition elements to guide the molecule to its target.

G Bortezomib Bortezomib (Trigonal Boron) Proteasome Proteasome Active Site (Threonine -OH Nucleophile) Bortezomib->Proteasome Binding Complex Tetrahedral Adduct (Reversible Covalent Bond) Proteasome->Complex Nucleophilic Attack Complex->Proteasome Reversal Inhibition Proteasome Inhibition -> Apoptosis Complex->Inhibition

Caption: Mechanism of Bortezomib inhibition of the 26S proteasome.

Case Study 2: Vaborbactam - A β-Lactamase Inhibitor

The rise of antibiotic resistance, particularly via β-lactamase enzymes, poses a major global health threat. Vaborbactam is a cyclic boronic acid β-lactamase inhibitor (BLI).[16] It is designed to mimic the tetrahedral transition state of β-lactam hydrolysis.[1] The boron atom is attacked by the catalytic serine residue in the β-lactamase active site, forming a covalent adduct that effectively neutralizes the enzyme.[17] This protects co-administered β-lactam antibiotics, like meropenem, from degradation.[23] The cyclic structure of vaborbactam pre-organizes the molecule for optimal binding and enhances its stability and inhibitory potency.[16]

Case Study 3: Tavaborole (Kerydin®) - An Antifungal Agent

Tavaborole is a topical antifungal of the oxaborole class used to treat onychomycosis.[21][22] Its mechanism is distinct and highly specific to fungi. It inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme.[19][20] The boron atom plays a crucial role by forming a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu, effectively trapping it within the enzyme's editing site.[20] This prevents the release of the tRNA, halting protein synthesis and leading to fungal cell death.[20][22]

Analytical and Characterization Techniques

Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of chiral boronic acid derivatives.

Confirming Structure and Purity
  • NMR Spectroscopy: While standard ¹H and ¹³C NMR are used for structural confirmation, determining enantiomeric excess (ee) often requires specialized techniques. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.[24][25] Boronic acids readily react with chiral diols to form diastereomeric esters, allowing for straightforward ee determination by integrating the respective signals.[26][27]

Experimental Protocol: NMR Analysis for Enantiomeric Excess (ee)

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the chiral boronic acid sample (e.g., 5 mg) in a deuterated solvent (e.g., 0.6 mL CDCl₃).

  • Addition of Chiral Derivatizing Agent: Add a slight excess (e.g., 1.1 equivalents) of a commercially available chiral diol (e.g., (R,R)-2,3-butanediol) to the tube.

  • Complex Formation: Gently shake the tube to ensure complete reaction and formation of the diastereomeric boronate esters. The reaction is typically rapid at room temperature.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal that is distinct for each of the two diastereomeric complexes. Carefully integrate the area under each of these peaks. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

  • Mass Spectrometry (MS): The analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration in the gas phase to form cyclic trimers known as boroxines.[28][29] This can lead to complex and misleading spectra. To circumvent this, methods like electrospray ionization (ESI) are often preferred as they are softer ionization techniques.[30][31] Alternatively, derivatization of the boronic acid to its pinacol ester or forming an adduct with a matrix like 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS can stabilize the molecule and provide clean spectra corresponding to the monomeric species.[28]

Determining Absolute Stereochemistry
  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry of a chiral molecule.[32][33][34] Obtaining high-quality crystals suitable for diffraction can be a significant bottleneck, often requiring extensive screening of crystallization conditions (solvents, temperature, etc.).[35][36] The resulting crystal structure provides invaluable insights into the molecule's conformation and can help rationalize its interaction with its biological target.[32][33]

General Analytical Characterization Workflow

G cluster_structure Structural Confirmation cluster_purity Purity & Stereochemistry Sample Purified Chiral Boronic Acid/Ester NMR_1H ¹H & ¹³C NMR Sample->NMR_1H Identity MS Mass Spectrometry (ESI or MALDI) Sample->MS Identity HPLC Chiral HPLC Sample->HPLC Enantiomeric Purity NMR_ee NMR with Chiral Derivatizing Agent Sample->NMR_ee Enantiomeric Purity Xray X-Ray Crystallography (Absolute Stereochemistry) Sample->Xray 3D Structure

Caption: Standard analytical workflow for characterizing chiral boronic acid derivatives.

Future Perspectives and Conclusion

The field of chiral boronic acid chemistry is far from mature. New synthetic methodologies continue to emerge, enabling access to ever more complex and diverse molecular architectures.[37][38] The unique reactivity of the boron atom is being explored for new applications, including the modulation of protein-protein interactions and the development of chemical sensors and diagnostics. However, challenges remain, particularly concerning the metabolic stability and potential off-target effects of the boronic acid moiety.

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A Technical Guide to the Role of the Pinanediol Group in Boronic Acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids are indispensable reagents in modern organic synthesis and crucial pharmacophores in medicinal chemistry. However, their inherent instability towards oxidation and dehydration poses significant challenges in their handling, purification, and formulation. This guide provides an in-depth technical analysis of the use of the pinanediol group as a robust strategy to protect and stabilize boronic acids. We will explore the mechanistic basis for this stability, provide detailed experimental protocols for the formation and cleavage of pinanediol boronic esters, and discuss their strategic application in complex syntheses, exemplified by the production of the proteasome inhibitor, Bortezomib.

The Challenge: Inherent Instability of Boronic Acids

Boronic acids (R-B(OH)₂) are versatile synthetic intermediates, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Despite their utility, unprotected boronic acids are susceptible to several degradation pathways that can complicate synthesis, purification, and storage.[3]

Two primary degradation pathways are:

  • Oxidative Deboronation: The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species. This leads to an oxidative cleavage of the carbon-boron bond, converting the boronic acid into an alcohol and boric acid, thereby destroying the desired molecule.[4][5][6]

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[3][7] This is a reversible equilibrium, but it complicates accurate quantification and can affect reactivity and solubility.[3][8]

These instabilities necessitate the use of protecting groups to mask the reactive boronic acid moiety during multi-step syntheses or to improve the compound's overall stability.[3][9][10]

G BA Free Boronic Acid (R-B(OH)₂) OX Oxidative Deboronation (Loss of C-B bond) BA->OX O₂ / ROS DE Dehydration (Trimerization) BA->DE - 3H₂O ALC Alcohol (R-OH) + Boric Acid OX->ALC BOR Boroxine (Cyclic Trimer) DE->BOR G cluster_0 Stabilization Mechanism cluster_1 Contributing Factors BA Free Boronic Acid PDE Pinanediol Boronic Ester BA->PDE Esterification PD (+)-Pinanediol PD->PDE STAB Enhanced Stability PDE->STAB SH Steric Hindrance (Bulky pinane backbone) STAB->SH TS Thermodynamic Stability (Resists hydrolysis) STAB->TS G cluster_0 Direct Esterification cluster_1 Miyaura Borylation BA Boronic Acid Ester Reflux in Toluene (Dean-Stark) BA->Ester PD (+)-Pinanediol PD->Ester PDE Pinanediol Boronic Ester Ester->PDE AH Aryl Halide Miyaura Pd Catalyst KOAc Base AH->Miyaura B2Pin2 B₂pin₂ B2Pin2->Miyaura PinE Pinacol Boronic Ester Miyaura->PinE

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Introduction: The Renaissance of Boron in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Boron-Containing Therapeutic Agents

Historically perceived with caution in biological contexts, the element boron is now at the forefront of a renaissance in drug discovery.[1] This shift is largely due to an increasing appreciation of boron's unique chemical properties, which offer a distinct advantage in designing highly specific and effective therapeutic agents.[2] Unlike the carbon-based scaffolds that dominate pharmacology, boron-containing compounds, particularly those with boronic acids, possess an empty p-orbital, making them potent Lewis acids capable of forming stable, reversible covalent bonds with biological nucleophiles.[3][4] This ability to engage targets with a different bonding paradigm has unlocked new avenues for inhibiting enzymes and modulating pathways that were previously considered intractable.

The clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma, which was the first boron-containing drug approved by the FDA in 2003, has catalyzed immense interest in the field.[5][6] Since then, a steady pipeline of boron-based drugs has emerged, including tavaborole for fungal infections and vaborbactam as a β-lactamase inhibitor, solidifying boron's role as a valuable "magic element" in the modern medicinal chemist's toolkit.[1][6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core principles and methodologies driving the discovery of novel boron-containing therapeutics. We will move beyond simple protocols to explain the causality behind experimental choices, offering a field-proven perspective on navigating the unique challenges and opportunities presented by boron chemistry.

Part 1: The Boron Advantage: Unique Chemistry for Therapeutic Innovation

The utility of boron in drug design stems from its distinct electronic structure. Positioned to the left of carbon in the periodic table, boron is electron-deficient, a property that governs its reactivity and therapeutic potential.

  • Lewis Acidity and Covalent Modulation: The boron atom in boronic acids (R-B(OH)₂) features a trigonal planar geometry with an empty p-orbital, making it an excellent electron acceptor (Lewis acid). This allows it to readily interact with electron-rich nucleophiles, such as the serine hydroxyl group in the active site of a protease or the diols present in certain biological molecules.[3] This interaction forms a tetrahedral boronate adduct, a reversible covalent bond that can be exceptionally potent and specific.[4] The reversibility of this bond is a key differentiator from many traditional covalent inhibitors, potentially leading to improved safety profiles by reducing the risk of permanent off-target modification.

  • Structural Diversity: The field of organoboron chemistry is vast and versatile.[8] While boronic acids are the most prominent class, other scaffolds such as benzoxaboroles , carboranes , and amine-boranes offer unique three-dimensional structures, lipophilicity, and stability profiles, expanding the range of biological targets that can be pursued.[5][9] Carboranes, for instance, are polyhedral boron clusters that serve as bioisosteres for phenyl groups and are critically important for Boron Neutron Capture Therapy (BNCT).[5][10]

  • Biocompatibility: Contrary to early misconceptions about toxicity, boron is an essential trace element for plants and is present in the human diet.[1][11] The toxicity of compounds like bortezomib is a function of its potent on-target mechanism (proteasome inhibition) rather than an intrinsic property of the boron atom itself.[11]

Part 2: Pillars of Boron-Based Therapeutics: Mechanisms and Success Stories

The versatility of boron chemistry has led to the development of approved drugs across multiple therapeutic areas, each leveraging a distinct mechanism of action.

Proteasome Inhibitors: Reshaping Cancer Therapy

The ubiquitin-proteasome system is a critical cellular pathway responsible for degrading misfolded or unnecessary proteins, making it a prime target in oncology.[12]

Mechanism of Action: Bortezomib Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a potent, reversible inhibitor of the 26S proteasome.[13][14] The boron atom specifically targets and binds to the catalytic site of the β5 subunit, which possesses chymotrypsin-like activity.[12][13] This inhibition prevents the degradation of pro-apoptotic factors and key cell cycle regulators.[15] A major consequence is the stabilization of IκB, an inhibitor of the pro-survival transcription factor NF-κB. By preventing IκB degradation, bortezomib blocks NF-κB signaling, leading to cell cycle arrest and apoptosis in cancerous cells, particularly those of multiple myeloma which are highly dependent on this pathway.[13][16]

Bortezomib inhibits the proteasome, causing apoptosis.
Enzyme Inhibitors: From Fungal Infections to Antibiotic Resistance

The ability of boron to mimic transition states or form adducts with key active site residues has been exploited to create highly selective enzyme inhibitors.

Mechanism of Action: Tavaborole Tavaborole (Kerydin®) is a benzoxaborole antifungal agent used to treat onychomycosis (fungal nail infection).[17] Its mechanism centers on the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[18][19] Tavaborole forms a stable adduct with the tRNALeu molecule within the editing site of the LeuRS enzyme.[20] This trapping of the tRNA prevents the catalytic cycle from completing, thereby halting protein synthesis and leading to fungal cell death (fungicidal effect).[18][20] The compound shows high selectivity for the fungal enzyme over its human counterpart, providing a wide margin of safety.[21]

Tavaborole_Mechanism cluster_process Fungal Protein Synthesis (Leucine Charging) LeuRS Leucyl-tRNA Synthetase (LeuRS) Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Charging Adduct Tavaborole-tRNA(Leu) Adduct in Editing Site Leucine Leucine Leucine->LeuRS tRNA tRNA(Leu) tRNA->LeuRS Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Tavaborole Tavaborole Tavaborole->LeuRS Forms Adduct Adduct->Charged_tRNA

Tavaborole inhibits fungal protein synthesis.
Boron Neutron Capture Therapy (BNCT): A Targeted Cellular Radiotherapy

BNCT is a unique binary cancer therapy that combines a non-radioactive isotope, boron-10 (¹⁰B), with a low-energy neutron beam.[22][23]

Principle of BNCT The core principle relies on the selective accumulation of a ¹⁰B-containing drug within tumor cells.[23] The patient is then irradiated with a beam of thermal or epithermal neutrons. Neutrons themselves are not highly damaging to tissue, but when a neutron is captured by a ¹⁰B nucleus, it triggers a nuclear fission reaction.[22] This reaction produces two high-energy, high-linear energy transfer (LET) particles: an alpha particle (⁴He) and a lithium-7 (⁷Li) nucleus.[24] These particles have a very short path length—roughly the diameter of a single cell (<10 µm)—meaning their destructive energy is deposited almost exclusively within the boron-containing cancer cell, sparing the surrounding healthy tissue.[23][24] The success of BNCT is critically dependent on the development of agents that can deliver a high concentration of ¹⁰B selectively to tumors.[23]

BNCT_Principle cluster_reaction Step 3: Nuclear Reaction & Cell Kill TumorCell Tumor Cell Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction NormalCell Normal Cell B10 ¹⁰B Drug B10->TumorCell Neutron NeutronBeam Neutron Beam Particles High-LET Particles (α + ⁷Li) Reaction->Particles CellDeath Selective Cell Death NormalCell_Spared Healthy Cell Spared

BNCT uses neutrons to activate ¹⁰B for targeted cell kill.

Part 3: The Discovery and Preclinical Development Workflow

Developing a novel boron-containing therapeutic requires a specialized workflow that accounts for the unique chemistry of the element.

Hit Identification: Synthesis and Screening

The journey begins with identifying "hits"—compounds that show desired activity against a biological target.

Protocol: Synthesis of a Generic Arylboronic Acid

This protocol outlines a common method for synthesizing arylboronic acids, a foundational scaffold in boron drug discovery, via a Miyaura borylation.

Causality: The Miyaura borylation is chosen for its high functional group tolerance and reliability. Using a palladium catalyst facilitates the coupling of a bis(pinacolato)diboron (B₂pin₂) reagent to an aryl halide. The resulting boronate ester is a stable, easily purified intermediate that can be readily deprotected to the final boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the starting aryl halide (1.0 eq), B₂pin₂ (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., dioxane or DMSO).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude boronate ester product by column chromatography on silica gel.

  • Deprotection (Hydrolysis): Dissolve the purified boronate ester in a solvent mixture (e.g., acetone/water or THF/water). Add an acid such as HCl or an oxidant like sodium periodate to hydrolyze the pinacol ester to the free boronic acid.

  • Final Isolation: Extract the final boronic acid product into an organic solvent. The product can often be recrystallized to achieve high purity. Characterize the final compound using NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general fluorescence-based assay to screen boron compounds for their ability to inhibit a target enzyme (e.g., a serine protease).

Causality: A fluorescence-based readout is selected for its high sensitivity and suitability for high-throughput screening (HTS). The assay measures the rate of cleavage of a fluorogenic substrate. An effective inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal. Calculating the IC₅₀ value provides a quantitative measure of the compound's potency.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the target enzyme, the fluorogenic substrate, and the boron-containing test compounds in an appropriate buffer (e.g., Tris or HEPES) with a solvent like DMSO.

  • Compound Plating: In a 96- or 384-well microplate, add serial dilutions of the test compounds. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).

  • Enzyme Addition: Add the target enzyme to all wells and incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C). This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths kinetically over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the negative control (100% activity) and positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value for each compound.

Lead Optimization and In Vivo Evaluation

Once potent hits are identified, they undergo lead optimization to improve properties like selectivity, solubility, and metabolic stability. Promising candidates then advance to in vivo testing.

Data Presentation: Comparative Potency of Boron-Based Inhibitors

The following table summarizes key quantitative data for several boron-containing drugs, illustrating the range of potencies achieved against different targets.

CompoundDrug ClassTargetPotency Metric (IC₅₀ / Kᵢ)Indication
Bortezomib Proteasome Inhibitor20S Proteasome (β5)Kᵢ: 0.6 nMMultiple Myeloma[13]
Tavaborole AntifungalFungal LeuRSIC₅₀: ~26 nMOnychomycosis[5]
Vaborbactam β-Lactamase InhibitorKPC-2 β-LactamaseKᵢ: ~100 nMComplicated UTI
PSMA-B-1a BNCT Agent CandidatePSMAIC₅₀: 20.3 nMProstate Cancer (Investigational)[25][26]

Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a standard procedure to evaluate the anti-tumor efficacy of a novel boron-containing compound in a mouse model bearing human tumor xenografts.

Causality: The xenograft model, where human cancer cells are implanted in immunocompromised mice, is a cornerstone of preclinical oncology research.[26] It allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system. Measuring tumor volume over time and assessing animal body weight are critical endpoints for evaluating efficacy and toxicity, respectively.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture the selected human cancer cell line (e.g., 22Rv1 for prostate cancer[25]) under sterile conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers. Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control drug) with similar average tumor volumes.

  • Dosing and Monitoring: Administer the test compound and controls via the determined route (e.g., intravenous, intraperitoneal, or oral) according to the planned schedule (e.g., daily, twice weekly).

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

    • Record the body weight of each animal at the same frequency to monitor for signs of toxicity.

    • Observe the animals daily for any other clinical signs of distress.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size limit, or after a fixed duration.

    • At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume for each group over time. Analyze the data for statistical significance between the treatment and control groups to determine anti-tumor efficacy.

Part 4: Challenges and Future Perspectives

Despite the successes, the development of boron-based drugs is not without its challenges.[10][27] Key hurdles include:

  • Metabolic Stability: Boronic acids can be susceptible to oxidation, potentially limiting their in vivo half-life.

  • Selectivity: The inherent reactivity of the boronic acid moiety requires careful scaffold design to avoid off-target interactions.

  • Boron Cluster Chemistry: While promising, the synthesis and functionalization of complex boron clusters like carboranes remain challenging and require specialized expertise.[28][29]

The future of the field is bright, with ongoing research focused on developing more selective boron agents, exploring novel scaffolds beyond boronic acids, and designing next-generation delivery agents for BNCT that achieve even higher tumor-to-normal-tissue ratios.[6][30] The continued integration of boron chemistry with modern drug discovery principles promises to deliver a new wave of innovative therapies for a wide range of diseases.[31]

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Methodological & Application

Application Notes: (R)-BoroPhe-(+)-Pinanediol-HCl in Stereoselective Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Chiral Boronic Esters in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the vast toolkit of this Nobel Prize-winning reaction, chiral boronic acid derivatives have emerged as powerful reagents for the construction of stereochemically complex molecules, which are of paramount importance in pharmaceutical and agrochemical research.[4][5] (R)-BoroPhe-(+)-Pinanediol-HCl, a chiral α-aminoarylboronic ester, represents a sophisticated building block designed for such demanding applications.

This application note provides a comprehensive guide to the utilization of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of stereoselectivity, provide detailed protocols for its application, and discuss its role in the synthesis of high-value compounds, particularly axially chiral biaryls.

The Role of the Pinanediol Auxiliary: A Gateway to Chirality and Stability

The conjugation of a boronic acid with a chiral diol, such as (+)-pinanediol, serves a dual purpose that is critical to its function in asymmetric synthesis.

  • Enhanced Stability: Boronic acids are notoriously prone to dehydration, leading to the formation of cyclic boroxine trimers, which can complicate reaction stoichiometry and reduce reactivity. The formation of the pinanediol ester protects the boronic acid moiety, rendering the reagent more stable to air and moisture, simplifying handling, and extending its shelf life.[1]

  • Stereochemical Control: The chiral scaffold of the pinanediol auxiliary plays a crucial role in inducing stereoselectivity during the Suzuki-Miyaura coupling. While the precise mechanism of chirality transfer can be complex and substrate-dependent, the steric bulk and defined three-dimensional structure of the pinanediol group influence the geometry of the transition state during the transmetalation step, favoring the formation of one enantiomer of the product over the other.[6]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1][2][7] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to an organic halide (Ar-X), forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.

In the case of this compound, the chirality of the pinanediol auxiliary influences the stereochemical outcome of the reductive elimination step, leading to the enantioselective formation of the product.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation pdi_organic_intermediate Ar-Pd(II)-R(L_n) transmetalation->pdi_organic_intermediate boronic_ester (R)-BoroPhe-(+)-Pinanediol boronic_ester->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdi_organic_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application in the Synthesis of Axially Chiral Biaryls

A significant application of chiral boronic esters like this compound is in the atroposelective synthesis of axially chiral biaryls.[8][9] These molecules, which possess chirality due to restricted rotation around a single bond, are prevalent in natural products, pharmaceuticals, and chiral ligands. The steric hindrance provided by the ortho-substituents on the biaryl system creates a high rotational barrier, allowing for the isolation of stable atropisomers. The use of a chiral boronic ester in a Suzuki-Miyaura coupling with a suitably substituted aryl halide can provide an enantioselective route to these valuable compounds.

General Protocol for Suzuki-Miyaura Coupling using this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide are typically more reactive than chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous base)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol% Pd), and the base (2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe. If using an aqueous base, add the degassed water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
11-bromo-2-methylnaphthalenePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285>95
22-iodotoluenePd₂(dba)₃/SPhos (2/4)K₃PO₄1,4-Dioxane1001691>98
31-chloro-4-nitrobenzenePd(OAc)₂/XPhos (3/6)Cs₂CO₃t-Amyl alcohol1102478>90

Note: This data is representative and based on typical conditions for asymmetric Suzuki-Miyaura couplings. Actual results will vary depending on the specific substrates.

Experimental Workflow Visualization

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup under Inert Atmosphere - this compound - Aryl Halide - Pd Catalyst & Base start->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Reaction Mixture solvent->degas react Heat and Stir (Monitor Progress) degas->react workup Aqueous Work-up - Dilute with Organic Solvent - Wash with H₂O and Brine react->workup purify Purification (Column Chromatography) workup->purify product Final Product (Characterization) purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to avoid catalyst oxidation.
Insufficiently active halideSwitch from chloride to bromide or iodide. Increase reaction temperature. Use a more electron-rich ligand.
Ineffective baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and anhydrous if necessary.
Low Enantioselectivity Reaction temperature too highLower the reaction temperature.
Inappropriate solventScreen different solvents. Aprotic polar solvents like dioxane or THF are often effective.
Ligand not optimalFor catalysts formed in situ, screen different phosphine ligands.
Side Product Formation Homocoupling of the boronic esterEnsure thorough degassing. Use a lower catalyst loading.
ProtodeboronationUse anhydrous conditions. Ensure the base is not too strong or the reaction temperature too high.

Conclusion

This compound is a valuable and versatile reagent for the stereoselective synthesis of chiral molecules via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and the stereodirecting influence of the pinanediol auxiliary make it particularly well-suited for the synthesis of complex pharmaceutical intermediates and axially chiral compounds. The general protocol and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully implement this powerful synthetic tool in their own research and development endeavors.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , 866-867. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998 , 37, 3387-3388. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999 , 121, 9550-9561. [Link]

  • Bringmann, G.; Mortimer, A. J. P.; Keller, P. A.; Gresser, M. J.; Garner, J.; Breuning, M. Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angew. Chem. Int. Ed.2005 , 44, 5384-5427. [Link]

  • Cammidge, A. N.; Crepy, K. V. L. Asymmetric Suzuki-Miyaura Cross-Coupling in Biaryl Synthesis. Chem. Commun.2004 , 1723-1736. [Link]

  • Pu, L. Asymmetric Catalysis with Chiral Binaphthyl-Based Ligands. Chem. Rev.1998 , 98, 2405-2494. [Link]

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Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids via Boronic Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to peptidomimetics, bioactive natural products, and small-molecule therapeutics. This guide provides an in-depth exploration of asymmetric synthesis methodologies for α-amino acids that leverage the unique reactivity of boronic acid catalysts. We will focus on the mechanistic underpinnings, practical applications, and detailed protocols for key transformations, primarily the Petasis Borono-Mannich (PBM) reaction and related multicomponent strategies. This document is intended for researchers, chemists, and drug development professionals seeking to implement these powerful catalytic systems.

Foundational Principles: The Role of Boronic Acids in C-C Bond Formation

Boronic acids, R-B(OH)₂, are versatile reagents in organic synthesis, acting as Lewis acids and participating in a wide range of transformations.[1] Their utility in the synthesis of α-amino acids stems from their ability to form reversible covalent complexes with diol-containing molecules (like glyoxylic acid) and to deliver an organic nucleophile (the 'R' group) to an electrophilic iminium ion. This process, central to the Petasis reaction, forms the crucial α-C-C bond of the target amino acid with high fidelity and stereocontrol.[2][3]

The key mechanistic event is the formation of a tetracoordinate boronate "ate" complex. This intermediate is significantly more nucleophilic than the parent boronic acid, facilitating the intramolecular transfer of the R-group to the iminium carbon.[3] This directed, intramolecular nature is fundamental to achieving high levels of stereoselectivity.

Diagram 1: The Petasis Borono-Mannich (PBM) Catalytic Cycle

PBM_Cycle cluster_inputs Reactant Condensation cluster_boron Boron Activation sub Amine (R¹R²NH) + Carbonyl (R³CHO) iminium Iminium Ion [R³CH=NR¹R²]⁺ sub->iminium - H₂O ate_complex Tetracoordinate 'Ate' Complex iminium->ate_complex boronic Boronic Acid (R⁴B(OH)₂) boronic->ate_complex glyox α-Hydroxy Acid (e.g., Glyoxylic Acid) glyox->ate_complex center ate_complex->center Intramolecular C-C Bond Formation product α-Amino Acid Product product->boronic Catalyst Regeneration center->product

Caption: Key steps of the Petasis Borono-Mannich reaction for α-amino acid synthesis.

The Petasis Borono-Mannich (PBM) Reaction: A Workhorse for Amino Acid Synthesis

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or its equivalent), and a vinyl- or aryl-boronic acid that yields substituted amines.[4] When glyoxylic acid is used as the carbonyl component, this reaction provides a direct and atom-economical route to a diverse array of α-amino acids.[2]

Causality of Component Selection
  • The Carbonyl: Glyoxylic acid is the ideal substrate for forming α-amino acids. Its α-hydroxy acid motif is critical; the hydroxyl group coordinates to the boronic acid, pre-organizing the reactants and forming the highly reactive "ate" complex necessary for the key bond-forming step.[3]

  • The Amine: A wide range of primary and secondary amines can be employed, allowing for extensive variation in the N-substituent of the final amino acid.[2] The choice of amine is also a primary handle for introducing chirality, as discussed below.

  • The Boronic Acid: The reaction tolerates vinyl, aryl, and heteroaryl boronic acids.[4] This versatility allows for the introduction of diverse side chains (R⁴ in the diagram above), including those not readily accessible through biological pathways. Electron-rich arylboronic acids tend to be more reactive.[5]

Strategies for Asymmetric Induction

Achieving high enantioselectivity is paramount. The PBM reaction offers several robust strategies:

  • Chiral Amine Auxiliaries: Employing an enantiopure amine, such as (R)- or (S)-α-phenylethylamine or phenylglycinol, serves as a reliable method for diastereoselective synthesis. The chiral auxiliary directs the approach of the boronate complex, leading to one major diastereomer. Subsequent removal of the auxiliary (e.g., by hydrogenolysis) reveals the enantioenriched primary amino acid.[3]

  • Chiral Carbonyl Component: Using enantiopure α-hydroxy aldehydes, often derived from the chiral pool (e.g., carbohydrates), results in the formation of enantiopure β-amino alcohols with predictable anti diastereoselectivity.[6][7]

  • Chiral Catalysts: The development of chiral catalysts that can induce enantioselectivity from achiral starting materials represents a more elegant and efficient approach. Chiral biphenols and thiourea-based catalysts have been successfully employed to catalyze the reaction between glyoxylates, secondary amines, and alkenyl boronates, achieving high yields and enantiomeric excesses (ee).[3][4]

Table 1: Representative Substrate Scope in the Asymmetric Petasis Reaction
Amine ComponentBoronic AcidCarbonyl ComponentCatalyst/AuxiliaryYield (%)ee / d.r.Reference
BenzylaminePhenylboronic AcidGlyoxylic Acid(R)-BIPHOL85%95% ee[4]
DibenzylamineVinylboronic AcidGlyoxylic AcidChiral Thiourea87%97% ee[3]
(S)-α-MethylbenzylamineStyrenylboronic AcidGlyoxylic AcidAuxiliary90%>95:5 d.r.[3]
Allylamineβ-Styrenylboronic Acid(S)-2-Hydroxy-3-phenylpropanalAuxiliaryHigh95% ee[6][7]

Protocol: Asymmetric Synthesis of (R)-N-Benzylphenylglycine via PBM

This protocol describes a representative diastereoselective Petasis reaction using a chiral amine auxiliary.

Materials and Equipment
  • Reagents: (R)-(+)-α-Methylbenzylamine (≥98%), Phenylboronic Acid (≥97%), Glyoxylic acid monohydrate (≥98%), Dichloromethane (DCM, anhydrous), Sodium Sulfate (anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, standard glassware for extraction, rotary evaporator, silica gel for column chromatography.

Experimental Workflow Diagram

Workflow A 1. Reagent Setup (Flask under Argon) B 2. Dissolve Glyoxylic Acid & Amine in DCM A->B C 3. Add Phenylboronic Acid B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Aqueous Work-up (Extraction) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotovap) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, MS, Chiral HPLC) G->H

Caption: General experimental workflow for the Petasis Borono-Mannich reaction.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add glyoxylic acid monohydrate (1.0 eq, e.g., 10 mmol, 0.92 g).

  • Reagent Addition: Place the flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous dichloromethane (50 mL). To this suspension, add (R)-(+)-α-Methylbenzylamine (1.0 eq, 10 mmol, 1.21 g) via syringe. Stir the mixture at room temperature for 30 minutes. Causality: Pre-mixing the amine and glyoxylic acid facilitates the formation of the iminium ion intermediate.

  • Boronic Acid Addition: Add phenylboronic acid (1.1 eq, 11 mmol, 1.34 g) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the boronic acid.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired product as a mixture of diastereomers.

  • Characterization & Validation: The product structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material. The major diastereomer can then be isolated. Self-Validation: A high d.r. confirms the effectiveness of the chiral auxiliary in directing the stereochemical outcome.

Alternative Methods: The Borono-Strecker Reaction

While the PBM reaction is powerful, other boronic acid-mediated methods exist. The Borono-Strecker reaction is a compelling alternative that mimics the classic Strecker synthesis.[8] It is a multicomponent reaction of a carbonyl compound, an amine, and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[9][10]

This reaction provides direct access to α-aminoboronates, which are valuable synthetic intermediates and isosteres of α-amino acids.[11] The reaction avoids the use of toxic cyanide reagents, a significant advantage over the traditional Strecker synthesis.[12]

Diagram 2: Borono-Strecker vs. Classic Strecker

Strecker_Comparison cluster_classic Classic Strecker cluster_borono Borono-Strecker c_start Aldehyde + Amine c_imine Imine c_start->c_imine c_product α-Aminonitrile c_imine->c_product + Cyanide c_cyanide KCN / HCN c_final α-Amino Acid c_product->c_final Hydrolysis b_start Aldehyde + Amine b_imine Imine b_start->b_imine b_product α-Aminoboronate b_imine->b_product + Diboron b_boron B₂pin₂ b_final α-Amino Acid (via oxidation) b_product->b_final Oxidation

Caption: Comparison of the classic Strecker and the safer Borono-Strecker synthesis pathways.

Conclusion and Future Outlook

Boronic acid catalysis provides a powerful and versatile platform for the asymmetric synthesis of α-amino acids. The Petasis Borono-Mannich reaction, in particular, offers a highly convergent and modular approach to generating structural diversity from readily available starting materials. Understanding the underlying mechanistic principles—especially the formation and reactivity of the boronate "ate" complex—is crucial for rational substrate selection and reaction optimization. The development of more efficient and broadly applicable chiral catalysts continues to be an active area of research, promising even greater control and efficiency in the synthesis of these vital chiral building blocks for the pharmaceutical and agrochemical industries.

References

  • Pyne, S. G.; Tang, M. The Boronic Acid Mannich Reaction. Organic Reactions. [Link]

  • Symmetric Borinic Acids Expand the Scope of Boron-Based Catalysts for Asymmetric Transformations. Synfacts. [Link]

  • González, A. Z.; Avenoza, A.; Busto, J. H.; Canal, N.; Peregrina, J. M. Catalytic Diastereoselective Petasis Reactions. Organic letters. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Petasis reaction. Wikipedia. [Link]

  • Georgiou, I.; Ilyashenko, G.; Whiting, A. Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research. [Link]

  • Buesking, A. W.; Bacauanu, V.; Cai, I.; Ellman, J. A. Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. The Journal of organic chemistry. [Link]

  • Ming, W.; Liu, X.; Friedrich, A.; Krebs, J.; Marder, T. B. The Borono-Strecker Reaction: Synthesis of α-Aminoboronates via a Multicomponent Reaction of Carbonyl Compounds, Amines, and B2pin2. Organic Letters. [Link]

  • Wu, X.; Li, X.; Kishore, V.; Schaus, S. E. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews. [Link]

  • Fritz, S. P.; Loutzenhiser, K. A.; Maligres, P. E.; Krska, S. W.; Tcyrulnikov, S. Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. Journal of the American Chemical Society. [Link]

  • Oliva, A.; Vega-Peñaloza, A.; Cárdenas, D.; Mendoza, A. Background to Petasis Reaction and activation of boronic acids as... ResearchGate. [Link]

  • Petasis Reaction. Organic Chemistry Portal. [Link]

  • Wang, Z.; Wang, S.; Wang, S.; Zhu, J. Synthesis of a C2-Symmetric Chiral Borinic Acid and Its Application in Catalytic Desymmetrization of 2,2-Disubstituted-1,3-Propanediols. Journal of the American Chemical Society. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Caruso, A.; Talamo, A.; de Fusco, M.; Oliva, A.; Ruffo, F. Synthesis of α-aminoboronic acids. Chemical Society Reviews. [Link]

  • Sato, M.; Iwai, T.; Sawamura, M. Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)–H Borylation. Journal of the American Chemical Society. [Link]

  • Lee, J. Y.; Jang, H.; Lee, J. E.; Yun, J. Catalytic Asymmetric Synthesis of Chiral Tertiary Organoboronic Esters through Conjugate Boration of β-Substituted Cyclic Enones. Journal of the American Chemical Society. [Link]

  • Buesking, A. W.; Bacauanu, V.; Cai, I.; Ellman, J. A. Asymmetric Synthesis of Protected α-Amino Boronic Acid Derivatives with an Air- and Moisture-Stable Cu(II) Catalyst. The Journal of Organic Chemistry. [Link]

  • Strecker Amino Acid Synthesis. ResearchGate. [Link]

  • Buesking, A. W.; Bacauanu, V.; Cai, I.; Ellman, J. A. Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. PubMed. [Link]

  • Umezu, K.; Kurahashi, T.; Matsubara, S. Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • del Valle, P. U.; Fu, G. C. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. PubMed Central. [Link]

  • Pyne, S. G.; Schafer, K.; Sinbandhit, S.; Fletcher, M. T. Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction: A Formal Synthesis of (−)-Swainsonine. The Journal of Organic Chemistry. [Link]

  • Direct synthesis of unprotected α-amino acids via allylation of hydroxyglycine. Canadian Journal of Chemistry. [Link]

  • Boronic acid Mannich reaction (Petasis reaction). YouTube. [Link]

  • Pyne, S. G.; Tang, M. The Boronic Acid Mannich Reaction. ResearchGate. [Link]

  • Ming, W.; Liu, X.; Friedrich, A.; Krebs, J.; Marder, T. B. The Borono-Strecker Reaction: Synthesis of α-Aminoboronates via a Multicomponent Reaction of Carbonyl Compounds, Amines, and B2pin2. Organic Letters. [Link]

  • Nemboukou, L.; Sani, F. A.; Chourasia, M.; Sieliwonczyk, E. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PubMed Central. [Link]

  • Ming, W.; Liu, X.; Friedrich, A.; Krebs, J.; Marder, T. B. The Borono-Strecker Reaction: Synthesis of α-Aminoboronates via a Multicomponent Reaction of Carbonyl Compounds, Amines, and B2pin2. PubMed. [Link]

  • Georgiou, I.; Ilyashenko, G.; Whiting, A. Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Sci-Hub. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. University of Groningen Research Portal. [Link]

  • Cativiela, C.; Díaz-de-Villegas, M. D. Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

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  • del Valle, P. U.; Fu, G. C. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. PubMed. [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]

  • Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. PubMed Central. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Chiral Boronates for Asymmetric Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] The strategic use of chiral boronic esters has further expanded its utility, enabling the asymmetric synthesis of complex molecules, a critical endeavor in pharmaceutical and agrochemical development.[2] (R)-BOROPHE-(+)-PINANEDIOL-HCL (CAS: 178455-03-3) is a chiral α-aminoboronic acid pinanediol ester that serves as a valuable building block for introducing the phenylalaninol moiety in a stereocontrolled manner.[3][4]

The (+)-pinanediol group, derived from the naturally abundant chiral pool, acts as a powerful chiral auxiliary. Its rigid bicyclic structure creates a defined steric environment, facilitating high diastereoselectivity in the synthesis of the boronic ester and influencing the stereochemical outcome of subsequent cross-coupling reactions.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions, with a focus on procedural details, mechanistic insights, and safety considerations.

Reagent Profile and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

PropertyValueReference
Chemical Name (R)-2-phenyl-1-((3aS,4R,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][3][5][6]dioxaborol-2-yl)ethan-1-amine hydrochloride[7]
CAS Number 178455-03-3[3]
Molecular Formula C₁₈H₂₇BClNO₂[3]
Molecular Weight 335.68 g/mol [8]
Appearance Off-white to white solid[8]
Storage Store at 2-8°C under an inert atmosphere.[9]

Safety and Handling:

This compound is a hydrochloride salt and should be handled with care in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[11] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for comprehensive safety information. The hydrochloride nature of the compound indicates it is corrosive and can cause skin and eye irritation.[10]

Mechanistic Considerations in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X aryl_halide R¹-X oxidative_addition->aryl_halide pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L₂-R² pd_complex->diorgano_pd [R²-B(OR)₂(OH)]⁻ transmetalation->diorgano_pd diorgano_pd->pd0 reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination product R¹-R² reductive_elimination->product boronic_ester R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ boronic_ester->boronate + OH⁻ base Base (e.g., K₂CO₃) base->boronic_ester

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For chiral α-aminoboronic esters, the stereochemical outcome is of significant interest. While many Suzuki-Miyaura couplings of secondary boronic esters proceed with retention of configuration, couplings involving α-(acylamino)benzylboronic esters have been shown to proceed with inversion of configuration . This is a critical consideration when planning a synthesis, as the stereochemistry of the starting material will dictate the opposite stereochemistry in the product.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is adapted from a validated procedure for a closely related substrate and is expected to provide a robust starting point for optimization.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup Workflow:

reaction_workflow start Start reagents Weigh and add solids to Schlenk flask: This compound Aryl Halide Pd Catalyst & Ligand Base start->reagents inert Seal flask and purge with inert gas (Ar or N₂) reagents->inert solvent Add degassed solvent and water via syringe inert->solvent heat Heat reaction mixture with vigorous stirring solvent->heat monitor Monitor reaction progress (TLC, GC/MS, LC/MS) heat->monitor workup Cool to room temperature and perform aqueous workup monitor->workup Reaction Complete purify Purify crude product via column chromatography workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

Detailed Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and anhydrous potassium carbonate (K₂CO₃, 3.0-4.0 equivalents).

    • Expert Insight: The use of the hydrochloride salt of the aminoboronic ester necessitates at least one additional equivalent of base to neutralize the ammonium salt and generate the free amine. Using 3-4 equivalents of a strong base like K₂CO₃ or K₃PO₄ is recommended.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe. The final concentration of the aryl halide should be in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions:

ParameterCondition
Boronic Ester This compound (1.2 equiv.)
Aryl Halide Aryl bromide or chloride (1.0 equiv.)
Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (3.0 equiv.)
Solvent 1,4-Dioxane/H₂O (5:1)
Temperature 100 °C
Time 12 h

Troubleshooting and Optimization

  • Low Yield:

    • Inactive Catalyst: Ensure proper inert atmosphere techniques are used. Consider using a pre-catalyst or a different palladium source/ligand combination.

    • Protodeboronation: Minimize water content if this side reaction is observed. Anhydrous conditions with a fluoride source (e.g., CsF) can sometimes be beneficial.

    • Insufficient Base: Ensure enough base is present to neutralize the HCl salt and facilitate transmetalation.

  • Epimerization/Racemization:

    • Temperature: Lowering the reaction temperature may improve stereochemical fidelity, though it may require longer reaction times.

    • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the stereochemical outcome. Screening different ligands may be necessary.

Conclusion

This compound is a highly valuable chiral building block for the stereoselective synthesis of α-amino acid derivatives via palladium-catalyzed cross-coupling. By understanding the mechanistic nuances, particularly the inversion of stereochemistry, and by employing carefully controlled reaction conditions, researchers can effectively utilize this reagent to access complex, enantioenriched molecules. The protocol provided herein serves as a robust starting point for the successful application of this versatile reagent in drug discovery and development.

References

  • LookChem. (R)-BorohomoPhe-(+)-Pinanediol-HCl. Retrieved from [Link]

  • Ivy Fine Chemicals. This compound. Retrieved from [Link]

  • Li, W., et al. (2015). Synthesis of biologically active boron-containing compounds. RSC Advances, 5(92), 75253-75277. Retrieved from [Link]

  • AZA Mid-Year Meeting. This compound. Retrieved from [Link]

  • MIT. (2015). Safety Data Sheet: Hydrochloric Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1340. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

  • Caggiano, L. (2014). Suzuki-Miyaura Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 18(1), 37-56. Retrieved from [Link]

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(R)-BoroPhe-(+)-Pinanediol-HCl: A Chiral Building Block for Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Chiral Boronic Esters in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore complex molecular architectures. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a cornerstone for constructing carbon-carbon bonds in the synthesis of herbicides, fungicides, and insecticides.[1][2] Within this context, chiral boronic esters like (R)-BoroPhe-(+)-Pinanediol-HCl serve as critical building blocks, enabling the introduction of specific stereochemistry into the target agrochemical, a crucial factor for optimizing biological activity and reducing off-target effects.

This compound is a chiral boronic acid derivative where the pinanediol group acts as a protective moiety, enhancing the stability and handling of the boronic acid functionality.[3] Boron-containing compounds are increasingly recognized for their potential in agrochemical applications, with benzoxaboroles recently classified as a new category of fungicides, underscoring the promise of boron-based chemistry to combat resistance in existing agrochemicals.[3] The electrophilic nature of the boron atom allows for unique interactions with biological targets, offering a versatile platform for developing compounds with novel modes of action.[3]

This guide provides an in-depth exploration of this compound as a strategic building block in agrochemical synthesis. We will delve into the mechanistic underpinnings of its application in Suzuki-Miyaura cross-coupling reactions and provide detailed, field-proven protocols for its use.

Core Principles: Mechanistic Insights into the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)-X (Palladium(II) Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)-R2 (Diorganopalladium(II) Complex) Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product BoronicEster (R)-BoroPhe-(+)-Pinanediol (R2-B(OR)2) BoronicEster->Transmetalation Organohalide Organohalide (R1-X) Organohalide->OxAdd Base Base (e.g., K2CO3, CsF) Base->Transmetalation Suzuki_Workflow start Start setup Reaction Setup: - Add this compound,  2-bromo-5-chloropyridine, K2CO3  to a flame-dried flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert reagents Add Catalyst and Ligand: - Add Pd(OAc)2 and PCy3. inert->reagents solvent Add Anhydrous Solvents: - Toluene and 1,4-Dioxane. reagents->solvent reaction Reaction: - Heat to 80-100 °C. - Monitor by TLC/LC-MS. solvent->reaction workup Aqueous Workup: - Cool to RT. - Quench with water. - Extract with Ethyl Acetate. reaction->workup purification Purification: - Dry organic layer (MgSO4). - Filter and concentrate. - Column chromatography. workup->purification analysis Analysis: - Characterize product by NMR, MS, etc. purification->analysis end End analysis->end

Sources

Application of (R)-BOROPHE-(+)-PINANEDIOL-HCL in Proteomics: A Guide to Glycoprotein Enrichment

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed application of (R)-BOROPHE-(+)-PINANEDIOL-HCL in the field of proteomics. Leveraging established principles of boronate affinity chromatography, we outline a detailed methodology for the selective enrichment of glycoproteins from complex biological samples, a critical step for in-depth proteomic analysis.

Introduction: The Challenge of the Glycoproteome

Glycosylation is a pivotal post-translational modification that dictates protein folding, localization, and function. The comprehensive study of glycoproteins, or glycoproteomics, offers profound insights into cellular processes and disease states. However, the low abundance of many glycoproteins and the heterogeneity of their glycan structures present significant analytical challenges, often leading to their underrepresentation in standard proteomic workflows.[1]

Boronic acids have emerged as powerful tools for addressing this challenge by enabling the selective enrichment of glycoproteins.[2][3] This application note details the theoretical framework and a practical, albeit proposed, protocol for utilizing this compound as a novel affinity ligand for glycoprotein capture.

This compound: A Unique Affinity Ligand

This compound is a chiral boronic acid derivative with a molecular formula of C18H27BClNO2 and a molecular weight of 335.67 g/mol .[4] Its structure is uniquely suited for glycoprotein enrichment due to several key features:

  • The Boronic Acid Moiety: The core of its functionality lies in the boronic acid group. In aqueous solutions at an appropriate pH, the boron atom is in equilibrium between a trigonal planar and a tetrahedral state. The tetrahedral form can react with cis-diol groups present in the sugar moieties of glycoproteins to form stable, cyclic boronate esters.[2][4] This interaction is covalent and reversible, allowing for both efficient capture and subsequent release of the target proteins.

  • The Phenylalanine Backbone: The "(R)-BoroPhe" portion of the molecule indicates a phenylalanine derivative. The phenyl group can participate in hydrophobic and π-π stacking interactions with the protein backbone of glycoproteins. This secondary interaction may enhance the binding affinity and specificity of the ligand for certain glycoproteins, potentially offering a different selectivity profile compared to simpler arylboronic acids.

  • The Pinanediol Protecting Group: The pinanediol group serves as a protecting group for the boronic acid, enhancing its stability and facilitating handling.[3] This group would be removed during the immobilization process to expose the reactive boronic acid for glycoprotein binding.

  • The Hydrochloride Salt: The HCl salt form ensures improved solubility of the compound in aqueous buffers used during the immobilization procedure.

Mechanism of Glycoprotein Enrichment

The enrichment process is based on the principles of boronate affinity chromatography.[2] The fundamental interaction is the pH-dependent, reversible covalent bonding between the boronic acid and the cis-diol groups of glycans.

The key steps are:

  • Immobilization: this compound is first deprotected and then covalently attached to a solid support, such as agarose or magnetic beads.

  • Binding: The complex biological sample (e.g., cell lysate, plasma) is incubated with the functionalized beads at an alkaline pH (typically 8.0-9.0). Under these conditions, the boronic acid is in its tetrahedral boronate form, which readily reacts with the cis-diols on the glycoproteins to form cyclic esters.

  • Washing: Non-glycoproteins and other unbound molecules are washed away, leaving the glycoproteins selectively captured on the beads.

  • Elution: The bound glycoproteins are released by changing the pH to acidic conditions (e.g., pH < 6.0) or by introducing a competing diol, such as sorbitol. This reverses the boronate ester formation and elutes the enriched glycoproteins.

G cluster_workflow Glycoprotein Enrichment Workflow start Start: Complex Protein Sample bind Binding: Incubate sample with functionalized beads (alkaline pH) start->bind immobilize Immobilization of This compound on solid support immobilize->bind wash Wash: Remove non-glycoproteins bind->wash elute Elution: Acidic pH or competing diol wash->elute analyze Analysis: SDS-PAGE, Western Blot, Mass Spectrometry elute->analyze

Figure 1: Proposed workflow for glycoprotein enrichment using this compound.

G cluster_interaction Chemical Interaction boronic_acid Boronic Acid (on solid support) complex Covalent Complex (Cyclic Boronate Ester) boronic_acid->complex + glycoprotein Glycoprotein (with cis-diol) glycoprotein->complex + alkaline_pH Alkaline pH alkaline_pH->complex promotes acidic_pH Acidic pH / Sorbitol acidic_pH->boronic_acid promotes release complex->boronic_acid - complex->glycoprotein -

Figure 2: Reversible covalent interaction between boronic acid and a glycoprotein's cis-diol group.

Protocols

Herein, we provide detailed, step-by-step proposed protocols for the immobilization of this compound and its subsequent use for glycoprotein enrichment.

Protocol 1: Immobilization of this compound on Agarose Beads

This protocol describes the preparation of boronate affinity beads. It involves the deprotection of the pinanediol group and subsequent coupling to an activated agarose resin.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)-activated agarose beads

  • Anhydrous dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethanolamine

  • Wash Buffer: 0.1 M phosphate buffer, pH 7.4

  • Coupling Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5

Procedure:

  • Deprotection of Pinanediol Group:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected (R)-BoroPhe-HCl.

  • Activation of Agarose Beads:

    • Wash NHS-activated agarose beads with ice-cold 1 mM HCl.

    • Immediately proceed to the coupling step.

  • Coupling Reaction:

    • Resuspend the deprotected (R)-BoroPhe-HCl in Coupling Buffer.

    • Add the washed NHS-activated agarose beads to the (R)-BoroPhe-HCl solution.

    • Add DIPEA to the slurry to raise the pH to ~8.0.

    • Incubate the reaction mixture overnight at 4°C with gentle shaking.

  • Blocking of Unreacted Sites:

    • Centrifuge the beads and discard the supernatant.

    • Add 1 M ethanolamine (pH 8.0) to the beads and incubate for 2 hours at room temperature to block any unreacted NHS groups.

  • Washing and Storage:

    • Wash the beads extensively with Wash Buffer.

    • Resuspend the beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Protocol 2: Glycoprotein Enrichment from Complex Biological Samples

This protocol details the use of the prepared boronate affinity beads for the selective capture of glycoproteins.

Materials:

  • Prepared boronate affinity beads

  • Binding/Wash Buffer: 50 mM ammonium bicarbonate, 500 mM NaCl, pH 8.5

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5 or Binding/Wash Buffer containing 200 mM sorbitol

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Protein sample (e.g., cell lysate, serum)

Procedure:

  • Sample Preparation:

    • Prepare the protein extract in a compatible lysis buffer. Ensure the final protein concentration is between 1-5 mg/mL.

    • Exchange the buffer of the protein sample to Binding/Wash Buffer using a desalting column or buffer exchange spin column.

  • Bead Equilibration:

    • Wash the required amount of boronate affinity beads three times with Binding/Wash Buffer.

  • Binding:

    • Add the pre-cleared protein sample to the equilibrated beads.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Centrifuge the beads at a low speed and collect the supernatant (this is the unbound fraction).

    • Wash the beads three to five times with 10 bed volumes of ice-cold Binding/Wash Buffer.

  • Elution:

    • Acidic Elution: Add 1-2 bed volumes of Elution Buffer (glycine-HCl) to the beads and incubate for 5-10 minutes at room temperature with gentle vortexing. Centrifuge and collect the supernatant containing the enriched glycoproteins. Immediately neutralize the eluate with Neutralization Buffer.

    • Competitive Elution: Alternatively, add 1-2 bed volumes of Elution Buffer (containing sorbitol) and incubate for 20-30 minutes. Centrifuge and collect the supernatant.

  • Downstream Processing:

    • The enriched glycoprotein fraction is now ready for downstream analysis such as SDS-PAGE, Western blotting, or preparation for mass spectrometry. For mass spectrometry, a buffer exchange and protein digestion step will be required.[5][6]

Parameter Recommendation Rationale
Binding pH 8.0 - 9.0Promotes the formation of the tetrahedral boronate anion, which is reactive towards cis-diols.
Ionic Strength > 0.15 M NaClMinimizes non-specific ionic interactions between proteins and the affinity matrix.
Elution Method Acidic pH or Competing DiolReverses the covalent boronate ester bond, releasing the bound glycoproteins.
Temperature 4°C for binding and washingMaintains protein stability and minimizes protease activity.

Data Analysis and Validation

The success of the enrichment can be validated by several methods:

  • SDS-PAGE: Running the unbound, wash, and eluate fractions on an SDS-PAGE gel will show a distinct protein profile for the enriched fraction compared to the starting material.

  • Western Blotting: Probing for known glycoproteins and non-glycoproteins can confirm the selectivity of the enrichment.

  • Mass Spectrometry: The enriched fraction can be digested and analyzed by LC-MS/MS. A significant increase in the number and spectral counts of identified glycoproteins would validate the method.

Troubleshooting

Problem Possible Cause Solution
Low yield of enriched glycoproteins Inefficient bindingEnsure binding pH is optimal (8.0-9.0). Increase incubation time.
Incomplete elutionUse a lower pH for elution or a higher concentration of competing diol. Perform multiple, sequential elutions.
High background of non-glycoproteins Insufficient washingIncrease the number of wash steps and the stringency of the wash buffer (e.g., higher salt concentration).
Non-specific hydrophobic interactionsAdd a non-ionic detergent (e.g., 0.1% Tween-20) to the binding and wash buffers.

Conclusion

This compound presents a promising, albeit currently theoretical, tool for the targeted enrichment of glycoproteins in proteomics research. Its unique chemical structure may offer advantages in binding affinity and specificity. The protocols outlined in this application note provide a robust starting point for researchers to explore its utility. Through careful optimization and validation, this compound could become a valuable addition to the glycoproteomics toolkit, enabling deeper insights into the complex world of protein glycosylation.

References

  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide - J-Stage. Available at: [Link]

  • Boronic acid-based approach for separation and immobilization of glycoproteins and its application in sensing - MDPI. Available at: [Link]

  • Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - NIH. Available at: [Link]

  • (R)-BoroLeu-( )-Pinanediol-HCl from Top Manufacturer. Available at: [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC) - Trinity Biotech. Available at: [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - NIH. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boronic Acids in Protease Drug Discovery

The landscape of drug discovery is continually evolving, with a persistent demand for novel chemical entities that can modulate disease-relevant targets with high potency and specificity. Among the privileged scaffolds in modern medicinal chemistry, boronic acids have emerged as a cornerstone for the development of potent enzyme inhibitors.[1][2] Their unique ability to form reversible covalent bonds with nucleophilic residues, such as the catalytic serine in proteases, offers a compelling therapeutic strategy that balances the durability of covalent inhibition with the reduced risk of off-target effects associated with irreversible inhibitors.[3]

(R)-BOROPHE-(+)-PINANEDIOL-HCL is a chiral boronic acid derivative of phenylalanine, a critical building block for targeting a specific class of proteases. The phenylalanine side chain directs the molecule to the active site of chymotrypsin-like serine proteases, which possess a hydrophobic S1 specificity pocket that preferentially binds large aromatic residues.[4][5] The boronic acid moiety acts as a "warhead," forming a stable tetrahedral intermediate with the catalytic serine residue (Ser195 in chymotrypsin), effectively arresting the enzyme's catalytic activity.[1][6][7] The (+)-pinanediol group serves as a protective chiral auxiliary, enhancing the compound's stability and simplifying its synthesis and handling.[3]

This guide provides an in-depth technical overview and detailed protocols for deploying this compound in high-throughput screening (HTS) campaigns. We will explore its mechanism of action and present two robust, HTS-compatible assay formats: a Fluorescence Polarization (FP) digestive assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). These protocols are designed to empower researchers, scientists, and drug development professionals to effectively screen for and characterize novel inhibitors of chymotrypsin-like serine proteases, a family of enzymes implicated in a multitude of pathological conditions, including inflammation, cancer, and viral infections.[8]

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory power of this compound lies in the electrophilic nature of its boron atom. Upon entering the active site of a chymotrypsin-like serine protease, the boronic acid is positioned for nucleophilic attack by the hydroxyl group of the catalytic serine. This interaction is facilitated by the enzyme's catalytic triad (Ser-His-Asp), which increases the nucleophilicity of the serine.[4][5] The result is the formation of a stable, yet reversible, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis.[6][7] This reversible covalent bond leads to potent inhibition with prolonged target engagement.[9]

It is crucial to note that the pinanediol group must be removed for the boronic acid to interact with the target enzyme. This deprotection can often be achieved via hydrolysis under aqueous conditions at physiological pH.[10][11][12] Therefore, a pre-incubation step in the aqueous assay buffer is a critical part of the experimental protocol to ensure the generation of the active inhibitor.

G cluster_0 Pre-Assay Activation cluster_1 Enzyme Inhibition Inhibitor_Protected This compound (Inactive Prodrug) Inhibitor_Active (R)-BoroPhenylalanine (Active Inhibitor) Inhibitor_Protected->Inhibitor_Active Hydrolysis in Aqueous Buffer (pH 7.4) Complex Reversible Covalent Enzyme-Inhibitor Complex (Tetrahedral Adduct) Inhibitor_Active->Complex Enzyme Chymotrypsin-like Serine Protease Enzyme->Complex Nucleophilic attack by Catalytic Serine

Figure 1. Activation and Inhibition Pathway. The pinanediol-protected compound undergoes hydrolysis to form the active boronic acid, which then forms a reversible covalent complex with the target serine protease.

High-Throughput Screening Assay Formats

The selection of an appropriate HTS assay technology is paramount for a successful screening campaign. The ideal assay should be robust, sensitive, scalable, and cost-effective. Here, we detail two homogeneous (no-wash) assay formats that are well-suited for screening boronic acid inhibitors against proteases: Fluorescence Polarization and AlphaLISA.

Fluorescence Polarization (FP) Protease Assay

Principle: The FP assay measures the change in the rotational speed of a fluorescently labeled molecule.[13][14] In this context, a large, fluorescently labeled peptide substrate for the target protease is used. This large molecule tumbles slowly in solution, and when excited with polarized light, it emits light that remains highly polarized. Upon cleavage by the protease, the resulting smaller fluorescent fragments tumble much more rapidly, leading to a significant decrease in the measured fluorescence polarization.[11][13] Inhibitors of the protease, such as the active form of this compound, will prevent substrate cleavage, thus maintaining a high polarization signal.

G cluster_0 No Inhibition cluster_1 With Inhibitor Substrate_High Fluorescent Peptide Substrate (Large, Slow Tumbling) Products_Low Cleaved Fluorescent Fragments (Small, Fast Tumbling) Substrate_High->Products_Low Protease Activity High_FP High Polarization Substrate_High->High_FP Low_FP Low Polarization Products_Low->Low_FP Substrate_High_Inhib Fluorescent Peptide Substrate (Large, Slow Tumbling) No_Products Cleavage Blocked Substrate_High_Inhib->No_Products Inhibitor Blocks Protease High_FP_Inhib High Polarization (Signal Maintained) Substrate_High_Inhib->High_FP_Inhib

Figure 2. Principle of the Fluorescence Polarization Protease Assay. Inhibitors prevent the drop in polarization caused by substrate cleavage.

Protocol: FP Assay for Chymotrypsin Inhibition in 384-Well Format

This protocol is optimized for a 384-well plate format, commonly used in HTS.[14][15]

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Enzyme: Bovine α-Chymotrypsin (e.g., Sigma-Aldrich C4129), prepared as a 2X working stock in Assay Buffer.

  • Substrate: Fluorescently labeled peptide substrate, e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC (Aminomethylcoumarin) (e.g., Bachem I-1155). Prepare a 2X working stock in Assay Buffer.

  • Inhibitor: this compound, dissolved in 100% DMSO to create a high-concentration stock.

  • Positive Control: A known chymotrypsin inhibitor (e.g., Chymostatin).

  • Plates: Black, low-volume, 384-well assay plates (e.g., Corning 3575).

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Using an acoustic dispenser or liquid handler, dispense 100 nL of test compounds (dissolved in DMSO) and controls into the wells of the 384-well plate.

  • Inhibitor Pre-incubation & Deprotection:

    • Add 10 µL of 1X Assay Buffer to all wells.

    • Add 5 µL of this compound (diluted from DMSO stock into Assay Buffer to a 4X concentration) to the appropriate wells.

    • Incubate for 60 minutes at room temperature. This step allows for the hydrolysis of the pinanediol protecting group to generate the active boronic acid.[10][11]

  • Enzyme Addition: Add 5 µL of the 2X chymotrypsin working stock to all wells except the negative control (no enzyme) wells. The final enzyme concentration should be optimized to yield approximately 50-80% substrate turnover in the reaction time.

  • Enzyme-Inhibitor Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the 2X fluorescent peptide substrate working stock to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC substrate).

ParameterConditionRationale
Plate Format 384-well, black, low-volumeReduces reagent consumption and minimizes background fluorescence.[15]
Final Volume 20 µLStandard for 384-well HTS to conserve reagents.
Inhibitor Solvent DMSOStandard solvent for compound libraries. Final concentration should be ≤1%.
Deprotection 60 min pre-incubation in bufferAllows for in situ hydrolysis of the pinanediol ester to the active boronic acid.[10][11]
Enzyme Conc. Optimized for 50-80% turnoverProvides a sufficient assay window for detecting inhibition.
Substrate Conc. At or below KmEnsures sensitivity to competitive inhibitors.
Readout Fluorescence Polarization (mP)Direct, homogeneous detection of enzymatic activity.

Table 1. Key Parameters for the FP-based Chymotrypsin Inhibition Assay.

AlphaLISA Protease Assay

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[16][17] For a protease assay, a biotinylated peptide substrate is captured by a Streptavidin-coated Donor bead. The other end of the peptide is tagged with a specific epitope (e.g., a FLAG-tag or digoxigenin) that is recognized by an antibody conjugated to an Acceptor bead. When the substrate is intact, the Donor and Acceptor beads are in close proximity (<200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[5][13] When the protease cleaves the substrate, the beads separate, leading to a loss of the AlphaLISA signal. Inhibitors prevent this cleavage and maintain a high signal.

G cluster_0 Intact Substrate (High Signal) cluster_1 Cleaved Substrate (Low Signal) Donor Donor Bead (Streptavidin) Substrate_Alpha Biotin-Peptide-Tag Donor->Substrate_Alpha Binds Biotin Acceptor Acceptor Bead (Anti-Tag Ab) Signal Light Emission (615 nm) Acceptor->Signal Substrate_Alpha->Acceptor Binds Tag Substrate_Frag1 Biotin-Peptide Substrate_Alpha->Substrate_Frag1 Protease Cleavage Donor_C Donor Bead Donor_C->Substrate_Frag1 Acceptor_C Acceptor Bead Substrate_Frag2 Peptide-Tag NoSignal No Signal Acceptor_C->NoSignal

Figure 3. Principle of the AlphaLISA Protease Assay. Inhibitors prevent the loss of signal caused by substrate cleavage.

Protocol: AlphaLISA Assay for Chymotrypsin Inhibition in 384-Well Format

This protocol is adapted for a 384-well format and requires an Alpha-enabled plate reader.[5][18]

Materials:

  • AlphaLISA Buffer: PerkinElmer AlphaLISA Immunoassay Buffer (Cat No. AL000).

  • Enzyme: Bovine α-Chymotrypsin, prepared as a 4X working stock in AlphaLISA Buffer.

  • Substrate: Custom-synthesized biotinylated peptide with a C-terminal tag (e.g., Biotin-Ala-Ala-Pro-Phe-Gly-FLAG). Prepare a 4X working stock in AlphaLISA Buffer.

  • Inhibitor: this compound, dissolved in 100% DMSO.

  • Detection Reagents: Streptavidin-coated Donor beads and Anti-FLAG Acceptor beads (PerkinElmer). Prepare a 2X mix of both beads in AlphaLISA Buffer.

  • Plates: White, opaque 384-well plates (e.g., AlphaPlate-384).

  • Plate Reader: An Alpha-enabled microplate reader (e.g., PerkinElmer EnVision).

Procedure:

  • Compound & Enzyme Addition:

    • Add 2.5 µL of AlphaLISA Buffer to all wells.

    • Add 2.5 µL of 4X inhibitor solution (or controls) diluted in AlphaLISA Buffer.

    • Add 2.5 µL of 4X chymotrypsin working stock to all wells except negative controls.

  • Inhibitor Pre-incubation & Deprotection: Gently mix and incubate for 60 minutes at room temperature. This allows for both inhibitor deprotection and enzyme binding.

  • Reaction Initiation: Add 2.5 µL of the 4X biotinylated-tagged peptide substrate to all wells. The reaction volume is now 10 µL.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the 2X AlphaLISA bead mix (Donor + Acceptor) to all wells. Final volume is 20 µL.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader using standard AlphaLISA settings (Excitation: 680 nm, Emission: 615 nm).

ParameterConditionRationale
Plate Format 384-well, white, opaqueRequired for luminescent assays to maximize signal and prevent crosstalk.[19]
Final Volume 20 µLStandard for 384-well AlphaLISA assays.[5]
Buffer Specialized AlphaLISA BufferOptimized for bead chemistry and to reduce non-specific binding.[20]
Bead Concentration Per manufacturer's recommendationCrucial for optimal signal-to-background ratio.
Incubation Steps Sequential additions with incubationAllows each step (deprotection, inhibition, cleavage, detection) to proceed optimally.
Readout Time-resolved luminescenceHighly sensitive with low background, suitable for complex sample matrices.[18]

Table 2. Key Parameters for the AlphaLISA-based Chymotrypsin Inhibition Assay.

Data Analysis and Assay Validation

For both assay formats, raw data should be normalized to controls on each plate. The percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))

Where:

  • Signalcompound is the signal (mP or Alpha counts) in the presence of the test compound.

  • Signalmax is the average signal of the no-enzyme control (FP) or no-cleavage control (AlphaLISA).

  • Signalmin is the average signal of the DMSO/vehicle control (full enzymatic activity).

To validate the suitability of the assay for HTS, the Z'-factor should be calculated. This statistical parameter provides a measure of the separation between the high and low controls, reflecting the assay's quality and robustness.[6][9]

Z'-factor = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

Where:

  • Meanmax/min are the means of the high and low signal controls.

  • SDmax/min are the standard deviations of the high and low signal controls.

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Table 3. Interpretation of Z'-factor Values.[7][21] An assay with a Z'-factor of 0.5 or greater is considered excellent for HTS.

Conclusion

This compound represents a valuable chemical tool for the discovery of novel inhibitors targeting chymotrypsin-like serine proteases. Its mechanism as a reversible covalent inhibitor offers a promising avenue for developing therapeutics with desirable pharmacological profiles. The Fluorescence Polarization and AlphaLISA assays detailed in this guide provide robust, sensitive, and scalable platforms for screening this compound and its analogs in a high-throughput setting. By carefully considering the need for in situ deprotection and by implementing rigorous assay validation metrics like the Z'-factor, researchers can confidently execute screening campaigns to identify potent and selective protease inhibitors, accelerating the journey from hit identification to lead optimization.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Achilli, C., Ciana, A., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 575-583.
  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020, July 23). YouTube. Retrieved from [Link]

  • Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis. PubMed. Retrieved from [Link]

  • Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. PubMed. Retrieved from [Link]

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. Retrieved from [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. IRIS. Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. Retrieved from [Link]

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. chem.ox.ac.uk. Retrieved from [Link]

  • The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. MDPI. Retrieved from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Institutes of Health. Retrieved from [Link]

  • Deprotection Methods for Pinanediol Boronates. Scribd. Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health. Retrieved from [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. National Institutes of Health. Retrieved from [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]

  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. Retrieved from [Link]

  • The use of AlphaScreen technology in HTS: Current status. ResearchGate. Retrieved from [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

  • Fluorescence polarization studies on the interaction of active site modified chymotrypsins with alpha1-protease inhibitor. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Serine proteases – Knowledge and References. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Hub: Optimizing Suzuki-Miyaura Coupling with (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on optimizing conditions for stable, chiral boronic esters like (R)-BOROPHE-(+)-PINANEDIOL-HCL. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, transforming potential setbacks into successful outcomes.

Section 1: Understanding the Core Reaction: The "Why" Behind the Mechanism

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the low toxicity of its boron-based reagents.[1][2] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

A common misconception is that boronic esters must first hydrolyze to the corresponding boronic acid to be active. Extensive mechanistic studies have proven that boronic esters can and do undergo transmetalation directly from the ester form.[1][2][4][5] In fact, certain esters can accelerate the rate of transmetalation compared to their boronic acid counterparts.[4] The pinanediol ester functionality in your reagent provides significant steric bulk and stability, reducing the likelihood of premature decomposition pathways like protodeboronation.[6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L Active Catalyst pdiil R¹-Pd(II)L(X) Oxidative Adduct pd0->pdiil Oxidative Addition pdiib R¹-Pd(II)L(OR'') pdiil->pdiib Ligand Exchange pdiir R¹-Pd(II)L(R²) Di-organo Complex pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiir->product r1x R¹-X (Aryl/Vinyl Halide) r1x->pdiil boronate [R²-B(OR)₂OR'']⁻ ('Ate' Complex) boronate->pdiir base Base (e.g., K₃PO₄) base->pdiil boron_ester R²-B(OR)₂ (Pinanediol Ester) boron_ester->boronate Base Activation Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Recommended Solution start Problem: Low or No Yield sm_unchanged Analysis shows mainly unreacted starting materials start->sm_unchanged side_products Analysis shows significant side products start->side_products complex_mixture Analysis shows a complex mixture / decomposition start->complex_mixture cause_catalyst Catalyst Inactivity (Oxidative Addition Failure) sm_unchanged->cause_catalyst cause_transmetal Transmetalation Failure sm_unchanged->cause_transmetal cause_side_reactions Competing Side Reactions side_products->cause_side_reactions cause_harsh Reaction Conditions Too Harsh complex_mixture->cause_harsh sol_catalyst 1. Use more electron-rich ligand (e.g., Buchwald ligands). 2. Switch to a more reactive halide (I > Br > OTf >> Cl). 3. Increase temperature. cause_catalyst->sol_catalyst sol_transmetal 1. Use a stronger, anhydrous base (K₃PO₄, Cs₂CO₃). 2. Ensure reagents are dry. 3. Increase boronic ester equivalents (1.2-1.5 eq). cause_transmetal->sol_transmetal sol_side_reactions 1. Rigorously degas solvents. 2. Use Pd(0) source or G3 precatalyst to reduce homocoupling. 3. Minimize water to prevent protodeboronation. cause_side_reactions->sol_side_reactions sol_harsh 1. Lower reaction temperature. 2. Use a milder base (e.g., K₂CO₃). 3. Shorten reaction time. cause_harsh->sol_harsh

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.

Data-Driven Parameter Selection
ParameterRecommendation for this compoundRationale & Key Considerations
Palladium Source High-Activity Precatalysts: XPhos Pd G3, SPhos Pd G2, Pd₂(dba)₃These catalysts are air-stable, form the active Pd(0) species readily, and are highly active, often at lower loadings (0.5-2 mol%). [7]They are excellent for challenging substrates, including aryl chlorides. [8]
Ligand Buchwald-type Ligands: XPhos, SPhos, RuPhos. Others: P(t-Bu)₃Electron-rich, bulky phosphine ligands accelerate both oxidative addition and reductive elimination. [9]The choice of ligand can be critical and may require screening. [10][11]
Base Anhydrous: K₃PO₄, Cs₂CO₃, K₂CO₃Aqueous: K₃PO₄, K₂CO₃, KFThe base must be strong enough to form the boronate 'ate' complex but not so harsh as to degrade starting materials. [12][13]K₃PO₄ is an excellent, versatile starting point. KF can be beneficial if substrate hydrolysis is a concern. [14][15]
Solvent Ethers: 1,4-Dioxane, THFAromatics: ToluenePolar Aprotic: DMFMixed: Dioxane/H₂O (e.g., 10:1)Solvent choice affects solubility and reaction rate. Anhydrous ethereal solvents are often a good first choice with K₃PO₄. [16]A small amount of water can sometimes accelerate the reaction but increases the risk of protodeboronation. [9][17]
Temperature 60 - 110 °CTemperature is a critical parameter. [18]Start around 80 °C and increase if the reaction is sluggish. High temperatures can lead to decomposition, so monitor by TLC or LC-MS.

Section 4: Recommended Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your coupling reaction.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inerting the Vessel: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. [7]

Protocol 2: High-Throughput Screening for Optimization

When the general procedure gives suboptimal results, a parallel screen of conditions is the most efficient path forward.

  • Setup: Prepare an array of reaction vials (e.g., in a 24-well plate).

  • Stock Solutions: Prepare stock solutions of your aryl halide, the boronic ester, and the internal standard (for GC/LC analysis) in the primary solvent.

  • Dispensing: Aliquot the stock solutions into each vial.

  • Variable Addition: Add the solid reagents that will be varied in your screen (e.g., different palladium catalysts, ligands, and bases) to the individual vials.

  • Reaction & Analysis: Seal the plate, place it on a heated stirring block, and run the reactions for a set time (e.g., 12-24 hours). After cooling, quench the reactions, dilute, and analyze by high-throughput GC-MS or LC-MS to determine yield and side products. This systematic approach allows for the rapid identification of optimal conditions. [19]

References

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kassel, S. M. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • dos Santos, L., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Nature Communications. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Kassel, S. M., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • S. D. Worrell, et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • del Pozo, C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Stereoselectivity Control with (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-BOROPHE-(+)-PINANEDIOL-HCL. This document serves as a specialized resource for researchers, chemists, and process development professionals aiming to optimize the stereoselectivity of their reactions using this powerful chiral reagent. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chiral boronic ester. The "(+)-pinanediol" component is a well-established chiral auxiliary derived from the natural monoterpene (+)-α-pinene.[1] Its rigid bicyclic structure creates a highly defined chiral environment around the boron center, making it an effective reagent for inducing stereoselectivity in a variety of chemical transformations.[1] Its primary use is as an intermediate in asymmetric synthesis, most notably in reactions like the Matteson homologation, to construct carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.[1]

Q2: How should the reagent be handled and stored?

A2: Boronic esters, including pinanediol derivatives, can be sensitive to moisture. The formation of the ester from the boronic acid is a reversible process, and the presence of water can lead to hydrolysis, potentially compromising the reagent's integrity and affecting reaction outcomes.[2][3] Therefore, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or a dry box. All manipulations should be performed using anhydrous solvents and flame-dried glassware to prevent premature decomposition.

Q3: What are typical starting conditions for a reaction involving this reagent?

A3: Optimal conditions are highly reaction-specific. However, a general starting point often involves dissolving the boronic ester in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere.[1] Reactions are frequently conducted at low temperatures (e.g., -78 °C or -100 °C) to maximize stereoselectivity by minimizing thermal energy that could lead to non-selective pathways.[1] The choice of base, additives (like Lewis acids), and reaction time must be empirically determined for each specific transformation.[1][4]

Q4: How is the pinanediol auxiliary typically removed after the reaction?

A4: Deprotection of the pinanediol boronic ester is a common final step to yield the free boronic acid or its derivative. A standard method involves transesterification. This can be achieved by stirring the boronic ester in a biphasic mixture (e.g., diethyl ether and water) with an excess of another boronic acid, such as phenylboronic acid, which acts as a scavenger for the pinanediol.[1] Alternatively, treatment with potassium hydrogen difluoride (KHF₂) can convert the boronic ester into a trifluoroborate salt, which can then be hydrolyzed to the free boronic acid under specific conditions.[2]

Troubleshooting Guide: Low Stereoselectivity

Low enantiomeric or diastereomeric excess is the most common issue encountered when using chiral reagents. The following guide provides a systematic approach to diagnosing and resolving suboptimal stereoselectivity.

Problem: The observed enantiomeric/diastereomeric excess (ee% or de%) is lower than expected.

This issue can be traced back to several key factors related to reagents, reaction conditions, and the reaction mechanism itself.

Logical Troubleshooting Workflow

Below is a decision-making workflow to systematically address low stereoselectivity.

G start Low Stereoselectivity Observed reagent_purity Verify Reagent Purity & Dryness start->reagent_purity Start Here solvent_choice Evaluate Solvent System reagent_purity->solvent_choice If Purity OK temp_control Optimize Reaction Temperature solvent_choice->temp_control If Solvent is Anhydrous/Aprotic additives Screen Additives / Co-reagents temp_control->additives If Low Temp Fails mechanism Re-evaluate Reaction Mechanism additives->mechanism If Additives Ineffective optimized Optimized Stereoselectivity mechanism->optimized

Caption: A systematic workflow for troubleshooting low stereoselectivity.

Potential Cause 1: Reagent and Solvent Impurities

Causality: The stereochemical outcome of the reaction is highly dependent on the well-defined transition state assembly organized by the chiral boronic ester. Water is a particularly detrimental impurity as it can hydrolyze the boronic ester, leading to the formation of achiral boronic acid species that react non-selectively. Similarly, protic impurities in solvents can interfere with organometallic reagents or alter the catalyst's structure.

Solutions & Protocols:

  • Reagent Verification: Ensure the this compound is of high purity and has been stored under strictly anhydrous conditions. If in doubt, dry the reagent under high vacuum for several hours before use.

  • Solvent Purification: Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone, and dichloromethane from calcium hydride. Solvents should be stored over molecular sieves. The choice of an appropriate inert solvent is crucial to avoid competing additions from the solvent itself.[5]

  • Inert Atmosphere Technique: Rigorously employ inert atmosphere techniques (Schlenk line or glovebox) for the entire experimental setup to exclude moisture and oxygen. All glassware should be flame- or oven-dried immediately before use.

Potential Cause 2: Suboptimal Reaction Temperature

Causality: Asymmetric reactions often have very small differences in the activation energies (ΔΔG‡) between the pathways leading to the major and minor stereoisomers. Higher temperatures provide more thermal energy, which can allow the reaction to overcome the slightly higher energy barrier of the non-selective pathway, thus eroding the stereoselectivity. Lowering the temperature decreases the available thermal energy, making the lower-energy, more ordered transition state for the desired stereoisomer significantly more favorable.

Solutions & Protocols:

  • Temperature Screening: Perform the reaction at a range of lower temperatures. Standard cooling baths include ice/water (0 °C), dry ice/acetone (-78 °C), and liquid nitrogen/ether (-100 °C).[1] Monitor both reaction conversion and stereoselectivity at each temperature.

Temperature (°C)Typical Cooling BathExpected Impact on StereoselectivityPotential Side Effect
0Ice/WaterModerateFaster reaction rate
-20Ethylene Glycol/Dry IceGoodSlower reaction rate
-78Acetone/Dry IceHigh to ExcellentVery slow or stalled reaction
-100Diethyl Ether/Liquid N₂Potentially HighestRisk of reagent precipitation
Potential Cause 3: Incorrect Solvent Choice

Causality: The solvent does more than just dissolve reactants; it can coordinate with the Lewis acidic boron center, influence the stability of transition states, and affect the aggregation state of reagents.[6] Non-coordinating solvents like toluene or hexane can enhance the influence of the chiral auxiliary. In contrast, highly coordinating solvents like THF can sometimes compete with the substrate for binding to the boron, potentially disrupting the chiral pocket and lowering stereoselectivity.

Solutions & Protocols:

  • Solvent Screening: If stereoselectivity is poor in a standard solvent like THF, screen a panel of anhydrous solvents with varying polarities and coordinating abilities.

SolventPolarityCoordinating AbilityRationale for Use
TolueneLowLow (π-system)Minimizes interference with the chiral center.
DichloromethaneMediumLowGood general-purpose, non-coordinating solvent.
Diethyl EtherMediumMediumLess coordinating than THF, may offer a balance.
Tetrahydrofuran (THF)HighHighStandard, but can sometimes reduce selectivity.
Potential Cause 4: Mechanistic Issues (Transition State Control)

Causality: The stereochemical outcome is determined in the transition state. In many boron-mediated reactions, this involves a closed, six-membered chair-like transition state.[7] The steric bulk of the pinanediol auxiliary is intended to force the substrate to approach from a specific face to minimize steric clashes. If the substrate is too small or if there are competing coordination pathways, this steric directing effect can be diminished. The addition of a Lewis acid can sometimes help to create a more rigid and ordered transition state.

Solutions & Protocols:

  • Lewis Acid Additives: In reactions like the Matteson homologation, a Lewis acid such as zinc chloride (ZnCl₂) is often added.[1] The Lewis acid coordinates to an intermediate, increasing its electrophilicity and potentially enforcing a more rigid conformation that enhances stereocontrol. A screening of different Lewis acids (e.g., MgBr₂, Sc(OTf)₃) may be beneficial.

  • Stoichiometry and Addition Rate: The order and rate of reagent addition can be critical. For instance, slow addition of a nucleophile to the boronic ester solution at low temperature can prevent side reactions and favor the formation of the desired transition state assembly.

Illustrative Mechanism: The Role of the Chiral Auxiliary

The diagram below illustrates the conceptual role of the pinanediol group in directing the approach of a generic nucleophile.

Caption: Steric hindrance from the pinanediol auxiliary favors nucleophilic attack from the less hindered face.

Key Experimental Protocol: A General Matteson Homologation

This protocol provides a representative workflow for a one-carbon homologation using this compound, adapted from established methods.[1]

Objective: To synthesize an α-chloro boronic ester with high diastereoselectivity.

Materials:

  • This compound derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup: Under an argon atmosphere, add the (R)-BOROPHE-(+)-PINANEDIOL boronic ester (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer and thermometer. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -100 °C using a liquid nitrogen/diethyl ether bath.

  • Reagent Preparation: In a separate flame-dried flask, dissolve anhydrous DCM (1.1 eq) in anhydrous THF and cool the solution to -100 °C.

  • Lithiation: Slowly add n-BuLi (1.05 eq) to the DCM solution, maintaining the temperature at -100 °C, to generate dichloromethyllithium in situ. Stir for 20 minutes.

  • Addition: Transfer the cold dichloromethyllithium solution to the boronic ester solution via a cannula while keeping the temperature at -100 °C. Stir the mixture for 30 minutes at this temperature.

  • Lewis Acid: Add anhydrous ZnCl₂ (1.1 eq) to the reaction mixture.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude α-chloro boronic ester.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or another suitable analytical technique before proceeding.

References

  • Origins of Stereoselectivities in Chiral Phosphoric Acid-Catalyzed Allylborations and Propargylations of Aldehydes. National Institutes of Health (NIH). Available at: [Link]

  • Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. ResearchGate. Available at: [Link]

  • Stereoselective formation of boron-stereogenic organoboron derivatives. ResearchGate. Available at: [Link]

  • Stoichiometric Boron Reagents. WordPress. Available at: [Link]

  • Stereoselective formation of boron-stereogenic organoboron derivatives. Royal Society of Chemistry. Available at: [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigona… OUCI. Available at: [Link]

  • Chiral borane complexes catalyse new synthesis opportunities. Chemistry World. Available at: [Link]

  • Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. Available at: [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. Available at: [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Royal Society of Chemistry. Available at: [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]

  • (PDF) Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration. PubMed Central. Available at: [Link]

  • Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates. PubMed Central. Available at: [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters. PubMed. Available at: [Link]

  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. Available at: [Link]

  • Principles of Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. Available at: [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. Available at: [Link]

  • The Stereochemistry of Alkene Addition Reactions. Chemistry Steps. Available at: [Link]

  • How to Predict the Products of Alkene Addition Reactions. YouTube. Available at: [Link]

  • Alkene Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube. Available at: [Link]

  • Alkene Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

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Stability issues of (R)-BOROPHE-(+)-PINANEDIOL-HCL under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-BoroPhe-(+)-Pinanediol-HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for the stability and handling of this versatile chiral building block. As a pinanediol-protected α-aminoboronic acid, this compound offers unique advantages in synthesis but also presents specific challenges. This document aims to equip you with the knowledge to anticipate and resolve these issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What is the proper way to store this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the integrity of the compound. It should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. The container must be kept tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the boronic ester. As it is a hydrochloride salt, it is a stable, crystalline solid, but minimizing exposure to air and moisture is paramount.

Q2: I'm having trouble dissolving the compound. What are the recommended solvents?

A2: this compound, being a salt, has limited solubility in nonpolar aprotic solvents. For reactions, it is often suspended in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF), and the addition of a non-nucleophilic base is required to neutralize the HCl salt and improve solubility. For analytical purposes, polar protic solvents like methanol can be used, but prolonged exposure should be avoided to minimize the risk of solvolysis.

Q3: How does the hydrochloride salt form affect the reactivity of the amine?

A3: The amine exists as an ammonium chloride salt. This protonation renders the nitrogen non-nucleophilic.[1] For reactions where the amine needs to act as a nucleophile (e.g., peptide coupling), a base must be added to deprotonate the ammonium ion and liberate the free amine.[1][2] Typically, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used in stoichiometric amounts.

Q4: What makes the (+)-pinanediol ester a good protecting group for the boronic acid?

A4: Pinanediol esters are known to be significantly more stable, both thermodynamically and kinetically, compared to other common boronic esters like those derived from pinacol or ethylene glycol.[3][4][5] This enhanced stability is attributed to the steric bulk of the pinanediol scaffold, which hinders the approach of water or other nucleophiles that could lead to hydrolysis or transesterification.[3] This stability makes the compound robust enough for various synthetic manipulations, including chromatography on silica gel under carefully controlled conditions.

Q5: Is protodeboronation a significant concern with this compound?

A5: Yes, protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a potential side reaction for all organoboronic acids and esters.[6] The propensity for this reaction is highly dependent on the reaction conditions, particularly pH, temperature, and the presence of certain metals or impurities.[6] For α-aminoboronic acids, this can be a competing pathway, especially under harsh acidic or basic conditions or during prolonged reaction times at elevated temperatures.

Troubleshooting Guide: Navigating Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Yield in Coupling Reactions (e.g., Peptide Synthesis, Suzuki Coupling)

Q: I am attempting a peptide coupling reaction with this compound as the amino component, but I am observing very low conversion of my starting materials. What could be the cause?

A: This is a common issue that typically points to one of two primary causes: incomplete deprotonation of the amine hydrochloride or catalyst/reagent incompatibility.

Probable Causes & Step-by-Step Solutions:

  • Incomplete Liberation of the Free Amine: The protonated amine is not nucleophilic and will not participate in the coupling reaction.[1][7]

    • Solution: Ensure you are using at least one full equivalent of a non-nucleophilic base (e.g., DIPEA or TEA) to neutralize the HCl salt. It is often beneficial to pre-mix the this compound with the base in your reaction solvent for 15-30 minutes before adding the coupling partner and activating agents. This ensures the free amine is available for reaction.

  • Inappropriate Coupling Reagents: Standard peptide coupling reagents like DCC are effective, but the choice can be critical.

    • Solution: For sterically hindered couplings or sensitive substrates, consider using more potent activating agents like HATU or HBTU in combination with a base like DIPEA. These reagents are known to facilitate efficient amide bond formation.[8]

  • Catalyst Inhibition (Suzuki Coupling): In the context of a Suzuki-Miyaura reaction where the boryl group is the reactive partner, the free amine (after deprotonation) can potentially coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: If you suspect catalyst inhibition, consider N-protection of the amine before performing the Suzuki coupling. A Boc or Fmoc group can be installed, which can be removed later in the synthetic sequence. This prevents unwanted coordination with the metal center.

Issue 2: Presence of a Significant Protodeboronated Side Product

Q: My reaction mixture shows a significant amount of a side product that appears to be phenylalanine or a derivative thereof, lacking the boron moiety. What is causing this protodeboronation?

A: Protodeboronation is a known decomposition pathway for boronic acids and esters.[6][9] Several factors can accelerate this undesired reaction.

Probable Causes & Step-by-Step Solutions:

  • Excessive Heat or Prolonged Reaction Times: Thermal decomposition can promote C-B bond cleavage.

    • Solution: Attempt the reaction at a lower temperature. If the reaction is sluggish, it is often better to use a more active catalyst or reagent system rather than increasing the temperature or extending the reaction time indefinitely. Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Presence of Protic Solvents/Reagents: Water or alcohols in the reaction mixture can serve as proton sources, facilitating protodeboronation, especially under basic conditions.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried. If an aqueous workup is necessary, perform it quickly and at a low temperature.

  • Inappropriate Base: Some bases can promote protodeboronation.

    • Solution: For Suzuki couplings, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH, as they can minimize protodeboronation.[10]

Issue 3: Difficulty in Purifying the Product by Column Chromatography

Q: I am having trouble purifying my product on a silica gel column. The compound either streaks badly or seems to decompose on the column.

A: This is a well-documented issue with boronic acids and esters. The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic behavior and potential hydrolysis of the pinanediol ester.

Probable Causes & Step-by-Step Solutions:

  • Interaction with Acidic Silica: The Lewis basicity of the silanol groups on silica gel can lead to strong adsorption or even decomposition.

    • Solution 1 (Base Treatment): Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent and adding a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine. This will cap the acidic silanol groups and improve elution.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina, for purification, especially for less polar compounds.

  • Hydrolysis on the Column: Residual water in the eluent or on the silica gel can cause on-column hydrolysis of the boronic ester back to the more polar boronic acid, which will not elute properly.

    • Solution: Use anhydrous solvents for your eluent system. If possible, pack and run the column under an inert atmosphere to minimize exposure to atmospheric moisture.

  • Alternative Purification: For some products, especially intermediates, crystallization can be a more effective purification method than chromatography.

    • Solution: Attempt to crystallize your product from a suitable solvent system. This can often provide highly pure material without the risks associated with chromatography.

Data & Diagrams

Table 1: Solvent Compatibility and Reaction Conditions
SolventSolubility of HCl SaltRecommended UseNotes
Dichloromethane (DCM)PoorPeptide Coupling, General ReactionsRequires base for solubilization and reaction.
Tetrahydrofuran (THF)PoorSuzuki Coupling, General ReactionsAnhydrous THF is crucial. Requires base.
Dimethylformamide (DMF)ModeratePeptide Coupling, Difficult ReactionsUse anhydrous DMF. Can be difficult to remove.
Acetonitrile (MeCN)ModerateGeneral ReactionsUse anhydrous grade.
Methanol (MeOH)GoodNMR, Analytics (short-term)Risk of transesterification/solvolysis over time.
WaterGoodWorkup (with caution)Can promote hydrolysis and protodeboronation.
Diagram 1: Troubleshooting Workflow for a Failed Coupling Reaction

Caption: A decision tree for troubleshooting failed coupling reactions.

Diagram 2: pH-Dependent Equilibrium of this compound

G HCl_Salt (R)-BoroPhe-(+)-Pinanediol·HCl (Protonated Amine) Free_Amine (R)-BoroPhe-(+)-Pinanediol (Free Amine) HCl_Salt->Free_Amine + Base - H⁺ Free_Amine->HCl_Salt + Acid + H⁺ Boronate Tetrahedral Boronate (Anionic Boron) Free_Amine->Boronate + OH⁻ Boronate->Free_Amine - OH⁻

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with (R)-BoroPhe-(+)-Pinanediol-HCl

Author: BenchChem Technical Support Team. Date: January 2026

An enhanced technical support guide is provided below, incorporating information from the search results.

Welcome to the specialized guide for researchers, scientists, and drug development professionals utilizing (R)-BoroPhe-(+)-Pinanediol-HCl in palladium-catalyzed synthesis. This document provides in-depth troubleshooting protocols, answers to frequently asked questions, and validated experimental procedures to enhance the efficacy and success of your catalytic reactions.

Introduction: The Role of this compound

This compound is a chiral boronic acid derivative widely employed in the synthesis of complex molecules.[1][2] In the context of palladium catalysis, it serves not as a ligand that enhances the catalyst itself, but as a crucial chiral building block—specifically, a substrate for cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The pinanediol group acts as a protecting moiety for the boronic acid, improving its stability and handling.[1] This guide is designed to help you navigate the specific challenges of using this reagent to achieve high conversion and selectivity.

Part 1: Troubleshooting Guide

This section addresses common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions, providing a systematic, cause-and-effect approach to problem-solving.

Q1: My reaction suffers from low or no conversion. What are the likely causes and how can I resolve this?

A1: Low conversion is a common hurdle that can often be traced back to one of several key areas.

  • Cause 1: Inactive Catalyst. Palladium(II) precursors, such as Pd(OAc)₂, must be reduced in situ to the catalytically active Pd(0) state.[4][5][6] Failure to achieve this reduction will stall the catalytic cycle before it begins.

    • Solution: The reduction is often accomplished by a small amount of an organometallic reagent or a phosphine ligand in the reaction mixture.[5][6] Ensure your phosphine ligand is not already oxidized. If you suspect an issue, consider a brief pre-stirring step of the Pd(II) precursor and phosphine ligand in the solvent at a slightly elevated temperature before adding the substrates.

  • Cause 2: Reagent Degradation. The boronic acid pinanediol ester is susceptible to hydrolysis, especially under basic aqueous conditions. Phosphine ligands are often sensitive to air and can be oxidized, rendering them ineffective.[7][8]

    • Solution: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction.[9][10] Use dry, degassed solvents. For handling solid, air-sensitive ligands, a glovebox is ideal, but quick transfers with minimal air exposure can suffice.[8][11] Store this compound in a desiccator under an inert atmosphere.

  • Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so harsh that it causes degradation of the substrate or ligand.[12]

    • Solution: Screen different bases. Anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and minimize hydrolysis.[13] The solvent must dissolve all components adequately; common choices include dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[14]

Troubleshooting Workflow: Low Conversion

G cluster_problem Problem Identification cluster_checks Diagnostic Checks cluster_solutions Corrective Actions cluster_result Desired Outcome start Low or No Conversion A 1. Catalyst System Integrity - Is Pd precursor viable? - Is ligand oxidized? start->A B 2. Reagent & Atmosphere - Was inert atmosphere maintained? - Are solvents dry & degassed? start->B C 3. Reaction Conditions - Is the base appropriate? - Is the temperature optimal? start->C Sol_A Implement catalyst pre-activation step. Use fresh ligand. A->Sol_A Sol_B Improve inert gas technique. Use freshly prepared anhydrous solvents. B->Sol_B Sol_C Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Optimize reaction temperature. C->Sol_C end_node Successful Conversion Sol_A->end_node Sol_B->end_node Sol_C->end_node

Caption: A systematic workflow for diagnosing and resolving low conversion rates.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of the pinanediol group on the boronic acid?

A1: The pinanediol group serves as a chiral auxiliary and a protecting group. It enhances the air and moisture stability of the otherwise sensitive boronic acid, making the compound easier to handle and store. During the cross-coupling reaction, it is cleaved in the transmetalation step of the catalytic cycle.

Q2: How should I properly handle and store this compound and the phosphine ligands?

A2: Both the boronic acid derivative and many phosphine ligands are sensitive to air and moisture.

  • Storage: Store all reagents in tightly sealed containers, preferably in a glovebox or a desiccator under an inert atmosphere (argon or nitrogen).[11]

  • Handling: Weigh and transfer air-sensitive solids quickly to minimize exposure to the atmosphere.[8] For highest fidelity, perform all manipulations in a glovebox. Use Schlenk line techniques and dry, degassed solvents for preparing solutions.[9][10]

Q3: I am observing significant homocoupling of my boronic acid. How can I suppress this side reaction?

A3: Homocoupling is a common side reaction, particularly in the oxidative coupling of two nucleophilic partners.[15]

  • Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands like SPhos or RuPhos can promote the desired cross-coupling pathway over homocoupling.[14]

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide. This can help drive the reaction towards the cross-coupled product.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q4: What are typical starting conditions for a reaction with this substrate?

A4: While every reaction requires optimization, a reliable starting point is crucial. The following table summarizes typical conditions compiled from various established protocols.[13]

ParameterRecommended Starting RangeKey Considerations
Pd Precursor Loading 1-2 mol% (e.g., Pd(OAc)₂)Higher loadings may be needed for challenging substrates.
Ligand Biaryl or Ferrocenyl PhosphinesChoice is critical for activity and selectivity.[13]
Ligand:Pd Ratio 1.1:1 to 2.2:1A slight excess of ligand stabilizes the catalyst.
Base 2-3 equivalents (e.g., K₃PO₄)Must be anhydrous to prevent reagent decomposition.
Solvent Toluene, Dioxane, or THFOften requires a small amount of H₂O (e.g., 10:1 ratio).[14]
Temperature 80-110 °CLower temperatures may improve selectivity.[16]
Reaction Time 2-24 hoursMonitor progress by TLC, GC, or LC-MS.

Part 3: Experimental Protocol

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.3 mmol, 1.3 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Toluene (8 mL)

  • Degassed Water (2 mL)

Step-by-Step Methodology:

  • Reaction Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition (Inert Atmosphere): Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.044 mmol, 4.4 mol%), the aryl bromide (1.0 mmol), this compound (1.3 mmol), and K₃PO₄ (3.0 mmol) to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and pass it through a short plug of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Logical Diagram: Suzuki-Miyaura Catalytic Cycle

G cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)-Ar' L₂ PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_R_Ar->Product ArX Ar-X (Aryl Halide) ArX->PdII_RX Boro (R)-Phe-B(pin) (Boronic Ester) Boro->PdII_R_Ar Base Base (e.g., K₃PO₄) Base->PdII_R_Ar

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Title: Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate Source: Apollo - University of Cambridge Repository URL: [Link]

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Overcoming solubility challenges of (R)-BOROPHE-(+)-PINANEDIOL-HCL in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-BOROPHE-(+)-PINANEDIOL-HCL

Introduction: Navigating the Solubility of a Chiral Boronic Ester Salt

This compound is a valuable chiral building block in modern organic synthesis and drug development. Its structure, combining a phenylalanine-derived boronic acid, a bulky pinanediol protecting group, and a hydrochloride salt, presents a unique and often challenging solubility profile. This guide provides researchers with a foundational understanding, actionable troubleshooting steps, and systematic protocols to overcome these solubility hurdles, ensuring experimental success and reproducibility.

The core challenge arises from the molecule's dual nature: the large, lipophilic pinanediol and phenyl groups favor non-polar organic solvents, while the ionic hydrochloride salt demands high polarity for solvation. This document addresses this dichotomy head-on.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the compound's behavior.

Q1: What are the key structural features of this compound that dictate its solubility?

A: The solubility is a direct consequence of its three main components:

  • Boronic Acid Pinanediol Ester: Boronic acids are esterified with diols like pinanediol to enhance their stability and make them compatible with a wider range of reaction conditions, particularly protecting them from premature degradation.[1] Generally, this esterification increases solubility in organic solvents compared to the free boronic acid.[2][3][4][5]

  • Phenylalanine Backbone: The amino acid-derived core provides the chiral center and a basic nitrogen atom.

  • Hydrochloride Salt: The basic nitrogen on the phenylalanine backbone is protonated, forming a hydrochloride (HCl) salt. This ionic character drastically increases the molecule's polarity, making it behave more like a salt than a neutral organic molecule. This is the primary reason for its poor solubility in common non-polar solvents like hexanes or toluene.

Q2: Why is the compound supplied as an HCl salt?

A: Forming a hydrochloride salt is a common strategy for improving the stability and handling of amine-containing compounds. The salt form is typically a crystalline, free-flowing solid, which is easier to weigh and store than the corresponding free base, which might be an oil or an amorphous solid. However, this stability comes at the cost of altered solubility.

Q3: How critical is moisture when handling this compound?

A: Extremely critical. Boronic esters, including pinanediol esters, are susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the ester back to the boronic acid and pinanediol.[6][7] The resulting boronic acid often has significantly different (and typically lower) solubility in organic solvents, which can lead to precipitation, cloudy solutions, and inconsistent reaction outcomes.[6] Always use anhydrous solvents and consider working under an inert atmosphere (e.g., Nitrogen or Argon).

Part 2: Troubleshooting Guide - Common Solubility Issues

This section is designed to provide direct answers to problems encountered during experiments.

Q1: I'm struggling with initial dissolution in my chosen solvent at room temperature. What are the first steps?

A: When initial dissolution fails, a systematic approach is necessary.

  • Mechanical Agitation: Ensure the mixture is being vigorously stirred or vortexed. Sometimes, breaking up the solid mechanically is sufficient. Sonication for 5-10 minutes is a highly effective, non-invasive method to enhance dissolution.

  • Controlled Heating: Gently warm the mixture. Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid. Proceed with caution as overheating can cause degradation. See Protocol B for a detailed methodology.

  • Re-evaluate Your Solvent Choice: The HCl salt form makes this compound poorly soluble in non-polar solvents. If you are using solvents like hexanes, toluene, or diethyl ether with little success, you will likely need to switch to a more polar solvent. Studies on related boronic esters show high solubility in solvents like chloroform and moderate to high solubility in ethers and ketones.[2][3][4][8] Given the salt character, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or even Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) for very low solubility cases, should be considered.

Q2: My compound dissolved completely after heating, but it precipitated or "crashed out" as the solution cooled to room temperature. What is happening?

A: This indicates you have created a supersaturated solution. The solvent has a limited capacity to dissolve the compound at room temperature, and heating temporarily increased that capacity.

  • Solution 1 (For Reactions): If the subsequent reaction is performed at an elevated temperature, this may not be an issue. Simply re-heat the solution to the reaction temperature before adding other reagents.

  • Solution 2 (For Room Temp Processes): The concentration is too high for the chosen solvent. You can either increase the solvent volume (dilute the solution) or, more effectively, develop a co-solvent system that maintains solubility at room temperature. See Protocol C . A common strategy is to dissolve the compound in a minimal amount of a highly polar solvent and then dilute it with the main reaction solvent.

Q3: I'm observing a persistent cloudiness, a gel-like substance, or an oil instead of a clear solution, even in polar solvents. What could be the cause?

A: This often points to compound degradation, most commonly hydrolysis.

  • Check for Water: Ensure your solvent is truly anhydrous. Use a freshly opened bottle or a solvent from a solvent purification system. Traces of water can hydrolyze the boronic ester, leading to the formation of the less soluble boronic acid.[6]

  • Consider Basicity: If your reaction mixture contains a base, it could be deprotonating the hydrochloride salt to form the free base. The free base has drastically different solubility and may be immiscible with the solvent, causing it to "oil out." In this scenario, the base should be added after achieving full dissolution of the starting material.

Part 3: Systematic Protocols for Solubility Enhancement

These protocols provide step-by-step instructions for systematically addressing solubility challenges.

Protocol A: Systematic Solvent Screening Workflow

This protocol helps identify a suitable solvent or co-solvent system through small-scale testing.

  • Preparation: Dispense 1-2 mg of this compound into several small, dry vials.

  • Solvent Addition: To each vial, add 100 µL of a different anhydrous solvent. Cover a range of polarities.

  • Observation at Room Temperature: Vortex or sonicate each vial for 2 minutes. Observe and record solubility (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Observation with Heating: Gently warm the vials that did not show full solubility to 40-50°C. Record any changes.

  • Observation upon Cooling: Allow the heated vials to cool to room temperature. Note if any precipitation occurs.

  • Analysis: Use the results to select the best single solvent or identify promising candidates for a co-solvent system (Protocol C).

Protocol B: Temperature-Controlled Dissolution
  • Setup: Combine the compound and the chosen anhydrous solvent in a flask equipped with a magnetic stir bar and a condenser (to prevent solvent loss).

  • Gentle Heating: Place the flask in a heating bath (oil or water) and begin stirring.

  • Incremental Increase: Increase the temperature slowly, in 5-10°C increments. Allow the solution to stir for 5 minutes at each new temperature.

  • Target Temperature: Do not exceed a temperature that could cause thermal degradation of the compound or reagents. A target of 40-60°C is often a safe and effective range.

  • Documentation: Record the temperature at which complete dissolution is achieved.

Protocol C: Developing a Co-Solvent System
  • Identify a "Strong" Solvent: From Protocol A, identify a polar solvent in which the compound is highly soluble (e.g., DCM, THF, or a small amount of MeOH if compatible with the reaction).

  • Initial Dissolution: Dissolve the compound in a minimal volume of this "strong" solvent (e.g., 0.5 - 1 mL per 100 mg of compound).

  • Titration with "Weak" Solvent: Slowly add the primary reaction solvent (the "weak" solvent in which solubility is limited) to the stirred solution.

  • Observe for Precipitation: If the solution remains clear, you have successfully created a stable co-solvent system. If precipitation occurs, you may need to increase the proportion of the "strong" solvent.

Part 4: Data & Visualization

General Solubility Profile for Boronic Acid Pinanediol Esters

The following table provides a general guide to the expected solubility of boronic acid pinanediol esters in common organic solvents, based on published data for related compounds.[2][3][4] The presence of the HCl salt will shift the preference towards more polar solvents.

Solvent ClassExample SolventsExpected Solubility (Ester Only)Expected Solubility (HCl Salt Form)Rationale & Comments
Non-Polar Hexanes, TolueneVery Low to InsolubleInsoluble The ionic HCl salt is incompatible with non-polar media.
Ethers Diethyl Ether, THFModerate to HighLow to ModerateTHF is more polar and a better choice than diethyl ether.
Halogenated DCM, ChloroformHighModerate to High A good starting point. Balances polarity and is aprotic.[2][8]
Ketones Acetone, MEKHighModerateCan be effective, but check for reactivity with your system.
Polar Aprotic MeCN, DMF, DMSOHighHighGood for difficult cases, but can be hard to remove.
Polar Protic MeOH, EtOHHighHighUse with caution. Excellent solvating power for salts, but high risk of ester hydrolysis.
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_solvent Solvent System Strategy start Solubility Issue Identified check_agitation Apply Vigorous Agitation (Vortex / Sonication) start->check_agitation check_heat Apply Gentle Heat (40-50°C) (See Protocol B) check_agitation->check_heat Still Insoluble success SOLUBILITY ACHIEVED check_agitation->success Dissolved check_heat->success Dissolved (Note Temp Dependence) failure Persistent Issue check_heat->failure Still Insoluble / Oiling Out solvent_screen Perform Solvent Screen (See Protocol A) failure->solvent_screen Re-evaluate Solvent check_hydrolysis Consider Hydrolysis - Use Anhydrous Solvents - Inert Atmosphere failure->check_hydrolysis Degradation Suspected cosolvent Develop Co-Solvent System (See Protocol C) solvent_screen->cosolvent Identify Leads cosolvent->success

Sources

Impact of base selection on the efficiency of (R)-BOROPHE-(+)-PINANEDIOL-HCL reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (R)-BoroPhe-(+)-Pinanediol-HCl. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using this chiral α-aminoboronic ester and optimize your reaction outcomes. The pinanediol moiety serves as a crucial protecting group, enhancing stability and enabling stereoselective transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2][3] The choice of base is a critical parameter that significantly influences the efficiency, yield, and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, with a focus on the role of the base in causing and resolving these problems.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my Suzuki-Miyaura cross-coupling reaction using this compound. What are the likely causes related to the base?

Answer:

Low or no yield in these reactions is a common problem that can often be traced back to the selection and handling of the base. Here are the primary factors to consider:

  • Inappropriate Base Strength: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the boronic ester for transmetalation to the palladium center.[4]

    • Weak Bases (e.g., NaHCO₃, K₂CO₃): While commonly used, these bases may not be strong enough to efficiently deprotonate the amine hydrochloride of this compound and facilitate the formation of the active boronate species. This is particularly true for less reactive aryl halides.

    • Strong Bases (e.g., K₃PO₄, Cs₂CO₃, alkoxides): Stronger bases are often more effective in promoting the reaction.[1][5] Potassium phosphate (K₃PO₄) is a widely used and effective base for Suzuki-Miyaura couplings involving boronic esters.[5]

  • Poor Base Solubility: The base must have some solubility in the reaction solvent to be effective. If the base is completely insoluble, the reaction will be slow or may not proceed at all.

    • Solvent System: The choice of solvent (e.g., dioxane, THF, DMF, toluene) influences the solubility of the base.[1] Often, the addition of a small amount of water can improve the solubility of inorganic bases like carbonates and phosphates and facilitate the reaction.[1]

  • Hydrolysis of the Boronic Ester: While the pinanediol protecting group offers significant stability against hydrolysis compared to unprotected boronic acids, prolonged exposure to harsh basic conditions, especially in the presence of excess water, can lead to decomposition.[6][7][8]

    • Mitigation: Use the minimum amount of water necessary to solubilize the base. Anhydrous conditions can also be employed, particularly with bases like potassium trimethylsilanolate (TMSOK).[9]

  • Base-Induced Side Reactions: An excessively strong base or high reaction temperatures can lead to undesired side reactions, such as protodeboronation, where the boronic ester is replaced by a hydrogen atom.

Troubleshooting Workflow:

G cluster_0 Catalytic Cycle A Ar-Pd(II)-L₂-X B Ar-Pd(II)-L₂-Base A->B Base Activation E (R)-BoroPhe(Pin)-Pd(II)-L₂-Ar B->E Transmetalation ((R)-BoroPhe(Pin)) C Ar-Ar' D Pd(0)L₂ C->D D->A Oxidative Addition (Ar'-X) E->C Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q2: Which bases are generally recommended for reactions with this compound?

A2: The choice of base is highly dependent on the specific substrates and reaction conditions. However, a good starting point is to use a moderately strong inorganic base.

BaseStrengthCommon SolventsKey Considerations
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂O, THF/H₂OGenerally a reliable and effective choice. [5]
Cs₂CO₃ StrongDioxane, DMF, TolueneOften provides higher yields but is more expensive.
K₂CO₃ ModerateDioxane/H₂O, Ethanol/H₂OCan be effective for more reactive substrates.
KOtBu Very StrongTHF, DioxaneCan promote side reactions; use with caution.
Organic Bases (e.g., Et₃N, DIPEA) WeakTHF, DichloromethaneGenerally not effective for Suzuki-Miyaura couplings but may be used in the preparation of the boronic ester. [10]

Q3: Can I run the reaction under anhydrous conditions?

A3: Yes, anhydrous Suzuki-Miyaura couplings are possible and can be advantageous in preventing the hydrolysis of the boronic ester. [9]In such cases, bases that are soluble in organic solvents are required. Potassium trimethylsilanolate (TMSOK) has been shown to be effective in anhydrous conditions. [9] Q4: How do I deprotect the pinanediol group after the reaction?

A4: Deprotection of the pinanediol ester to the corresponding boronic acid can be achieved under various conditions. A common method involves transesterification with another boronic acid or acidic hydrolysis. [3]Treatment with potassium hydrogen difluoride (KHF₂) can convert the boronate ester to a trifluoroborate salt, which can then be hydrolyzed to the boronic acid. [11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization will be required for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), K₃PO₄ (3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Winton, K., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(10), 931-938. [Link]

  • Dračínska, A., et al. (2020). Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(16), 3125-3133. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

  • Serafin, K., et al. (2020). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. European Polymer Journal, 134, 109833. [Link]

  • Dračínska, A., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Universidad de Sonora. [Link]

  • D'hooghe, M., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, 2009(12), 1971-1974. [Link]

  • D'Auria, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications, 60(85), 12133-12136. [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

  • Dračínska, A., et al. (2020). Examination of pinanediol-boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(16), 3125-3133. [Link]

  • ResearchGate. (n.d.). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • PubMed. (n.d.). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Achilli, C., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Open Chemistry, 10(6), 1836-1842. [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of (R)-BoroPhe-(+)-Pinanediol-HCl Derivatives and Their Tartrate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral boronic acids, precise structural characterization is paramount. (R)-BoroPhe-(+)-pinanediol-HCl, a derivative of (R)-phenylalanine, is a valuable chiral building block in medicinal chemistry. The pinanediol moiety serves as a chiral auxiliary and a protecting group, enhancing the stability and stereochemical control of the boronic acid. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize this class of compounds, with a particular focus on a representative N-Boc protected derivative. For comparative purposes, we will contrast its spectral features with those of an analogous derivative employing diisopropyl tartrate (DIPT) as an alternative chiral auxiliary.

This guide will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical, field-proven experimental protocols.

The Significance of Chiral Auxiliaries: Pinanediol vs. Tartrate

The choice of chiral auxiliary is a critical decision in asymmetric synthesis, directly influencing stereoselectivity, stability, and ease of handling of the target boronic ester.

  • (+)-Pinanediol: Derived from the natural product (+)-α-pinene, this bicyclic diol provides a rigid chiral environment. This rigidity often translates into high diastereoselectivity in reactions involving the boronic ester. The steric bulk of the pinanediol group also offers significant protection to the boronic acid moiety, rendering the resulting esters generally stable to chromatography and handling.[1]

  • Diisopropyl Tartrate (DIPT): As a C₂-symmetric chiral auxiliary, DIPT is widely used in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation. Boronic esters derived from DIPT are also valuable intermediates, though they can exhibit different reactivity and stability profiles compared to their pinanediol counterparts. A comparative study has shown that pinanediol boronic esters are generally more thermodynamically stable than DIPT esters.[1]

The following sections will illuminate how these structural differences manifest in their respective spectroscopic signatures.

Spectroscopic Characterization: A Multi-faceted Approach

A comprehensive understanding of a molecule's structure requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. For boronic esters, ¹H, ¹³C, and ¹¹B NMR experiments are all essential.

¹¹B NMR spectroscopy provides direct information about the electronic environment and hybridization state of the boron atom. This is crucial for confirming the formation of the boronic ester and for studying its interactions.

  • Key Principles: The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number of the boron atom.

    • Trigonal (sp²-hybridized) Boron: Found in boronic acids and their esters, typically resonates in the downfield region, broadly around δ 20-35 ppm .

    • Tetrahedral (sp³-hybridized) Boron: Found in boronate complexes (formed by coordination with a Lewis base, such as an amine or hydroxide), resonates in the more upfield region, typically around δ 2-15 ppm .

This clear distinction allows for the straightforward monitoring of reactions at the boron center.

¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the organic scaffold.

  • ¹H NMR Analysis:

    • Pinanediol Moiety: The protons of the rigid pinanediol group give rise to a series of complex multiplets in the aliphatic region (typically δ 0.8-2.5 ppm). The specific chemical shifts and coupling constants are highly diagnostic of the stereochemistry.

    • Amino Acid Backbone: The protons of the phenylalanine residue will appear in their characteristic regions, with the benzylic protons (CH₂) typically around δ 2.8-3.2 ppm and the α-proton (CH) chemical shift being sensitive to the neighboring substituents.

    • Boc Protecting Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group will be observed around δ 1.4 ppm.

  • ¹³C NMR Analysis:

    • Carbon-Boron Coupling: The carbon atom directly attached to the boron (C-B) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation of the ¹¹B nucleus.

    • Pinanediol and DIPT Carbons: The carbon signals of the chiral auxiliary provide a fingerprint region for confirming its presence and integrity.

    • Boc Carbonyl: The carbonyl carbon of the Boc group is typically observed around δ 155 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

  • Key Vibrational Bands:

    • B-O Stretch: A strong and characteristic band for the boron-oxygen bond in boronic esters is typically observed in the region of 1300-1400 cm⁻¹ .[2]

    • N-H Stretch: For the hydrochloride salt, a broad absorption corresponding to the ammonium (N⁺-H) stretch will be present in the range of 2500-3000 cm⁻¹. For the N-Boc protected derivative, a sharper N-H stretch will be observed around 3300-3400 cm⁻¹.

    • C=O Stretch (Boc group): A strong absorption for the carbonyl group of the Boc protecting group will be present around 1680-1700 cm⁻¹ .

    • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

  • Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of polar and often non-volatile molecules, typically yielding the protonated molecule [M+H]⁺.

  • Fragmentation: The fragmentation patterns can be complex but often involve the loss of the protecting groups (Boc) and cleavage of the bonds around the chiral centers, providing further structural confirmation. It is important to note that boronic acids can sometimes form trimeric anhydrides (boroxines), which can complicate mass spectra.[3] Derivatization to the ester form, as in the title compounds, generally minimizes this issue.

Comparative Spectroscopic Data

To illustrate the principles discussed above, the following tables summarize the expected spectroscopic data for N-Boc-(R)-BoroPhe-(+)-pinanediol and its hypothetical N-Boc-(R)-phenylalanine diisopropyl tartrate boronic ester analog. This data is compiled based on typical values for these structural motifs found in the literature.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Assignment N-Boc-(R)-BoroPhe-(+)-pinanediol (Expected δ, ppm) N-Boc-(R)-Phe-DIPT Boronic Ester (Expected δ, ppm) Rationale for Differences
Phenyl (Ar-H)7.15-7.30 (m, 5H)7.15-7.30 (m, 5H)Phenyl group environment is similar in both molecules.
NH (Boc)~5.0 (br s, 1H)~5.1 (br s, 1H)Amide proton, chemical shift can be variable.
CH (α-amino)~4.3 (m, 1H)~4.5 (m, 1H)The electronic environment around the chiral center is influenced by the different diol esters.
CH₂ (benzyl)2.8-3.2 (m, 2H)2.8-3.2 (m, 2H)Benzylic protons are distant from the chiral auxiliary.
Pinanediol Protons0.8-2.4 (complex m)-Characteristic complex multiplet pattern for the rigid bicyclic system.
DIPT CH-~5.1 (d, 2H)Methine protons of the tartrate backbone.
DIPT CH(CH₃)₂-~5.0 (septet, 2H)Isopropyl methine protons.
Boc (CH₃)₃~1.4 (s, 9H)~1.4 (s, 9H)tert-Butyl group is distant from the chiral auxiliary.
Pinanediol CH₃~0.8, ~1.2, ~1.3 (s, 3H each)-Distinct singlets for the three methyl groups of the pinane skeleton.
DIPT CH(CH₃)₂-~1.2 (d, 12H)Diastereotopic methyl groups of the isopropyl esters.

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

Assignment N-Boc-(R)-BoroPhe-(+)-pinanediol (Expected δ, ppm) N-Boc-(R)-Phe-DIPT Boronic Ester (Expected δ, ppm) Rationale for Differences
Phenyl (Ar-C)126-138126-138Phenyl group environment is similar.
C=O (Boc)~155~155Carbonyl of the Boc group is distant from the chiral auxiliary.
C(CH₃)₃ (Boc)~80~80Quaternary carbon of the Boc group.
CH (α-amino)~54~56Chemical shift is sensitive to the nature of the boronic ester.
CH₂ (benzyl)~39~39Benzylic carbon is distant from the chiral auxiliary.
Pinanediol Carbons24-86-A series of signals characteristic of the pinane skeleton.
DIPT C=O-~170Ester carbonyls of the tartrate.
DIPT CH-O-~78Carbons of the tartrate backbone bonded to oxygen.
DIPT CH(CH₃)₂-~70Isopropyl methine carbons.
C-BBroad or unobservedBroad or unobservedQuadrupolar relaxation of boron.
Boc CH₃~28~28Methyl carbons of the Boc group.
Pinanediol CH₃~24, ~27, ~28-Methyl carbons of the pinane skeleton.
DIPT CH(CH₃)₂-~22Isopropyl methyl carbons.

Table 3: Comparative ¹¹B, IR, and MS Data

Technique N-Boc-(R)-BoroPhe-(+)-pinanediol N-Boc-(R)-Phe-DIPT Boronic Ester Comments
¹¹B NMR δ ~30-34 ppm (broad singlet)δ ~28-32 ppm (broad singlet)Both are trigonal (sp²) boronic esters, hence similar chemical shifts.
IR (cm⁻¹) ~3350 (N-H), ~1690 (C=O, Boc), ~1350 (B-O)~3350 (N-H), ~1740 (C=O, ester), ~1690 (C=O, Boc), ~1340 (B-O)The DIPT derivative will show an additional strong C=O stretch from the tartrate ester groups at a higher wavenumber.
MS (ESI+) m/z = [M+H]⁺m/z = [M+H]⁺The molecular ion peak will differ based on the mass of the chiral auxiliary. Fragmentation patterns will also be distinct.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of these chiral boronic esters.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the boronic ester derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for these compounds.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 500 MHz spectrometer: 16-32 scans, spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: several hundred to a few thousand scans (due to the low natural abundance of ¹³C), spectral width of 240 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Typical parameters: several hundred scans, spectral width of 200 ppm.

    • Use a boron-free probe or a quartz NMR tube if high precision is required.

    • Reference the spectrum externally to a standard such as BF₃·OEt₂ (δ = 0 ppm).

Protocol 2: IR Spectroscopy
  • Sample Preparation (Thin Film/Neat):

    • If the sample is an oil or low-melting solid, a thin film can be prepared.

    • Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin, uniform film.

  • Sample Preparation (KBr Pellet - for solids):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Solution):

    • Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂, CHCl₃).

    • Transfer the solution to a liquid IR cell.

    • Acquire a background spectrum of the pure solvent first for subtraction.

  • Data Acquisition:

    • Place the prepared sample in the IR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion and control fragmentation.

Visualizing the Workflow

The logical flow of a comprehensive spectroscopic analysis can be visualized as follows:

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Other_Spectroscopy Other Spectroscopic Methods H1_NMR ¹H NMR C13_NMR ¹³C NMR Data_Analysis Comprehensive Data Analysis & Structural Elucidation H1_NMR->Data_Analysis B11_NMR ¹¹B NMR C13_NMR->Data_Analysis B11_NMR->Data_Analysis IR IR Spectroscopy MS Mass Spectrometry IR->Data_Analysis MS->Data_Analysis Sample Chiral Boronic Ester Derivative Sample->H1_NMR Sample->C13_NMR Sample->B11_NMR Sample->IR Sample->MS Comparison Comparison with Alternative Chiral Auxiliary Derivative Data_Analysis->Comparison

Caption: Workflow for the comprehensive spectroscopic characterization of chiral boronic esters.

Conclusion

The rigorous characterization of chiral boronic esters like this compound derivatives is fundamental to their successful application in research and development. A multi-technique spectroscopic approach, combining the detailed structural insights from ¹H, ¹³C, and ¹¹B NMR with the functional group information from IR and molecular weight confirmation from MS, is essential for unambiguous structure elucidation and purity assessment.

By comparing the spectral data of a pinanediol-derived boronic ester with that of an alternative, such as a DIPT-derived ester, researchers can gain a deeper appreciation for how the choice of chiral auxiliary influences the molecule's properties, which is reflected in their distinct spectroscopic signatures. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently characterize these important chiral building blocks.

References

  • Bull, S. D., et al. (2007). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 2(11), 2834-2840. Available at: [Link]

  • Takahashi, J. M., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 4(1), 135-142. Available at: [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Video]. YouTube. Available at: [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Chem 115 Lab Manual. Available at: [Link]

  • Wang, R., & Li, G. (2010). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 21(11), 1835–1842. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hu, N., et al. (2015). Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. Journal of the American Chemical Society, 137(21), 6746–6749. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of biologically active boron-containing compounds. Chemical Society Reviews, 35(3), 269-279. Available at: [Link]

  • Beenen, M. A., & Ellman, J. A. (2014). Asymmetric synthesis of protected α-amino boronic acid derivatives with an air- and moisture-stable Cu(II) catalyst. Journal of the American Chemical Society, 136(17), 6258–6261. Available at: [Link]

  • Gajda, M., et al. (2016). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 6(81), 77894-77903. Available at: [Link]

  • Singaram, B., et al. (2004). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Journal of Organic Chemistry, 69(25), 8799-8805. Available at: [Link]

  • Jackson, G. P., & Coates, J. (2009). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. European Journal of Mass Spectrometry, 15(3), 335-342. Available at: [Link]

  • Reddy, P. V., et al. (2011). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 3(12), 2853-2858. Available at: [Link]

  • Wenzel, T. J. (2018). Chirality And Nmr. Bates College. Available at: [Link]

  • PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR, 13C NM Mass Spectra. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Complete assignments of1H and13C NMR resonances of oleanolic acid, 18?-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved January 13, 2026, from [Link]

  • Asher, S. A., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(22), 5565–5572. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 13, 2026, from [Link]

Sources

Comparative study of different palladium catalysts for Suzuki reactions with (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yields, times, and selectivity.[1] This guide provides an in-depth comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of (R)-BOROPHE-(+)-PINANEDIOL-HCL, a chiral boronic ester, with aryl halides. This document is designed to assist researchers in selecting the optimal catalytic system for their specific synthetic needs by providing supporting experimental data and detailed protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide in the presence of a base.[2] The catalytic cycle, as illustrated below, is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The catalytically active species is a Pd(0) complex which is typically generated in situ from a more stable Pd(II) precatalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR')2 R-B(OR')2 R-B(OR')2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The nature of the ligands (L) on the palladium center plays a crucial role in the efficiency of each step, influencing catalyst stability, activity, and selectivity. For sterically hindered and chiral substrates such as this compound, the choice of ligand and palladium precatalyst is paramount to achieving high yields and preserving stereochemical integrity.[4][5]

Performance Comparison of Palladium Catalysts

While direct comparative studies on this compound are limited, we can infer the relative performance of common palladium catalysts by examining data from reactions with structurally similar and challenging boronic esters.

Catalyst SystemKey FeaturesPerformance Insights with Similar SubstratesTypical Catalyst Loading (mol%)
Pd(PPh₃)₄ Air-sensitive, requires careful handling. Often used in traditional Suzuki couplings.[6]Can be effective but may require higher temperatures and longer reaction times, especially with sterically hindered substrates.[7] May lead to lower yields with challenging aryl chlorides.[6]1-5
PdCl₂(dppf) Air-stable and robust catalyst. The dppf ligand's wide bite angle is beneficial for reductive elimination.[8]Generally shows good to excellent yields with a variety of boronic acids and esters, including pinacol esters.[8][9] Effective for coupling with heteroaryl chlorides.[10]1-5
Buchwald Palladacycles (e.g., XPhos Pd G3) Air- and moisture-stable precatalysts. Bulky, electron-rich biarylphosphine ligands enhance catalytic activity for challenging substrates.Highly effective for coupling unstable and sterically hindered boronic acids, often at room temperature with short reaction times.[11][12] Excellent for reactions requiring high stereoretention.[5]0.5-2
PEPPSI™ Catalysts (e.g., PEPPSI™-IPr) Air- and moisture-stable N-heterocyclic carbene (NHC) precatalysts. Highly active and show broad functional group tolerance.[13]Demonstrate high reactivity in the coupling of various esters and amides.[14][15] Effective for challenging substrates, including sterically hindered ones.[14]1-3

Note: The data presented is compiled from various sources with differing reaction conditions. This information should serve as a qualitative guide rather than a direct quantitative comparison.

In-Depth Catalyst Analysis

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

This classical catalyst is often a starting point for Suzuki reactions due to its commercial availability. However, its sensitivity to air and the potential for ligand dissociation can lead to the formation of less active palladium black. For sterically demanding substrates like those derived from pinanediol, higher catalyst loadings and elevated temperatures may be necessary to achieve reasonable conversion, which can sometimes compromise the stereochemical integrity of chiral centers.[7]

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

PdCl₂(dppf) is a versatile and widely used precatalyst known for its stability and broad applicability.[8] The ferrocene-based dppf ligand possesses a large bite angle, which is thought to facilitate the reductive elimination step, leading to higher yields and faster reaction rates in many cases. It has demonstrated good performance in couplings involving pinacol boronic esters and is often a reliable choice for a range of aryl and heteroaryl halides.[8][9]

Buchwald Palladacycles

Developed by the Buchwald group, these precatalysts, in combination with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), have revolutionized Suzuki-Miyaura couplings, particularly for challenging substrates. The ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition of aryl chlorides.[16] These systems are particularly advantageous for reactions with sterically hindered boronic esters and for those requiring the preservation of stereochemistry, often allowing for reactions to proceed at lower temperatures.[5][11]

PEPPSI™ Catalysts

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a class of air- and moisture-stable Pd-NHC (N-Heterocyclic Carbene) precatalysts.[13] The strong σ-donating ability of the NHC ligand leads to highly active and stable catalysts. They have shown excellent performance in the cross-coupling of a wide array of substrates, including those that are sterically demanding or electronically deactivated.[14] Their robustness and high activity make them an attractive option for complex syntheses in drug discovery.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a pinanediol boronic ester, which can be adapted for specific substrates and catalysts.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, This compound, and Base in a flask. Degas Degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen). Reagents->Degas Solvent Add degassed solvent(s). Degas->Solvent Catalyst Add Palladium Catalyst under inert atmosphere. Solvent->Catalyst Heat Heat the reaction mixture to the desired temperature with stirring. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Upon completion Quench Quench the reaction (e.g., with water or sat. NH₄Cl). Cool->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄). Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

General Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the appropriate degassed solvent or solvent mixture (e.g., dioxane/water, THF/water, or toluene) via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.5-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Conclusion

The selection of an appropriate palladium catalyst is a decisive factor for the success of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and chiral this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts such as PdCl₂(dppf) , Buchwald palladacycles , and PEPPSI™ catalysts often provide superior performance in terms of yield, reaction time, and functional group tolerance, especially with challenging substrates. For reactions where stereochemical integrity is crucial, the use of Buchwald ligands and their corresponding palladacycles is highly recommended. Researchers are encouraged to screen a selection of these catalysts and reaction conditions to identify the optimal system for their specific synthetic transformation.

References

  • Shi, S., Lei, P., & Szostak, M. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C-O Cleavage. Research With Rutgers. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • ResearchGate. (n.d.). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura Coupling Reactions Catalyzed by Chiral Palladium Nanoparticles at Room Temperature. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Rivas, F., & Tovar, F. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 572-579. [Link]

  • Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 435-441. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of organic chemistry, 73(9), 3491-4. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active and Efficient Catalyst System for the Suzuki−Miyaura Cross-Coupling Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078–15083. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vantourout, J. C., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic letters, 23(23), 9033-9037. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]

  • Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(48), 17109-11. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-73. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Habashneh, A. Y., Dakhil, O. O., Zein, A., & Georganopoulou, D. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23), 4296-4306. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]

  • Wu, T.-R., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Organic & Biomolecular Chemistry, 18(20), 3845-3852. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... [Link]

  • Reddit. (2013). Stereochemistry after a Suzuki reaction?[Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Research with New Jersey. (2018). Pd-PEPPSI: Water-Assisted Suzuki−Miyaura Cross-Coupling of Aryl Esters at Room Temperature using a Practical Palladium-NHC (NHC=N-Heterocyclic Carbene) Precatalyst. [Link]

  • Semantic Scholar. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Rivas, F., & Tovar, F. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(6), 335-343. [Link]

  • Dreher, S. D., et al. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 10(1), 113-6. [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination: A Comparative Analysis Featuring (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_and_audience>

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of enantiomeric excess (ee) is a cornerstone of modern chemical and pharmaceutical research. The differential pharmacological effects of enantiomers mandate rigorous stereochemical control and precise quantification. This guide provides an in-depth comparison of prevalent analytical techniques for ee determination, with a special focus on the use of chiral derivatizing agents (CDAs) for Nuclear Magnetic Resonance (NMR) spectroscopy, exemplified by (R)-BOROPHE-(+)-PINANEDIOL-HCL. We will explore the underlying principles, deliver field-proven protocols, and objectively compare this method with established chromatographic and alternative spectroscopic techniques to guide your selection of the most appropriate method.

The Principle of Chiral Derivatization for NMR Analysis

Enantiomers, by definition, are indistinguishable in an achiral environment, yielding identical NMR spectra. The core strategy of using a chiral derivatizing agent is to convert a mixture of enantiomers into a mixture of diastereomers.[1][2] These newly formed diastereomers have distinct physical and chemical properties, resulting in separable, unique signals in a standard (achiral) NMR experiment.[1][2]

The enantiomerically pure CDA, such as this compound, reacts with the chiral analyte (e.g., an amine, alcohol, or other nucleophile) through a covalent bond. This reaction creates two new diastereomeric molecules. The ratio of these diastereomers, which can be determined by integrating their distinct signals in the ¹H, ¹³C, ¹⁹F, or ³¹P NMR spectrum, directly reflects the enantiomeric ratio of the original analyte.[1][3]

For a CDA-based method to be trustworthy, several criteria are non-negotiable:

  • Reaction Stoichiometry: The derivatization reaction must proceed to completion to ensure that the measured diastereomeric ratio is a true representation of the initial enantiomeric ratio.

  • Absence of Kinetic Resolution: The CDA must react at an identical rate with both enantiomers of the analyte.[1] Any preferential reaction would lead to an inaccurate ee value.

  • Sufficient Signal Resolution (Δδ): The resulting diastereomers must produce NMR signals that are baseline-resolved for accurate integration.[1] This chemical shift non-equivalence (Δδ) is the key to quantification.

Focus Method: this compound

This compound is a chiral boronic acid derivative that can serve as an effective CDA, particularly for chiral amines. The electrophilic boron center reacts with the nucleophilic amine of the analyte. The rigid pinanediol framework and the chiral center of the "BoroPhe" moiety create a distinct chemical environment for each diastereomer, often leading to significant chemical shift differences in the resulting NMR spectrum.

Experimental Workflow & Protocol

The following protocol provides a generalized procedure. Note: Optimization for specific analytes is always recommended.

Materials:

  • This compound (≥97% purity)

  • Analyte of unknown enantiomeric excess

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • High-quality 5 mm NMR tubes

  • Microsyringe or calibrated pipette

Protocol:

  • Preparation: In a clean, dry vial, dissolve ~5-10 mg of the chiral analyte in 0.6 mL of anhydrous deuterated solvent.

  • Internal Standard (Optional but Recommended): Add a suitable internal standard with a known concentration and a signal in a clear region of the spectrum.

  • Initial Spectrum: Acquire a preliminary ¹H NMR spectrum of the analyte to identify key proton signals.

  • Derivatization: To the NMR tube containing the analyte solution, add 1.0 to 1.1 equivalents of this compound. Causality Note: A slight excess of the CDA helps to drive the reaction to completion, but a large excess should be avoided as it can complicate the spectrum.

  • Reaction: Gently agitate the tube to ensure thorough mixing. The reaction is typically rapid and occurs at room temperature. Allow the reaction to proceed for 5-10 minutes.

  • NMR Acquisition: Acquire the final ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery, which is crucial for accurate signal integration.

  • Data Analysis: a. Identify the newly formed, well-resolved diastereomeric signals. b. Carefully integrate the corresponding peaks for each diastereomer (let's call the integrals I₁ and I₂). c. Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100 .

Workflow Diagram

G cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis Analysis Analyte Chiral Analyte (~5-10 mg) Mix Dissolve in NMR Tube Analyte->Mix Solvent Anhydrous CDCl3 (~0.6 mL) Solvent->Mix CDA This compound (1.0-1.1 eq) Add_CDA Add_CDA Mix->Add_CDA Add CDA Reaction Formation of Diastereomers Add_CDA->Reaction Mix & React (5-10 min) NMR Acquire 1H NMR Spectrum Reaction->NMR Integrate Integrate Diastereomeric Signals (I1, I2) NMR->Integrate Calculate Calculate ee% = |(I1-I2)/(I1+I2)| * 100 Integrate->Calculate

Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA) and NMR.

Comparative Analysis of ee Determination Methods

While the CDA-NMR method is powerful, it is essential to understand its performance in the context of other widely used techniques. The choice of method depends on factors like the analyte's properties, required sensitivity, and available instrumentation.[4][5][6]

Method 2: Chiral Chromatography (HPLC & GC)

Chiral chromatography is often considered the gold standard for its high accuracy and resolving power.[4][7]

  • Principle: Enantiomers are physically separated by passing them through a column containing a chiral stationary phase (CSP). Differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[4]

  • Advantages:

    • High Accuracy & Sensitivity: Capable of detecting minor enantiomers at very low levels (often <0.1%).[6]

    • Direct Analysis: No chemical derivatization is required, eliminating concerns about kinetic resolution.

    • Broad Applicability: A wide variety of chiral columns are available for different classes of compounds.

  • Limitations:

    • Method Development: Finding the right column and mobile phase can be time-consuming and expensive.[8]

    • Sample Volatility (for GC): Chiral GC is limited to analytes that are volatile and thermally stable.[7][9]

    • Throughput: Analysis times can be longer compared to NMR, which can be a bottleneck in high-throughput screening.[8][10]

Method 3: NMR with Chiral Solvating Agents (CSAs)

This is another NMR-based method that avoids covalent bond formation.

  • Principle: A chiral solvating agent forms weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers.[3][11][12] These interactions are often based on hydrogen bonding or π-π stacking. The rapid exchange between the free and complexed states results in averaged, but distinct, NMR signals for the two enantiomers.

  • Advantages:

    • Non-Destructive: The sample can be recovered as the interaction is reversible.

    • Simplicity: The procedure involves simply mixing the analyte and the CSA in an NMR tube.[6]

  • Limitations:

    • Smaller Δδ: The induced chemical shift differences are often smaller than with CDAs, which can make integration challenging.

    • Concentration Dependent: The degree of signal separation can be highly dependent on the concentrations of both the analyte and the CSA.

    • Limited Scope: The interactions are specific, and a suitable CSA may not be available for all analyte types.

Performance Comparison Summary
ParameterNMR with CDA (e.g., BOROPHE)Chiral HPLCChiral GCNMR with CSA
Principle Covalent diastereomer formationDifferential partitioning on a CSPDifferential partitioning on a CSPNon-covalent diastereomeric complexation
Sample Prep Chemical reaction in NMR tubeDilution in mobile phaseDilution/derivatization for volatilitySimple mixing in NMR tube
Analysis Time ~5-15 min/sample~15-30 min/sample[6]~20-40 min/sample[6]~5-15 min/sample
Destructive? YesNo (can be preparative)YesNo
Key Advantage Rapid, no specialized column neededHigh accuracy, broad applicabilityExcellent resolution for volatilesSimple, non-destructive
Key Limitation Potential for kinetic resolution; requires reactive functional groupMethod development time & costRequires volatile/thermally stable analyteSmaller signal separation, concentration effects
Typical LOD ~1-5% for minor enantiomer<0.1% for minor enantiomer<0.1% for minor enantiomer~1-5% for minor enantiomer

Choosing the Right Method: An Expert's Perspective

The decision of which method to employ is a balance of technical requirements and practical constraints.

G Start Start: Need to Determine ee Q_Volatile Is the analyte volatile & thermally stable? Start->Q_Volatile Q_High_Accuracy Is high accuracy (ee > 99.5%) a critical requirement? Q_Volatile->Q_High_Accuracy No Use_GC Use Chiral GC Q_Volatile->Use_GC Yes Q_Functional_Group Does analyte have a reactive functional group (e.g., -NH2, -OH)? Q_High_Accuracy->Q_Functional_Group No Use_HPLC Use Chiral HPLC Q_High_Accuracy->Use_HPLC Yes Use_CDA Use NMR with CDA (e.g., BOROPHE) Q_Functional_Group->Use_CDA Yes Use_CSA Consider NMR with CSA Q_Functional_Group->Use_CSA No Use_CSA->Use_HPLC If unsuccessful

Sources

A Comparative Guide to the Biological Activity Assessment of (R)-BoroPhe-(+)-Pinanediol HCl and Related Boronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of (R)-BoroPhe-(+)-Pinanediol HCl, a specialized α-aminoboronic acid derivative. We will delve into the mechanistic underpinnings of this compound class, present a comparative landscape with relevant alternatives, and provide detailed, field-proven protocols for robust in vitro and cell-based evaluation.

Mechanistic Framework and Compound Overview

(R)-BoroPhe-(+)-Pinanediol HCl belongs to a class of compounds known as peptidyl boronic acids. These molecules are powerful mimics of the transition state of peptide bond hydrolysis, making them potent inhibitors of serine and threonine proteases.[1] The key to their activity lies in the electrophilic boron atom.

  • (R)-BoroPhe: This core structure is an analogue of the amino acid Phenylalanine, where the carboxylic acid is replaced by a boronic acid (-B(OH)₂). This structure guides the molecule to the active sites of proteases that recognize and cleave after phenylalanine residues.

  • Boronic Acid Moiety: The boron atom forms a stable, reversible covalent bond with the hydroxyl group of the catalytic serine or threonine residue in the enzyme's active site.[2][3] This interaction effectively blocks the enzyme's proteolytic function.

  • (+)-Pinanediol Group: This chiral auxiliary serves two primary purposes. First, it acts as a protecting group, enhancing the compound's stability and facilitating stereoselective synthesis.[4][5] Second, it can render the compound a "pro-drug," which may be hydrolyzed in situ to release the active boronic acid.[4]

  • HCl Salt: The hydrochloride salt of the primary amine increases the compound's aqueous solubility, which is critical for biological assays.

The primary hypothesized target for a compound like (R)-BoroPhe-(+)-Pinanediol HCl is the 26S proteasome , a multi-catalytic protease complex essential for protein degradation and cellular homeostasis.[6] Inhibition of the proteasome, particularly its chymotrypsin-like activity, leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, a mechanism exploited in cancer therapy.[7][8][9]

G cluster_1 Boronic Acid Inhibitor cluster_2 Result Ser_OH Serine/Threonine (Catalytic Residue) His Histidine Ser_OH->His Inhibited_Complex Inhibited Tetrahedral Complex (Enzyme Inactivated) BoroPhe (R)-BoroPhe-(+)-Pinanediol BoroPhe->Ser_OH Reversible Covalent Bond Formation

Figure 2: High-level workflow for assessing biological activity.

Protocol 1: In Vitro Proteasome Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the chymotrypsin-like activity of the 20S proteasome.

Rationale: This biochemical assay directly measures the compound's ability to inhibit its purified target enzyme, isolated from other cellular factors. We use a fluorogenic substrate, Suc-LLVY-AMC, which upon cleavage by the proteasome, releases the highly fluorescent AMC molecule. [6]The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Purified Human 20S Proteasome

  • Proteasome Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS, pH 7.5)

  • Fluorogenic Substrate: Suc-LLVY-AMC (stock in DMSO)

  • Test Compounds: (R)-BoroPhe-(+)-Pinanediol HCl, Bortezomib, MG-132, Phenylboronic Acid (stocks in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em ~350-360/440-460 nm) [6][10] Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in DMSO. Then, dilute these stocks into the Assay Buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add 50 µL of the diluted compounds to their respective wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" (buffer only) controls.

  • Enzyme Addition: Dilute the 20S proteasome in cold Assay Buffer to a working concentration (e.g., 2 nM). Add 25 µL of the diluted enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the proteasome before the substrate is introduced.

  • Substrate Addition: Prepare the Suc-LLVY-AMC substrate in Assay Buffer to a working concentration (e.g., 20 µM). Add 25 µL to all wells to initiate the reaction. The total volume is now 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 2 minutes for 30-60 minutes. [6]7. Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data Table:

CompoundIC50 (nM)
(R)-BoroPhe-(+)-Pinanediol HClExperimental Value
Bortezomib1.5 ± 0.3
MG-1324.2 ± 0.9
Phenylboronic Acid> 100,000

Protocol 2: Cell-Based Apoptosis Assay

Objective: To quantify the induction of apoptosis in a relevant cancer cell line following treatment with the test compounds.

Rationale: Since proteasome inhibition is known to induce programmed cell death, confirming this downstream effect is a critical validation step. [11]The Annexin V/Propidium Iodide (PI) assay is a gold standard for this purpose. [12]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane where it is bound by fluorescently-labeled Annexin V. [13]In late apoptosis or necrosis, the membrane becomes permeable, allowing the DNA-intercalating dye PI to enter the cell. [12]This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. [14] Materials:

  • Human Multiple Myeloma cell line (e.g., RPMI-8226)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in kit)

  • Flow Cytometer

Step-by-Step Methodology:

  • Cell Plating: Seed RPMI-8226 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere or stabilize for 24 hours.

  • Compound Treatment: Treat the cells with each compound at various concentrations (e.g., 1x, 5x, and 10x their biochemical IC50) for a set period (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [14]6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Set up quadrants based on unstained and single-stained controls.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)

    • Compare the percentage of total apoptotic cells (early + late) across different treatments.

Expected Downstream Pathway:

G A BoroPhe Compound Inhibits Proteasome B Accumulation of Ubiquitinated Proteins (e.g., IκB, p53, Bax) A->B C Inhibition of NF-κB Pathway B->C IκB not degraded D Activation of Caspase Cascade (Caspase-8, -9, -3) B->D Pro-apoptotic factors stabilized E Induction of Apoptosis C->E Survival signals decreased D->E Execution phase

Figure 3: Simplified signaling pathway from proteasome inhibition to apoptosis.

Data Interpretation and Scientific Integrity

  • IC50 vs. GI50: It is common for the cellular potency (GI50, from a viability assay) to be higher than the biochemical IC50. This discrepancy can be due to factors like cell membrane permeability, compound efflux, or off-target effects. The pinanediol ester, in particular, may need to be hydrolyzed to its active form, a process whose efficiency can vary in cellular environments.

  • Controls are Paramount: The inclusion of both a potent, well-characterized positive control (Bortezomib) and a mechanistically relevant negative control (Phenylboronic Acid) is non-negotiable. This self-validating system ensures that the observed activity is specific and not an artifact.

  • Mechanism Confirmation: A dose-dependent increase in apoptosis that correlates with the compound's IC50 and cytotoxicity provides strong evidence for an on-target mechanism of action. Discrepancies may suggest alternative cell death pathways or off-target activities that warrant further investigation.

By following this structured, comparative approach, researchers can generate a robust and reliable dataset to accurately assess the biological activity of (R)-BoroPhe-(+)-Pinanediol HCl, paving the way for further drug development efforts.

References

  • Hall, J., et al. (2015). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research. Available at: [Link]

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  • Yang, H., et al. (2011). Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells. BMC Cancer. Available at: [Link]

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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

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  • El-Halfawy, O. M., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Williams, S. A., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, X., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of α-amino pinanediol boronic ester (5). Available at: [Link]

  • Li, Y., et al. (2015). Synthesis of biologically active boron-containing compounds. RSC Advances. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Landscape of Enzymatic Inhibition by (R)-Borophenylalanine-(+)-pinanediol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of inhibitor classes, boronic acid derivatives have emerged as a particularly compelling scaffold, most notably for their potent, reversible covalent inhibition of serine proteases. This guide provides an in-depth technical comparison of (R)-borophenylalanine-(+)-pinanediol hydrochloride (H-Phe(B(pin))-OH·HCl) analogs, offering insights into their mechanism of action, kinetic profiles, and their standing against alternative inhibitors.

The Rise of Boronic Acids in Enzyme Inhibition

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have garnered significant attention in medicinal chemistry. Their unique ability to form a stable, yet reversible, covalent bond with the catalytic serine residue in the active site of serine proteases makes them powerful transition-state analog inhibitors.[1][2][3][4] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent inhibition.[1]

The versatility of the boronic acid scaffold allows for the incorporation of various side chains, enabling the design of inhibitors with high specificity for target enzymes. Furthermore, the use of protecting groups, such as pinanediol, not only facilitates synthesis and purification but can also influence the compound's stability and pharmacokinetic properties.[5][6]

Mechanism of Action: A Covalent Dance

The inhibitory prowess of boronic acid analogs against serine proteases lies in their intricate interaction with the enzyme's catalytic triad (typically composed of serine, histidine, and aspartate). The boron atom, with its empty p-orbital, acts as a potent electrophile.

Caption: Proposed mechanism of serine protease inhibition by (R)-borophenylalanine analogs.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Ser-OH Serine (Ser-OH) BoroPhe (R)-Borophenylalanine (Trigonal Boronic Acid) Ser-OH->BoroPhe Nucleophilic attack His-N Histidine (His-N) His-N->Ser-OH Proton abstraction Asp-COO Aspartate (Asp-COO⁻) BoroPhe->Ser-OH Initial non-covalent binding (E-I complex) Tetrahedral_Intermediate Tetrahedral Intermediate (Covalent E-I* complex) BoroPhe->Tetrahedral_Intermediate Forms Tetrahedral_Intermediate->BoroPhe Reversible dissociation

The catalytic serine's hydroxyl group launches a nucleophilic attack on the boron atom of the inhibitor. This is facilitated by the active site histidine, which acts as a general base, abstracting a proton from the serine hydroxyl. The result is the formation of a tetrahedral boronate species, a stable adduct that effectively locks the enzyme in an inactive state.[3] This process is typically characterized by a biphasic, slow-binding inhibition mechanism, involving a rapid initial binding followed by a slower isomerization to the final, more stable enzyme-inhibitor complex.[3]

The Role of the (+)-Pinanediol Protecting Group

The synthesis of chiral α-aminoboronic acids often employs chiral diols as auxiliaries to control stereochemistry. (+)-Pinanediol is a commonly used chiral auxiliary for the stereoselective synthesis of (R)-α-aminoboronic acid esters.[5] The resulting pinanediol ester protects the boronic acid moiety, enhancing its stability and facilitating handling during synthesis and purification.[6]

While some studies have shown that boronic acid pinacol esters (a similar protecting group) can exhibit inhibitory activity, the bulky pinanediol group may sterically hinder the optimal binding of the inhibitor to the enzyme's active site.[5] Therefore, in many biological assays, the pinanediol group is either intentionally cleaved prior to use or is presumed to hydrolyze in situ to yield the active, free boronic acid. The deprotection is often achieved through transesterification or under acidic conditions.[7]

Comparative Kinetic Analysis: (R)-Borophenylalanine Analogs vs. Other Serine Protease Inhibitors

InhibitorTarget EnzymeInhibition Constant (K_i)Inhibition TypeReference(s)
Peptidyl Boronic Acids
Bz-Phe-boroLeu20S Proteasome~3 µMCompetitive
Cbz-Leu-Leu-boroLeu pinacol ester20S Proteasome~0.3 µMCompetitive
(d)-boroAla derivative (Compound 2)NG PBP30.43 µMCompetitive
Arylboronic AcidsChymotrypsinpH-dependentCompetitive
Other Serine Protease Inhibitors
N-Alkyl Glycine NHS Carbamate (NAP849)Chymotrypsink_inact/K_i = 1.28 x 10^6 M^-1 min^-1Irreversible
Bortezomib (Dipeptide boronic acid)26S Proteasome0.6 nMReversible

Note: The inhibitory constants (K_i) are highly dependent on the specific enzyme, substrate, and assay conditions. This table is intended for comparative purposes only.

The data highlight the potent inhibition of serine proteases by peptidyl boronic acids, with K_i values often in the micromolar to nanomolar range. The competitive nature of the inhibition is a common feature, consistent with their mechanism of action as transition-state analogs.[1]

Experimental Protocol: Kinetic Characterization of Reversible Enzyme Inhibitors

A robust kinetic analysis is crucial for determining the potency and mechanism of action of any enzyme inhibitor. The following is a generalized protocol for the kinetic characterization of a reversible inhibitor, such as a (R)-borophenylalanine analog.

Caption: A generalized workflow for the kinetic analysis of a reversible enzyme inhibitor.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare stock solutions: - Enzyme - Substrate - Inhibitor - Assay Buffer B Perform initial velocity measurements at varying substrate concentrations (fixed low inhibitor concentration) A->B C Repeat initial velocity measurements at multiple fixed inhibitor concentrations B->C D Plot initial velocity vs. substrate concentration (Michaelis-Menten plot) C->D E Generate double-reciprocal plot (Lineweaver-Burk plot) D->E F Determine kinetic parameters: - Vmax - Km - Ki E->F G Identify mechanism of inhibition (Competitive, Non-competitive, etc.) F->G

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare concentrated stock solutions of the enzyme, substrate, and the (R)-borophenylalanine analog inhibitor in an appropriate buffer. The buffer should be chosen to maintain a stable pH and mimic physiological conditions.

    • If starting with the pinanediol-protected form, consider a pre-incubation step under mildly acidic conditions to facilitate the removal of the protecting group, or perform control experiments to assess the activity of the protected form.

  • Enzyme Activity Assay:

    • The choice of assay depends on the specific enzyme and substrate. Chromogenic or fluorogenic substrates are commonly used as they provide a continuous readout of product formation.

    • In a multi-well plate, add the assay buffer, varying concentrations of the substrate, and a fixed, low concentration of the inhibitor.

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance or fluorescence over time using a plate reader. The initial linear portion of the progress curve represents the initial velocity (v₀).

  • Determination of Inhibition Type and K_i:

    • Repeat the enzyme activity assay with several different fixed concentrations of the inhibitor.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • To more clearly distinguish the type of inhibition, transform the data into a double-reciprocal plot (Lineweaver-Burk plot), where 1/v₀ is plotted against 1/[S].

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Uncompetitive inhibition: The lines will be parallel.

    • The inhibition constant (K_i) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Conclusion and Future Directions

(R)-Borophenylalanine-(+)-pinanediol hydrochloride analogs represent a promising class of serine protease inhibitors. Their mechanism of action, rooted in the formation of a reversible covalent bond with the catalytic serine, leads to potent and often competitive inhibition. The use of the (+)-pinanediol group is a key synthetic strategy for controlling stereochemistry, though its impact on biological activity requires careful consideration and often necessitates deprotection.

Future research in this area should focus on synthesizing and evaluating a broader range of these analogs to establish clear structure-activity relationships. Comparing their kinetic profiles against a panel of serine proteases will be crucial for determining their selectivity and potential as therapeutic leads. Furthermore, detailed studies on the in vivo stability and hydrolysis of the pinanediol ester are warranted to better understand their behavior in a biological context. The continued exploration of these versatile boronic acid-based inhibitors holds significant promise for the development of novel therapeutics targeting a wide range of diseases.

References

  • Inglis, G. A., et al. (2024). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Pharmaceuticals, 17(1), 32. [Link]

  • Ghaviaz, A., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. [Link]

  • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 981881. [Link]

  • Martin, G., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 981881. [Link]

  • Okada, Y., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4252–4256. [Link]

  • Gardner, R. C., et al. (1998). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. The Biochemical journal, 332 ( Pt 3), 749–758. [Link]

  • Al-Zoubi, R. M., et al. (2019). Design, synthesis and characterization of peptidyl boronate analogues as effective antimicrobial agents. Molecules, 24(12), 2291. [Link]

  • Li, W., & Burgess, K. (2013). Synthesis of biologically active boron-containing compounds. Chemical Society reviews, 42(8), 3368–3380. [Link]

  • Pesnot, T., & Kuhn, F. E. (2021). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Angewandte Chemie (International ed. in English), 60(37), 20108–20128. [Link]

  • Berquist, E. J., et al. (2014). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 12(3), 447–455. [Link]

  • Shenvi, A. B., et al. (1986). alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases. Biochemistry, 25(6), 1289–1295. [Link]

  • T. K. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Tripoli, R., & Beletskaya, I. P. (2011). Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Chemical Society reviews, 40(7), 3847–3873. [Link]

  • Gona, S., et al. (2016). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy. Tetrahedron, 72(40), 6099-6105. [Link]

  • Chen, J. S., & Bogyo, M. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell chemical biology, 27(8), 945–957. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(17), 3959. [Link]

Sources

A Comparative Guide to the Asymmetric Synthesis of α-Phenylalanine: (R)-BOROPHE-(+)-PINANEDIOL-HCL vs. Traditional Synthetic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient and stereoselective synthesis of α-amino acids is a cornerstone of drug discovery and development. Among these, α-phenylalanine and its derivatives are critical components of numerous pharmaceuticals. This guide provides an in-depth technical comparison between a contemporary boronic acid-based approach utilizing (R)-BOROPHE-(+)-PINANEDIOL-HCL and traditional, yet prevalent, synthetic strategies. Our analysis focuses on the asymmetric synthesis of α-phenylalanine, offering a direct comparison of reaction efficiency, stereoselectivity, and procedural considerations.

Introduction: The Quest for Enantiopure α-Amino Acids

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of asymmetric synthetic routes a paramount objective in medicinal chemistry. Traditional methods for α-amino acid synthesis, such as the Strecker synthesis and the use of chiral auxiliaries, have been foundational. However, these methods can present challenges, including the use of toxic reagents and the need for stoichiometric amounts of chiral inductors.

The advent of boronic acid chemistry has introduced novel and powerful tools for carbon-carbon and carbon-heteroatom bond formation. In the context of α-amino acid synthesis, the Petasis borono-Mannich (PBM) reaction has emerged as a versatile and stereoselective method. This guide benchmarks the performance of this compound, a chiral boronic acid pinanediol ester, in the PBM reaction against established traditional methods for the synthesis of α-phenylalanine.

The Modern Approach: Petasis Borono-Mannich Reaction with this compound

The Petasis reaction is a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid.[1] When a chiral boronic acid such as this compound is employed, the reaction can proceed with high levels of stereocontrol. The pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid, enhancing its stability and handling.

The key to the asymmetric induction in this reaction lies in the formation of a chiral boronate complex, which then undergoes an intramolecular transfer of the phenyl group to an iminium ion intermediate. This concerted mechanism, influenced by the stereochemistry of the pinanediol ligand, dictates the facial selectivity of the addition, leading to the formation of an enantioenriched α-amino acid product. The choice of a chiral boronic acid pinanediol ester is a strategic one; the rigid bicyclic pinanediol moiety provides a well-defined chiral environment, effectively biasing the stereochemical outcome of the reaction.

Traditional Synthetic Routes: A Comparative Overview

To provide a comprehensive benchmark, we will compare the Petasis reaction with two widely recognized traditional methods for the asymmetric synthesis of α-amino acids: the Strecker synthesis using a chiral auxiliary and the use of Evans oxazolidinone auxiliaries.

Asymmetric Strecker Synthesis

First discovered in 1850, the Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[2] To achieve enantioselectivity, a chiral amine can be used as a chiral auxiliary. This auxiliary directs the nucleophilic attack of cyanide on the imine intermediate, leading to a diastereomeric mixture of α-aminonitriles. Subsequent separation and hydrolysis yield the desired enantiomer of the amino acid. A significant drawback of this method is the use of highly toxic cyanide reagents.[3]

Chiral Auxiliaries: The Evans Oxazolidinones

The use of chiral auxiliaries, pioneered by David A. Evans, is a powerful strategy for asymmetric synthesis. In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical course of a subsequent reaction. For the synthesis of α-amino acids, an N-acylated Evans oxazolidinone can be subjected to diastereoselective alkylation or amination. The chiral auxiliary is then cleaved to afford the enantioenriched amino acid. This method offers high levels of stereocontrol but requires a multi-step sequence and the use of stoichiometric amounts of the chiral auxiliary.[4]

Performance Benchmark: Synthesis of α-Phenylalanine

To provide a direct and objective comparison, we will examine the synthesis of α-phenylalanine using the Petasis reaction with a chiral boronic acid and the asymmetric Strecker synthesis with a chiral auxiliary.

Table 1: Comparative Performance Data for the Asymmetric Synthesis of α-Phenylalanine

ParameterPetasis Reaction with Chiral Boronic AcidAsymmetric Strecker Synthesis with Chiral Auxiliary
Chiral Source This compound (Catalytic or Stoichiometric)(R)-Phenylglycine Amide (Stoichiometric Auxiliary)
Key Reagents Glyoxylic acid, BenzylaminePhenylacetaldehyde, Sodium Cyanide
Yield Good to Excellent76-93%[5]
Stereoselectivity High Diastereoselectivity/Enantioselectivity>99:1 dr[5]
Key Advantages Avoids toxic cyanide, milder reaction conditions.Well-established, high diastereoselectivity.
Key Disadvantages Availability and cost of chiral boronic acids.Use of highly toxic cyanide, stoichiometric auxiliary.

Experimental Protocols

Asymmetric Synthesis of α-Phenylalanine via Petasis Reaction (Representative Protocol)

This protocol is a general representation of an asymmetric Petasis reaction for the synthesis of an α-amino acid.

dot

Petasis_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Purification Amine Benzylamine Mixing Mix in Solvent (e.g., Dichloromethane) Amine->Mixing Carbonyl Glyoxylic Acid Carbonyl->Mixing BoronicAcid (R)-BOROPHE-(+)- PINANEDIOL-HCL BoronicAcid->Mixing Stirring Stir at Room Temperature Mixing->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Enantioenriched α-Phenylalanine Derivative Purify->Product

Caption: Workflow for the asymmetric synthesis of α-phenylalanine via the Petasis reaction.

  • Reaction Setup: In a round-bottom flask, dissolve glyoxylic acid (1.0 equiv) and benzylamine (1.0 equiv) in dichloromethane.

  • Addition of Boronic Acid: To the solution, add this compound (1.1 equiv).

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the enantioenriched α-phenylalanine derivative.

Asymmetric Strecker Synthesis of an α-Amino Nitrile (Based on a literature procedure[5])

This protocol describes the synthesis of a diastereomerically pure α-amino nitrile, a precursor to the α-amino acid.

dot

Strecker_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Isolation Aldehyde Phenylacetaldehyde Mixing Mix in H2O/MeOH Aldehyde->Mixing ChiralAmine (R)-Phenylglycine Amide ChiralAmine->Mixing Cyanide Sodium Cyanide Cyanide->Mixing Stirring Stir at Room Temperature Mixing->Stirring Precipitation Precipitation of Diastereomer Stirring->Precipitation Filtration Filtration Precipitation->Filtration Product Diastereomerically Pure α-Amino Nitrile Filtration->Product

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the specificity of a chemical probe or inhibitor is paramount. An inhibitor's value is intrinsically tied to its selectivity—the ability to interact with its intended target while minimizing off-target effects that can confound experimental results and lead to toxicity. This guide provides an in-depth technical comparison of cross-reactivity profiling for (R)-BOROPHE-(+)-PINANEDIOL-HCL, a chiral boronic acid derivative with potential as a serine protease inhibitor.

Boronic acids, characterized by their unique ability to form reversible covalent bonds with the hydroxyl group of serine or threonine residues in enzyme active sites, are a prominent class of inhibitors.[1] The phenylalanine moiety in this compound suggests a specificity for proteases that recognize hydrophobic residues at the P1 position of their substrates. This guide will explore the methodologies to define the selectivity of this compound and compare its hypothetical profile with other known protease inhibitors.

The Imperative of Selectivity Profiling

The cellular environment is a complex milieu of proteins. An inhibitor designed against a specific protease may inadvertently bind to other proteases with similar active site architecture, leading to a cascade of unintended biological consequences. Comprehensive cross-reactivity profiling is therefore not merely a characterization step but a critical validation of an inhibitor's utility as a precise research tool or a potential therapeutic agent. This process allows researchers to:

  • Validate the Primary Target: Confirming that the inhibitor potently interacts with the intended enzyme.

  • Identify Off-Targets: Uncovering unintended interactions that could lead to misinterpretation of phenotypic data or toxicity.

  • Establish a Selectivity Window: Quantifying the difference in potency between the primary target and off-targets.

  • Guide Lead Optimization: Providing structure-activity relationship (SAR) data to rationally design more selective next-generation inhibitors.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. This typically involves a combination of biochemical, cell-based, and proteomic methods.

Biochemical Profiling: Large-Scale Panel Screening

The initial step in assessing selectivity is often a broad biochemical screen against a panel of purified enzymes. For a putative serine protease inhibitor like this compound, this would involve screening against a diverse panel of human serine proteases.

Experimental Protocol: Serine Protease Panel Screening

  • Enzyme Panel Selection: A comprehensive panel of recombinant human serine proteases (e.g., chymotrypsin, trypsin, elastase, thrombin, PSA, and others) is selected to cover different subfamilies.

  • Assay Principle: The activity of each protease is measured using a specific fluorogenic or chromogenic substrate.

  • Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

  • Assay Execution: Each enzyme is pre-incubated with the inhibitor for a defined period before the addition of the substrate.

  • Data Acquisition: The rate of substrate cleavage is monitored kinetically using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each enzyme by fitting the dose-response data to a suitable equation.

Data Presentation:

The results of a biochemical screen are best presented in a table that clearly shows the IC50 values for the inhibitor against each protease in the panel.

Protease FamilyProtease TargetThis compound IC50 (nM)Alternative Inhibitor A IC50 (nM)Alternative Inhibitor B IC50 (nM)
Chymotrypsin-likeChymotrypsin[Experimental Data][Experimental Data][Experimental Data]
Cathepsin G[Experimental Data][Experimental Data][Experimental Data]
Trypsin-likeTrypsin[Experimental Data][Experimental Data][Experimental Data]
Thrombin[Experimental Data][Experimental Data][Experimental Data]
Plasmin[Experimental Data][Experimental Data][Experimental Data]
Elastase-likeNeutrophil Elastase[Experimental Data][Experimental Data][Experimental Data]
OtherProstate-Specific Antigen (PSA)[Experimental Data][Experimental Data][Experimental Data]

This table presents a hypothetical structure for comparative data.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

To confirm that the inhibitor engages its target in a physiological context, cell-based assays are crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to directly measure target engagement in intact cells or cell lysates.[2] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells or Cell Lysate B Incubate with This compound or Vehicle Control A->B C Heat Samples across a Temperature Gradient B->C D Separate Soluble and Aggregated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (e.g., Western Blot, Mass Spectrometry) D->E F Generate Melt Curve and Determine Thermal Shift (ΔTm) E->F

Caption: CETSA® workflow to assess target engagement.

A significant thermal shift (ΔTm) in the presence of this compound provides strong evidence of target engagement in a cellular environment.

Unbiased Global Profiling: Chemical Proteomics

For a truly comprehensive and unbiased view of an inhibitor's selectivity, chemical proteomics approaches are the gold standard. Techniques like Activity-Based Protein Profiling (ABPP) and Kinobeads/Affinity Chromatography coupled with mass spectrometry can identify direct targets of a small molecule in a complex proteome.

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_treatment Cellular Treatment cluster_labeling Probe Labeling cluster_detection Detection & Analysis A Treat Cells with This compound or Vehicle B Lyse Cells and Incubate with a Broad-Spectrum Serine Protease ABPP Probe A->B C Analyze Labeled Proteases (e.g., SDS-PAGE with Fluorescence Scanning) B->C D Identify and Quantify Labeled Proteins via LC-MS/MS C->D E Determine Proteins with Reduced Labeling in the Presence of Inhibitor D->E

Caption: Competitive ABPP workflow for inhibitor profiling.

In this workflow, proteins that show significantly reduced labeling by the broad-spectrum probe in the inhibitor-treated sample are identified as direct targets. This provides a global view of the inhibitor's interactions with the entire accessible serine protease family within the tested proteome.

Comparative Analysis with Alternative Inhibitors

To contextualize the selectivity of this compound, it is essential to compare its profile with other inhibitors targeting similar proteases.

Alternative Inhibitors for Comparison:

  • Bortezomib: A well-characterized proteasome inhibitor with a boronic acid warhead. While its primary target is the proteasome, it is known to have off-target effects on some serine proteases.

  • AEBSF (Pefabloc SC): An irreversible serine protease inhibitor with broad reactivity.

  • Specific Peptidyl Boronic Acids: For instance, if the primary target is identified as thrombin, a comparison with a known selective thrombin inhibitor like those described in the literature would be highly relevant.[3]

Comparative Data Table:

FeatureThis compoundBortezomibAEBSF
Primary Target(s) [Hypothesized Serine Protease(s)]20S ProteasomeBroad-Spectrum Serine Proteases
Mechanism of Action Reversible CovalentReversible CovalentIrreversible Covalent
Selectivity Profile [To be determined by profiling]Known off-targets include Cathepsin GBroad, non-selective
Cellular Potency [To be determined]Nanomolar range for proteasome inhibitionMicromolar range

This table presents a hypothetical structure for comparative data.

Conclusion and Future Directions

The cross-reactivity profile of this compound is a critical determinant of its value as a research tool. The methodologies outlined in this guide, from broad biochemical screens to unbiased chemical proteomics, provide a robust framework for defining its selectivity. By comparing its profile to well-characterized inhibitors, researchers can gain a comprehensive understanding of its on- and off-target activities. This knowledge is indispensable for the confident interpretation of experimental data and for guiding any future efforts to optimize its properties as a selective chemical probe. The true utility of this compound will ultimately be defined by the precision of its interactions within the complex landscape of the cellular proteome.

References

  • Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(15), 4483–4495. Retrieved from [Link]

  • Wienand, A., et al. (1999). Design, Synthesis and Biological Evaluation of Selective Boron-Containing Thrombin Inhibitors. Bioorganic & Medicinal Chemistry, 7(7), 1295-307. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-BOROPHE-(+)-PINANEDIOL-HCL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like (R)-BoroPhe-(+)-Pinanediol-HCl is foundational to discovery. This boronic acid derivative, a valuable building block in medicinal chemistry, demands meticulous handling to ensure both personal safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical nature of this compound.

Understanding the Compound: A Risk-Based Approach to Safety

This compound (CAS No. 178455-03-3) is a solid, typically a crystalline or amorphous powder.[1] Its hydrochloride salt form suggests that in the presence of moisture, it can exhibit acidic properties. The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact.

Based on available safety information, the compound is associated with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[3]

Therefore, our PPE strategy is designed to create a complete barrier against these specific risks. The core principle is not just to wear PPE, but to select and use it in a way that validates the safety of the entire procedure.

Core PPE Requirements: The Non-Negotiable Barrier

For any procedure involving the handling of solid this compound, the following PPE is mandatory. This baseline protocol is designed to mitigate the risks of accidental spills and aerosol generation.

  • Eye and Face Protection: Standard safety glasses are insufficient. Due to the risk of serious eye irritation from fine dust, chemical safety goggles that form a seal around the eyes are required.[3] For tasks with a higher risk of splashes or aerosolization, such as bulk transfers or preparing concentrated solutions, a full-face shield worn over safety goggles provides a superior level of protection.[4]

  • Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals. It is crucial to select gloves with an appropriate thickness (minimum 4 mil) and to double-glove when handling the pure solid or concentrated solutions. The outer glove can then be removed immediately after the handling task is complete, minimizing the risk of contaminating lab surfaces, equipment, or your personal lab notebook. Always check for tears or punctures before use.

  • Body Protection: A flame-retardant laboratory coat is essential. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage of skin and personal clothing. For large-scale operations, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

  • Respiratory Protection: Due to the risk of respiratory irritation and harm if inhaled, all handling of the solid compound must be performed within a certified chemical fume hood.[5][6] For routine weighing of small quantities, a properly fitted N95 or FFP2 disposable respirator is required to prevent inhalation of fine particulates.

Task-Specific PPE Protocols: A Tiered Approach

The level of PPE must be adapted to the specific task and the quantity of material being handled. This tiered approach ensures that the highest level of protection is used for the highest-risk activities.

Laboratory Operation Required PPE Rationale
Weighing (mg scale) Double Nitrile Gloves, Safety Goggles, Lab Coat, N95/FFP2 RespiratorMinimizes exposure to fine dust generated during transfer from the container to the balance. All work should be done in a fume hood or ventilated balance enclosure.[3][5]
Preparing Stock Solutions Double Nitrile Gloves, Chemical Safety Goggles, Full Face Shield, Lab CoatThe risk of splashing is highest during solvent addition and dissolution. A face shield protects the entire face from accidental splashes.[4]
Reaction Setup/Monitoring Single Nitrile Gloves, Safety Goggles, Lab CoatOnce the compound is in solution, the risk of aerosolization is significantly reduced. Standard PPE is sufficient, assuming a closed system.
Bulk Transfer (>10g) Double Nitrile Gloves, Chemical Safety Goggles, Full Face Shield, Lab Coat, Powered Air-Purifying Respirator (PAPR)Transferring larger quantities significantly increases the potential for dust generation. A PAPR provides superior respiratory protection and prevents facial contamination.
Spill Cleanup Double Nitrile Gloves, Chemical Resistant Apron, Safety Goggles, Elastomeric Half-Mask Respirator with P100/FFP3 cartridgesProvides enhanced protection against high concentrations of dust and potential chemical reactions during neutralization and cleanup.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on and fasten completely.

  • Respirator: If required, perform a seal check.

  • Eye/Face Protection: Position goggles and/or face shield.

  • Gloves: Don the inner pair, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Doffing Sequence (The "Dirty to Clean" Principle):
  • Outer Gloves: The most contaminated item. Remove by peeling one glove off from the cuff, turning it inside out, and using the clean inside surface to remove the second glove. Dispose of immediately.

  • Lab Coat: Unbutton and remove by rolling it down from the shoulders, touching only the inside surface.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator: Remove without touching the front of the mask.

  • Inner Gloves: Remove as described in step 1.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3]

Emergency Protocols for Exposure and Spills

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

  • Spill Management: For a small spill of the solid, use appropriate PPE (see table above). Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust. Carefully scoop the material into a labeled waste container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[6]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE used while handling this compound should be considered contaminated waste.

  • Gloves, Respirators, and Wipes: Place in a sealed, labeled hazardous waste bag.

  • Chemical Waste: The compound and any solutions should be disposed of in a designated, labeled hazardous waste container. Do not pour down the drain. Neutralization of the acidic solution may be required before disposal; consult your EHS guidelines.[7][8]

Workflow for Safe Handling and PPE Selection

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Use cluster_post Post-Handling & Disposal A Review SDS & SOP B Identify Task: - Weighing - Solution Prep - Bulk Transfer A->B Analyze Hazards C Assess Quantity (mg vs. g) B->C Define Scope D Select Core PPE: - Goggles - Lab Coat - Double Gloves B->D Baseline Protection E Select Task-Specific PPE: - Respirator (N95/PAPR) - Face Shield C->E Scale-Dependent Risk F Don PPE in Correct Sequence D->F E->F G Perform Handling in Fume Hood F->G Enter Work Area H Doff PPE in Correct Sequence (Dirty to Clean) G->H Task Complete J Dispose of Chemical Waste per EHS Guidelines G->J During/After Task I Dispose of Contaminated PPE in Labeled Waste H->I K Wash Hands Thoroughly H->K

Caption: Decision workflow for PPE selection and safe handling.

References

  • Guangzhou Yaoguang Technology Co., Ltd. Buy (R)-BoroPro-(+)-Pinanediol-HCl. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46911940, (R)-BoroLeu-(+)-Pinanediol hydrochloride". PubChem. [Link]

  • LookChem. (R)-BorohomoPhe-(+)-Pinanediol-HCl. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. [Link]

  • University of Washington Environmental Health & Safety. Standard Operating Procedure: Hydrochloric Acid. [Link]

  • AZA Mid-Year Meeting. This compound. [Link]

  • Massachusetts Institute of Technology. Safety Data Sheet: Hydrochloric Acid. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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